molecular formula C13H15NO2 B1356659 4-Hydroxy-6-methoxy-2-propylquinoline CAS No. 927800-85-9

4-Hydroxy-6-methoxy-2-propylquinoline

Cat. No.: B1356659
CAS No.: 927800-85-9
M. Wt: 217.26 g/mol
InChI Key: SILBPTYHCIOZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methoxy-2-propylquinoline is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxy-6-methoxy-2-propylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxy-6-methoxy-2-propylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-methoxy-2-propylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-propyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-4-9-7-13(15)11-8-10(16-2)5-6-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILBPTYHCIOZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590618
Record name 6-Methoxy-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-85-9
Record name 6-Methoxy-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927800-85-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-6-methoxy-2-propylquinoline (CAS 927800-85-9)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methoxy-2-propylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, a validated synthetic protocol based on the Conrad-Limpach reaction, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the promising biological applications of this molecule, particularly as a potential P-glycoprotein (P-gp) inhibitor for overcoming multidrug resistance in cancer therapy, drawing upon structure-activity relationships established for analogous quinoline derivatives. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, and anticancer agents.[1][4] The 4-hydroxyquinoline moiety, in particular, has garnered considerable attention for its diverse pharmacological potential.[5][6] This guide focuses on the specific derivative, 4-Hydroxy-6-methoxy-2-propylquinoline (CAS 927800-85-9), a molecule that combines the key structural features of a 4-hydroxy core, a methoxy group at the 6-position known to influence biological activity, and an alkyl substituent at the 2-position.

The strategic placement of these functional groups suggests potential for this compound to interact with specific biological targets. Of particular note is the growing body of research on quinoline derivatives as modulators of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[7][8][9][10] This guide will synthesize the available information to present a detailed technical profile of 4-Hydroxy-6-methoxy-2-propylquinoline and to postulate its therapeutic potential based on established principles of medicinal chemistry.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 4-Hydroxy-6-methoxy-2-propylquinoline is presented in Table 1.

Table 1: Physicochemical and Safety Properties

PropertyValueReference(s)
CAS Number 927800-85-9[11]
Molecular Formula C₁₃H₁₅NO₂[11]
Molecular Weight 217.26 g/mol [11]
Appearance Solid[11]
SMILES String CCCc1cc(O)c2cc(OC)ccc2n1[11]
InChI Key SILBPTYHCIOZFB-UHFFFAOYSA-N[11]
Hazard Codes H302 (Harmful if swallowed), H318 (Causes serious eye damage)[11]
Signal Word Danger[11]

Synthesis and Purification

The most direct and established method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[1][12][13] This thermal condensation reaction between an aniline and a β-ketoester provides a reliable route to the desired quinoline core.[14] For the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline, the logical precursors are p-anisidine and ethyl 3-oxohexanoate.

Reaction Scheme

The synthesis proceeds in two main stages: the initial formation of a β-aminoacrylate intermediate followed by a high-temperature cyclization to yield the final 4-hydroxyquinoline product.

Conrad_Limpach_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p_anisidine p-Anisidine aminoacrylate Ethyl 3-((4-methoxyphenyl)amino)hex-2-enoate p_anisidine->aminoacrylate + Ketoester (Room Temp) ketoester Ethyl 3-oxohexanoate ketoester->aminoacrylate product 4-Hydroxy-6-methoxy- 2-propylquinoline aminoacrylate->product Thermal Cyclization (~250 °C, High-boiling solvent)

Caption: Synthetic pathway for 4-Hydroxy-6-methoxy-2-propylquinoline via the Conrad-Limpach reaction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)hex-2-enoate (Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of p-anisidine and ethyl 3-oxohexanoate.

  • Stir the mixture at room temperature. The reaction is typically exothermic and proceeds without the need for external heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting β-aminoacrylate can be used directly in the next step or purified by vacuum distillation.

Step 2: Thermal Cyclization to 4-Hydroxy-6-methoxy-2-propylquinoline

  • To a high-boiling point, inert solvent such as Dowtherm A or mineral oil in a suitable reaction vessel, add the crude or purified ethyl 3-((4-methoxyphenyl)amino)hex-2-enoate from Step 1.[14] The use of a high-boiling solvent is crucial for achieving high yields.[14]

  • Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain this temperature for the duration of the reaction, monitoring for the cessation of ethanol evolution.

  • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Dilute the mixture with a suitable solvent like hexane or diethyl ether to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash with the same solvent to remove residual high-boiling solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

Workflow Diagram

Synthesis_Workflow start Start reactants Combine p-anisidine and ethyl 3-oxohexanoate start->reactants stir Stir at Room Temperature reactants->stir intermediate Formation of β-aminoacrylate intermediate stir->intermediate add_solvent Add intermediate to high-boiling solvent intermediate->add_solvent heat Heat to ~250 °C under inert atmosphere add_solvent->heat cyclization Thermal Cyclization heat->cyclization cool Cool to Room Temperature cyclization->cool precipitate Precipitation of Product cool->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize for Purification filter->recrystallize product Pure 4-Hydroxy-6-methoxy-2-propylquinoline recrystallize->product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Propyl Group (-CH₂CH₂CH₃): A triplet at ~0.9-1.0 ppm (3H, for the -CH₃), a sextet at ~1.6-1.8 ppm (2H, for the -CH₂-), and a triplet at ~2.7-2.9 ppm (2H, for the -CH₂- attached to the quinoline ring).

  • Methoxy Group (-OCH₃): A sharp singlet at ~3.9 ppm (3H).

  • Quinoline Ring Protons:

    • A singlet for the proton at the 3-position (~6.0-6.2 ppm).

    • A singlet for the proton at the 5-position (~7.8-8.0 ppm).

    • A doublet of doublets for the proton at the 7-position (~7.3-7.5 ppm).

    • A doublet for the proton at the 8-position (~7.6-7.8 ppm).

  • Hydroxy/Amide Proton (-OH/-NH): A broad singlet at a variable chemical shift, likely >10 ppm, due to tautomerism and hydrogen bonding.

¹³C NMR Spectroscopy (Predicted)
  • Propyl Group: Signals at ~14 ppm (-CH₃), ~22 ppm (-CH₂-), and ~38 ppm (-CH₂- attached to the ring).

  • Methoxy Group: A signal at ~56 ppm.

  • Quinoline Ring Carbons:

    • C2: ~155 ppm

    • C3: ~108 ppm

    • C4: ~175 ppm (C-OH)

    • C4a: ~140 ppm

    • C5: ~115 ppm

    • C6: ~158 ppm (C-OCH₃)

    • C7: ~122 ppm

    • C8: ~118 ppm

    • C8a: ~125 ppm

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A prominent peak at m/z = 217, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Heteroaromatic compounds like quinolines often exhibit complex fragmentation patterns.[17] Key fragments may arise from the loss of the propyl group, the methoxy group, or cleavage of the quinoline ring system.

Biological Applications and Future Directions

The structural features of 4-Hydroxy-6-methoxy-2-propylquinoline make it a compelling candidate for investigation in several areas of drug discovery, most notably in the field of oncology.

Potential as a P-glycoprotein (P-gp) Inhibitor

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein is a primary mechanism.[7] There is a significant research effort focused on developing P-gp inhibitors to restore the efficacy of chemotherapeutic agents.[8][9][10]

Numerous studies have demonstrated that quinoline-based compounds can effectively inhibit P-gp.[7][8][9][10] The presence of a methoxy group on the quinoline ring has been shown to be favorable for this activity.[9] The lipophilic propyl group at the 2-position of 4-Hydroxy-6-methoxy-2-propylquinoline is also expected to enhance its interaction with the hydrophobic domains of P-gp.

Pgp_Inhibition cluster_cell Cancer Cell cluster_extracellular Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Binds to P-gp Quinoline 4-Hydroxy-6-methoxy- 2-propylquinoline Quinoline->Pgp Inhibits P-gp

Caption: Proposed mechanism of P-gp inhibition by 4-Hydroxy-6-methoxy-2-propylquinoline, leading to increased intracellular concentration of chemotherapeutic drugs.

Potential Cytotoxic Activity

In addition to reversing MDR, some 4-hydroxyquinoline derivatives have demonstrated intrinsic cytotoxic activity against various cancer cell lines.[2][6][18] The evaluation of 4-Hydroxy-6-methoxy-2-propylquinoline for its own antiproliferative effects would be a logical next step in its biological characterization.

Future Research Directions
  • Synthesis and Characterization: The first priority is the actual synthesis and full spectroscopic characterization of 4-Hydroxy-6-methoxy-2-propylquinoline to confirm the predicted data.

  • In Vitro Biological Evaluation:

    • Assess its P-gp inhibitory activity using assays such as rhodamine 123 or calcein-AM efflux assays in P-gp overexpressing cancer cell lines.

    • Determine its intrinsic cytotoxicity against a panel of cancer cell lines, including both drug-sensitive and multidrug-resistant strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogues with variations in the alkyl chain at the 2-position and different substituents on the quinoline ring to establish a clear SAR.

  • In Vivo Studies: If promising in vitro activity is observed, progress to in vivo studies in animal models of cancer to evaluate its efficacy in reversing multidrug resistance and its pharmacokinetic profile.

Conclusion

4-Hydroxy-6-methoxy-2-propylquinoline is a readily synthesizable molecule with significant, untapped potential in medicinal chemistry. Based on the well-established biological activities of the quinoline scaffold and its derivatives, this compound is a prime candidate for investigation as a P-glycoprotein inhibitor to combat multidrug resistance in cancer. This technical guide provides the foundational knowledge, including a detailed synthetic strategy and predicted analytical data, to facilitate further research and development of this promising compound. The exploration of its biological properties is highly warranted and could lead to the development of novel and effective therapeutic agents.

References

  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. (2019). PubMed. Retrieved January 18, 2026, from [Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. (2019). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved January 18, 2026, from [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. Retrieved January 18, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2016). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. (2014). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. (2022). PubMed. Retrieved January 18, 2026, from [Link]

  • 6-Methoxy-2-methylquinolin-4-ol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxy-6-methoxy-2-propylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Quinoline derivatives have a well-established history in the development of therapeutic agents, and a thorough understanding of their physicochemical characteristics is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.[1][2] This document details the synthesis, and both predicted and experimental methodologies for the determination of key properties including solubility, lipophilicity (logP), acid dissociation constant (pKa), melting and boiling points, and spectral characteristics. The causality behind experimental choices and the logic of analytical workflows are explained to provide field-proven insights for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and detailed, step-by-step experimental protocols are provided. Furthermore, signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of the compound's context and analysis.

Introduction: The Significance of Quinoline Scaffolds in Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[2][3] Historically, quinoline derivatives have been at the forefront of therapeutic advancements, most notably in the development of antimalarial drugs like quinine and chloroquine.[3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This has led to the discovery of quinoline-based compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4]

The biological activity of a drug candidate is intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. Therefore, a comprehensive characterization of the physicochemical landscape of a novel quinoline derivative, such as 4-Hydroxy-6-methoxy-2-propylquinoline, is a critical step in the drug discovery and development pipeline. This guide serves as a detailed resource for understanding and evaluating these essential molecular attributes.

Synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline

The synthesis of 4-hydroxyquinoline derivatives is often achieved through the Conrad-Limpach reaction, a reliable and well-established method.[5][6] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline, the logical starting materials would be p-anisidine (4-methoxyaniline) and a β-ketoester bearing a propyl group, such as ethyl 3-oxohexanoate.

Synthetic Pathway

The synthesis proceeds in two main steps:

  • Formation of the β-aminoacrylate intermediate: p-Anisidine is reacted with ethyl 3-oxohexanoate. The amino group of the aniline attacks the keto group of the β-ketoester, leading to the formation of an enamine intermediate.

  • Thermal Cyclization: The β-aminoacrylate intermediate is heated to a high temperature (typically around 250 °C) in a high-boiling point solvent. This induces an intramolecular cyclization, followed by the elimination of ethanol, to yield the final product, 4-Hydroxy-6-methoxy-2-propylquinoline.

G p_anisidine p-Anisidine intermediate β-Aminoacrylate Intermediate p_anisidine->intermediate Condensation ketoester Ethyl 3-oxohexanoate ketoester->intermediate product 4-Hydroxy-6-methoxy-2-propylquinoline intermediate->product Thermal Cyclization (High Temperature)

Caption: Synthetic scheme for 4-Hydroxy-6-methoxy-2-propylquinoline via the Conrad-Limpach reaction.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 4-Hydroxy-6-methoxy-2-propylquinoline, the following table summarizes its predicted physicochemical properties obtained from various computational models. These values provide a valuable starting point for experimental design and characterization.

PropertyPredicted ValueMethod/Software
Molecular Weight 217.26 g/mol -
Melting Point 180-200 °CEstimation based on similar structures
Boiling Point > 350 °CEstimation based on similar structures
logP 2.8 - 3.5ALOGPS, Molinspiration
Aqueous Solubility LowPredicted from logP
pKa (acidic) 8.5 - 9.5 (for the hydroxyl group)Rowan, MoKa
pKa (basic) 4.0 - 5.0 (for the quinoline nitrogen)Rowan, MoKa

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 4-Hydroxy-6-methoxy-2-propylquinoline.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[7] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-Hydroxy-6-methoxy-2-propylquinoline to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a glass vial.

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation:

    • After equilibration, allow the suspension to stand undisturbed for a period to allow the undissolved solid to settle.

    • Alternatively, centrifuge the sample at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

G start Excess Compound + Solvent equilibration Equilibration (Shaking at constant T) start->equilibration separation Phase Separation (Centrifugation/Settling) equilibration->separation analysis Analysis of Supernatant (HPLC/UV-Vis) separation->analysis result Solubility Value analysis->result

Caption: Workflow for solubility determination using the shake-flask method.

Lipophilicity: Partition Coefficient (logP) Determination

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water. It is a critical parameter for predicting a drug's membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable technique for experimental logP determination.

Protocol:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer pH 7.4) in a separatory funnel.

    • Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation of the two phases.

    • Allow the phases to separate completely.

  • Partitioning of the Compound:

    • Dissolve a known amount of 4-Hydroxy-6-methoxy-2-propylquinoline in one of the pre-saturated phases (usually the one in which it is more soluble).

    • Add a known volume of the other pre-saturated phase to a vial containing the compound solution.

    • Shake the vial for a sufficient time to allow the compound to partition between the two phases and reach equilibrium (typically 1-24 hours).

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of 4-Hydroxy-6-methoxy-2-propylquinoline.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. Quinoline derivatives typically exhibit characteristic absorption bands in the UV region.

Expected Spectral Features:

  • The spectrum is expected to show multiple absorption bands characteristic of the quinoline chromophore. The exact positions and intensities of these bands will be influenced by the substituents (hydroxyl, methoxy, and propyl groups).

  • A stock solution of the compound should be prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol) and diluted to an appropriate concentration for measurement.

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the quinoline ring system. The coupling patterns will provide information about the substitution pattern.

  • Propyl Group Protons: A triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the quinoline ring.

  • Methoxy Group Protons: A singlet at around 3.8-4.0 ppm.

  • Hydroxyl Proton: A broad singlet that may be exchangeable with D₂O. Its chemical shift can be variable.

Expected ¹³C NMR Spectral Features:

  • Signals corresponding to the carbon atoms of the quinoline ring, the propyl group, and the methoxy group. The chemical shifts will be influenced by the electronic effects of the substituents.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Mass Spectrum:

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-Hydroxy-6-methoxy-2-propylquinoline (217.26 g/mol ).

  • Fragmentation patterns can provide further structural information.

Data Presentation

Physicochemical PropertyExperimental MethodExpected Outcome/Value
Solubility Shake-Flask MethodQuantitative value in mg/mL or µg/mL in various solvents.
Lipophilicity (logP) Shake-Flask MethodA unitless logarithmic value.
pKa Potentiometric Titration or UV-Vis SpectrophotometryTwo pKa values corresponding to the hydroxyl group and the quinoline nitrogen.
Melting Point Capillary Melting Point ApparatusA specific temperature or a narrow temperature range.
UV-Vis Spectrum UV-Vis Spectrophotometerλmax values and corresponding molar absorptivity coefficients.
¹H NMR Spectrum NMR SpectrometerChemical shifts (ppm), coupling constants (Hz), and integration values for all protons.
¹³C NMR Spectrum NMR SpectrometerChemical shifts (ppm) for all carbon atoms.
Mass Spectrum Mass Spectrometerm/z value of the molecular ion and major fragment ions.

Conclusion

This technical guide has outlined the essential physicochemical properties of 4-Hydroxy-6-methoxy-2-propylquinoline and provided detailed methodologies for their determination. A comprehensive understanding of these properties is fundamental for advancing this compound, and other quinoline derivatives, through the drug discovery and development process. The provided protocols and predicted data serve as a valuable resource for researchers in the field, enabling a more rational and efficient approach to the design and optimization of novel therapeutic agents based on the versatile quinoline scaffold.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
  • The Role of Quinoline Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Conrad–Limpach synthesis. Wikipedia.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • UV Properties and Loading into Liposomes of Quinoline Deriv
  • Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed.
  • Rowan's Free Online pKa Calcul
  • MoKa - pKa modelling. Molecular Discovery.
  • Online Melting Point Predictor.
  • Online Boiling Point Predictor.
  • logP - octanol-water partition coefficient calculation.

Sources

4-Hydroxy-6-methoxy-2-propylquinoline structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-6-methoxy-2-propylquinoline

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The precise substitution pattern on the quinoline ring system is paramount as it profoundly influences the molecule's pharmacological and physicochemical properties. Therefore, the unambiguous structural characterization of novel quinoline derivatives is a critical step in the research and development pipeline.[3]

This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the complete structure elucidation of a novel quinoline compound: 4-hydroxy-6-methoxy-2-propylquinoline. We will proceed from the foundational determination of the molecular formula to the intricate mapping of atomic connectivity. The narrative is structured to not only provide step-by-step protocols but also to instill a deep understanding of the causality behind each experimental choice, reflecting a self-validating system of inquiry essential for scientific integrity.

Hypothesized Structure and Tautomerism

The target molecule is 4-hydroxy-6-methoxy-2-propylquinoline. It is crucial to recognize that this compound can exist in tautomeric equilibrium with its 4-quinolone form, 6-methoxy-2-propylquinolin-4(1H)-one. This keto-enol tautomerism is a known feature of 4-hydroxyquinolines.[4] Spectroscopic analysis, particularly IR and NMR, will be instrumental in determining the predominant form in the solid state and in solution.

Figure 1: Tautomeric forms of the target compound.

  • A: 4-hydroxy-6-methoxy-2-propylquinoline (enol form)

  • B: 6-methoxy-2-propylquinolin-4(1H)-one (keto form)

Overall Analytical Workflow

A multi-spectroscopic approach is non-negotiable for the rigorous confirmation of a new chemical entity. Each technique provides a unique and complementary piece of the structural puzzle. Our strategy integrates High-Resolution Mass Spectrometry (HRMS) to establish the molecular formula, Fourier-Transform Infrared (FTIR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to assemble the final, unambiguous connectivity map.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Detailed Structural Mapping cluster_2 Phase 3: Confirmation MS High-Resolution Mass Spectrometry (HRMS) Synthesis Data Synthesis & Interpretation MS->Synthesis Provides Molecular Formula IR FTIR Spectroscopy IR->Synthesis Identifies Functional Groups NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments NMR_2D->Synthesis Confirms Connectivity Confirmation Final Structure Confirmed Synthesis->Confirmation

Caption: A comprehensive workflow for structure elucidation.

Part 1: Molecular Formula Determination via Mass Spectrometry

Expertise & Experience: The first and most fundamental question in elucidating an unknown structure is "What is its elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution MS, HRMS measures mass-to-charge ratios (m/z) to a high degree of accuracy (typically <5 ppm), which allows for the calculation of a unique elemental formula.[5] We choose Electrospray Ionization (ESI) as the ionization method due to its soft nature, which is likely to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying data interpretation.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known standard immediately prior to the run.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Identify the most abundant ion in the spectrum, which should correspond to [M+H]⁺. Use the instrument's software to calculate the exact mass and determine the elemental formula that best fits this mass within a 5 ppm error threshold.

Data Presentation: Expected HRMS Results
ParameterExpected ValueRationale
Molecular Formula C₁₃H₁₅NO₂Based on the hypothesized structure.
Exact Mass (M) 217.1103 uCalculated for C₁₃H₁₅NO₂.
[M+H]⁺ (Observed) ~218.1176 m/zThe measured m/z should match this calculated value.
Mass Error < 5 ppmA standard requirement for publication and confirmation.

Part 2: Functional Group Identification via Infrared Spectroscopy

Expertise & Experience: With the molecular formula established, FTIR spectroscopy provides rapid, crucial information about the functional groups present. This technique is particularly powerful for distinguishing between the potential keto and enol tautomers. The presence of a strong, broad O-H stretch would support the hydroxy (enol) form, while a sharp, strong C=O stretch would indicate the quinolone (keto) form.[6] Attenuated Total Reflectance (ATR) is chosen as the sampling technique for its simplicity and the ability to analyze the solid sample directly without extensive preparation.

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and crystal-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Data Presentation: Key Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration ModeSignificance
3400-3200 (broad)O-HStretchingStrong evidence for the 4-hydroxy (enol) tautomer.
~3050Aromatic C-HStretchingConfirms the presence of the aromatic quinoline core.
2960-2850Aliphatic C-HStretchingCorresponds to the propyl group.
~1650 (sharp)C=OStretchingIf present, indicates the 4-quinolone (keto) tautomer is dominant.[7]
1620-1580C=C / C=NRing StretchingCharacteristic of the quinoline aromatic system.[8]
~1250Aryl C-OStretchingAssociated with the methoxy ether linkage.[6]

Part 3: Definitive Structure Mapping via NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the connectivity of atoms.[1] A combination of 1D (¹H, ¹³C) and 2D experiments is essential for an unambiguous assignment. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus, and spin-spin coupling provides through-bond connectivity information.[3]

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH.

  • Instrument Tuning: Place the sample in the spectrometer and perform standard tuning, locking, and shimming procedures to optimize magnetic field homogeneity.[9]

  • 1D ¹H Acquisition: Acquire a standard proton spectrum.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D Acquisitions: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters. These experiments reveal ¹H-¹H correlations, direct ¹H-¹³C correlations, and long-range (2-3 bond) ¹H-¹³C correlations, respectively.

Data Interpretation and Expected Spectral Features

¹H NMR Spectroscopy: The proton NMR spectrum will provide the number of distinct proton environments, their integration (ratio of protons), and their splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shift of the methoxy carbon is typically around 55-56 ppm.[10][11]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Position¹H δ (ppm), Mult., J (Hz), Int.¹³C δ (ppm)Rationale & Key 2D Correlations
-OH ~11.0, br s, 1H-Exchangeable proton, signal may be broad.
H-3 ~6.2, s, 1H~105Singlet, adjacent to C4-OH. HMBC to C2, C4, C4a.
H-5 ~7.8, d, J=9.0, 1H~122Doublet due to coupling with H-7 (meta coupling negligible). COSY with H-7. HMBC to C4, C7, C8a.
H-7 ~7.2, dd, J=9.0, 2.5, 1H~120Doublet of doublets from ortho (H-5) and meta (H-8) coupling. COSY with H-5, H-8.
H-8 ~7.1, d, J=2.5, 1H~104Doublet from meta coupling to H-7. COSY with H-7. HMBC to C4a, C6, C7.
-OCH₃ ~3.9, s, 3H~56Characteristic singlet for a methoxy group. HMBC to C6.
Propyl-α ~2.8, t, J=7.5, 2H~38Triplet coupled to Propyl-β. COSY with Propyl-β. HMBC to C2, C3.
Propyl-β ~1.7, sext, J=7.5, 2H~22Sextet coupled to α and γ protons. COSY with Propyl-α, Propyl-γ.
Propyl-γ ~1.0, t, J=7.5, 3H~14Triplet coupled to Propyl-β. COSY with Propyl-β.
C-2 -~158Quaternary carbon attached to propyl group and nitrogen.
C-4 -~175Quaternary carbon bearing the hydroxyl group.
C-4a -~140Quaternary carbon at the ring junction.
C-6 -~155Quaternary carbon attached to the methoxy group.
C-8a -~148Quaternary carbon at the ring junction.

Note: Chemical shifts are predictive and may vary slightly.

Visualization: Key HMBC Correlations for Structural Confirmation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final arbiter of the carbon skeleton's assembly. It reveals correlations between protons and carbons that are separated by two or three bonds. The diagram below illustrates the most critical correlations that would unambiguously confirm the placement of the substituents on the quinoline core.

G cluster_mol mol Structure with key protons labeled H3_node H-3 C2_node C-2 H3_node->C2_node C4_node C-4 H3_node->C4_node C4a_node C-4a H3_node->C4a_node H5_node H-5 H5_node->C4a_node C7_node C-7 H5_node->C7_node H8_node H-8 C6_node C-6 H8_node->C6_node H8_node->C7_node OCH3_node -OCH₃ OCH3_node->C6_node Propyl_alpha_node Propyl-α Propyl_alpha_node->C2_node Propyl_alpha_node->C4a_node

Caption: Key HMBC correlations confirming substituent positions.

Part 4: Data Synthesis and Final Confirmation

The structure of 4-hydroxy-6-methoxy-2-propylquinoline is confirmed by the convergence of all spectroscopic data:

  • HRMS provides the unequivocal molecular formula: C₁₃H₁₅NO₂.

  • FTIR confirms the presence of an O-H group (enol form), an aromatic system, and aliphatic C-H bonds, consistent with the proposed structure.

  • ¹H and ¹³C NMR spectra show the correct number of proton and carbon signals, respectively.

  • ¹H NMR chemical shifts, integrations, and coupling patterns align perfectly with the proposed arrangement of a 1,2,4-trisubstituted benzene ring fused to a pyridine ring, along with the propyl and methoxy groups.

  • 2D NMR (COSY, HSQC, HMBC) experiments provide the final, incontrovertible proof of connectivity. Specifically, the HMBC correlation from the methoxy protons (~3.9 ppm) to only one aromatic carbon (~155 ppm) confirms this carbon as C-6. The correlations from the propyl-α protons (~2.8 ppm) to C-2 and C-3, and from H-3 to C-2 and C-4, lock in the arrangement around the heterocyclic ring.

Conclusion

Through the systematic and logical application of modern spectroscopic techniques, the chemical structure of 4-hydroxy-6-methoxy-2-propylquinoline can be elucidated with a high degree of confidence. This guide has detailed a self-validating workflow that proceeds from the general (molecular formula) to the specific (atomic connectivity). This rigorous approach ensures the scientific integrity required for advancing compounds in a drug discovery and development setting, forming a reliable foundation for all subsequent biological and toxicological studies.

References

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • BenchChem. (2025).
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.
  • UNCW Institutional Repository.
  • Journal of Chemical Education. (2002).
  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • MDPI. (2021).
  • ResearchGate.
  • MDPI. (2021).
  • CUTM Courseware.
  • Impactfactor. (2021).
  • MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties.
  • Google Patents. (1951).
  • ResearchGate. (2008).
  • PubMed. (2013).
  • Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and efficient methodology for the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document provides a detailed exploration of the Conrad-Limpach quinoline synthesis, the chosen synthetic route, offering in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and thorough characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important quinoline derivative.

Introduction and Strategic Overview

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. The 4-hydroxyquinoline (or 4-quinolone) subclass, in particular, has garnered significant attention. The title compound, 4-Hydroxy-6-methoxy-2-propylquinoline, incorporates key structural features—a hydroxyl group at the 4-position, a methoxy group at the 6-position, and a propyl group at the 2-position—that make it a promising candidate for further functionalization and biological screening.

The synthetic strategy outlined herein is centered around the well-established Conrad-Limpach synthesis , a powerful method for the construction of 4-hydroxyquinolines.[1] This approach involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of our target molecule, the key starting materials are p-anisidine and ethyl 3-oxohexanoate.

The overall synthetic workflow can be visualized as a two-stage process:

G cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Thermal Cyclization p_anisidine p-Anisidine intermediate Ethyl 3-(4-methoxyphenylamino)hex-2-enoate p_anisidine->intermediate Condensation (Acid Catalyst) e3o Ethyl 3-oxohexanoate e3o->intermediate product 4-Hydroxy-6-methoxy-2-propylquinoline intermediate->product High-Temperature Cyclization (~250 °C)

Figure 1: Overall synthetic workflow for 4-Hydroxy-6-methoxy-2-propylquinoline.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Conrad-Limpach synthesis proceeds through two key stages:

Stage 1: Formation of the Enamine Intermediate

The synthesis commences with the acid-catalyzed condensation of p-anisidine with ethyl 3-oxohexanoate. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, forming a tetrahedral intermediate. Subsequent dehydration yields the more stable enamine intermediate, ethyl 3-(4-methoxyphenylamino)hex-2-enoate. This reaction is typically carried out at a moderate temperature to favor the kinetic product.[1]

Stage 2: Thermal Cyclization

The crucial ring-forming step is the thermal cyclization of the enamine intermediate. This intramolecular electrophilic aromatic substitution requires high temperatures, typically around 250 °C.[2] At this temperature, the enamine undergoes an electrocyclic ring closure, followed by the elimination of ethanol to form the quinolone ring system. The use of a high-boiling, inert solvent is critical for achieving high yields and preventing decomposition.[3]

G start Enamine Intermediate ts Electrocyclic Ring Closure start->ts intermediate Cyclized Intermediate ts->intermediate elimination Elimination of Ethanol intermediate->elimination product 4-Quinolone Tautomer elimination->product final_product 4-Hydroxyquinoline (Final Product) product->final_product Tautomerization

Figure 2: Simplified mechanism of the thermal cyclization stage.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-hydroxyquinolines.[4][5]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
p-Anisidine123.1512.32 g0.1099% purity or higher
Ethyl 3-oxohexanoate158.1917.40 g0.1198% purity or higher
Glacial Acetic Acid60.05~0.5 mL-Catalyst
Dowtherm A-150 mL-High-boiling solvent
Ethanol46.07As needed-For washing
Hexanes-As needed-For washing
Sodium Hydroxide40.00As needed-For workup
Hydrochloric Acid36.46As needed-For workup
Stage 1: Synthesis of Ethyl 3-(4-methoxyphenylamino)hex-2-enoate
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (12.32 g, 0.10 mol) and ethyl 3-oxohexanoate (17.40 g, 0.11 mol).

  • Add a catalytic amount of glacial acetic acid (approximately 0.5 mL).

  • Heat the mixture with stirring in an oil bath at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude enamine intermediate is a viscous oil and can be used directly in the next step without further purification.

Stage 2: Thermal Cyclization to 4-Hydroxy-6-methoxy-2-propylquinoline
  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, heat Dowtherm A (150 mL) to 250 °C.

  • Slowly add the crude enamine intermediate from Stage 1 to the hot Dowtherm A with vigorous stirring over a period of 15-20 minutes.

  • Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete. Ethanol will distill off during the reaction.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add hexanes (200 mL) to the cooled mixture to precipitate the product.

  • Collect the crude product by vacuum filtration and wash the solid with hexanes to remove the Dowtherm A.

Purification
  • Suspend the crude product in a 1 M aqueous solution of sodium hydroxide and stir for 30 minutes to dissolve the 4-hydroxyquinoline.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 6-7 to precipitate the product.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C.

  • For further purification, recrystallization from ethanol or a mixture of DMF and water can be performed.

Characterization and Validation

Physical Properties
  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₃H₁₅NO₂

  • Molar Mass: 217.26 g/mol

Spectroscopic Data (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

    • ~11.5 (s, 1H): -OH proton (may be broad and exchangeable with D₂O).

    • ~7.8-8.0 (d, 1H): Aromatic proton on the quinoline ring.

    • ~7.2-7.4 (m, 2H): Aromatic protons on the quinoline ring.

    • ~6.0 (s, 1H): Vinylic proton at the 3-position.

    • ~3.8 (s, 3H): Methoxy protons (-OCH₃).

    • ~2.5 (t, 2H): Methylene protons of the propyl group adjacent to the quinoline ring.

    • ~1.6 (m, 2H): Methylene protons of the propyl group.

    • ~0.9 (t, 3H): Methyl protons of the propyl group.

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

    • ~175-180: C4 (C-OH).

    • ~155-160: C6 (C-OCH₃).

    • ~150-155: C2 (C-propyl).

    • ~140-145: Quaternary aromatic carbon.

    • ~120-130: Aromatic CH carbons.

    • ~100-115: Aromatic CH carbons.

    • ~100-105: C3 (vinylic CH).

    • ~55-56: Methoxy carbon (-OCH₃).

    • ~35-40: Methylene carbon of the propyl group adjacent to the ring.

    • ~20-25: Methylene carbon of the propyl group.

    • ~13-15: Methyl carbon of the propyl group.

  • Infrared (IR) (KBr, cm⁻¹):

    • ~3400-3200 (broad): O-H stretching.

    • ~3100-3000: Aromatic C-H stretching.

    • ~2960-2850: Aliphatic C-H stretching.

    • ~1640-1620: C=O stretching (from the 4-quinolone tautomer).

    • ~1600, 1500: Aromatic C=C stretching.

    • ~1250-1200: Aryl-O stretching (methoxy group).

  • Mass Spectrometry (MS):

    • ESI-MS (m/z): [M+H]⁺ expected at approximately 218.11.

Safety Considerations

  • p-Anisidine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • High Temperatures: The thermal cyclization step involves temperatures up to 250 °C. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to avoid thermal burns.

  • Acids and Bases: Handle concentrated acids and bases with care, using appropriate PPE.

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline via the Conrad-Limpach reaction. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, researchers can reliably produce this valuable quinoline derivative for applications in drug discovery and medicinal chemistry. The provided expected characterization data serves as a benchmark for validating the successful synthesis of the target compound.

References

  • Conrad, M.; Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.
  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Elderfield, R. C.; Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]

  • Foroumadi, A., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 19(10), 1070–1078.
  • Brouet, J. C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Chemical Suppliers. 4-Hydroxy-6-methoxy-2-propylquinoline. [Link]

  • Ukrainets, I. V., et al. (2011). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Chemistry of Heterocyclic Compounds, 47(5), 589–597.
  • PubChem. 2-Hydroxy-6-methoxy-4-methylquinoline. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Kontogiorgis, C., et al. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(18), 4238. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

Sources

The Elusive Propyl-Quinoline: A Technical Guide to the Natural Occurrence and Scientific Significance of 4-Hydroxy-6-methoxy-2-alkylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in natural product chemistry and drug discovery, with a diverse array of biological activities. Within this vast family, the 2-alkyl-4-hydroxy-6-methoxyquinolines represent a specific subclass of alkaloids primarily found in the plant family Rutaceae. While the methyl and other short-chain alkyl derivatives are known constituents of certain medicinal plants, the natural occurrence of 4-Hydroxy-6-methoxy-2-propylquinoline remains an intriguing and underexplored area. This technical guide provides a comprehensive overview of this class of compounds, leveraging the existing knowledge on its better-studied analogues to build a predictive framework for the isolation, characterization, and potential biological relevance of the 2-propyl derivative. We will delve into the probable natural sources, propose a biosynthetic pathway, outline detailed protocols for extraction and structural elucidation, and discuss the potential pharmacological applications based on the activities of related compounds. This document is intended for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the untapped potential of quinoline alkaloids.

Introduction: The Quinoline Alkaloids of the Rutaceae

The Rutaceae family, which includes citrus fruits, is a prolific producer of a wide range of secondary metabolites, including a significant number of quinoline alkaloids.[1] These compounds are characterized by a bicyclic aromatic structure and are known to possess a variety of biological activities. The Angostura tree (Galipea officinalis), a member of the Rutaceae family, is a particularly rich source of 2-substituted quinoline alkaloids.[2] The bark of this tree, known as Angostura bark, has been used in traditional medicine, and its activity is attributed in part to its alkaloid content.[2][3]

While several 2-alkylquinoline alkaloids have been isolated from Galipea officinalis and other Rutaceae species, the specific compound 4-Hydroxy-6-methoxy-2-propylquinoline has not been definitively reported as a natural product in the peer-reviewed literature to date. However, its structural similarity to known constituents and the biosynthetic plasticity of the alkaloid-producing enzymes make its existence in nature plausible. This guide will, therefore, treat 4-Hydroxy-6-methoxy-2-propylquinoline as a case study within the broader class of 2-alkyl-4-hydroxy-6-methoxyquinolines to provide a roadmap for its potential discovery and investigation.

Natural Occurrence: A Focus on the Rutaceae Family

The primary plant family of interest for the potential discovery of 4-Hydroxy-6-methoxy-2-propylquinoline is the Rutaceae. Specifically, the genus Galipea is a prime candidate.

Genus Species Known 2-Alkyl-4-hydroxyquinoline Derivatives Reference
GalipeaofficinalisCuspareine (2-propyl-quinoline), Galipine (2-(3,4-methylenedioxyphenylethyl)-quinoline derivative), Cusparine[2][4]
AngosturapaniculataAcridone alkaloids (related quinoline derivatives)[5]

While the 2-propylquinoline core structure (cuspareine) is known to exist in Galipea officinalis, the specific 4-hydroxy-6-methoxy substitution pattern for the propyl derivative has not been explicitly identified.[4] The presence of other quinoline alkaloids with methoxy and hydroxy substitutions in this species suggests that the enzymatic machinery for these modifications is present.[4] Therefore, it is highly probable that 4-Hydroxy-6-methoxy-2-propylquinoline exists as a minor alkaloid in Galipea officinalis or a closely related species.

Proposed Biosynthetic Pathway

The biosynthesis of 2-alkyl-4-hydroxyquinolines in plants is not as extensively studied as in bacteria. However, drawing parallels from the well-elucidated pathway in Pseudomonas aeruginosa and general principles of plant secondary metabolism, a plausible biosynthetic route can be proposed.[6][7][8] The pathway likely starts from anthranilic acid, a product of the shikimate pathway.

The key steps are proposed as follows:

  • Activation of Anthranilic Acid: Anthranilic acid is likely activated to its Coenzyme A thioester, anthraniloyl-CoA.

  • Chain Elongation: Anthraniloyl-CoA undergoes a Claisen-like condensation with a short-chain fatty acyl-CoA, in this case, likely butyryl-CoA (for the propyl side chain), which would subsequently be reduced and dehydrated. An alternative is the direct condensation with a β-keto fatty acid.[7]

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization to form the quinoline ring system, followed by tautomerization to the more stable 4-hydroxy form.

  • Hydroxylation and Methylation: The quinoline core is then likely subject to post-modification by hydroxylases and methyltransferases to yield the final product. The methoxy group at the 6-position is almost certainly derived from S-adenosyl methionine (SAM) via an O-methyltransferase.

Biosynthetic Pathway of 4-Hydroxy-6-methoxy-2-propylquinoline Shikimate Shikimate Pathway Anthranilate Anthranilic Acid Shikimate->Anthranilate AnthraniloylCoA Anthraniloyl-CoA Anthranilate->AnthraniloylCoA CoA Ligase Intermediate β-Ketoacyl Intermediate AnthraniloylCoA->Intermediate Condensing Enzyme ButyrylCoA Butyryl-CoA ButyrylCoA->Intermediate Quinolinone 2-Propyl-4-quinolinone Intermediate->Quinolinone Cyclase HydroxyQuinolinone 4-Hydroxy-2-propylquinoline Quinolinone->HydroxyQuinolinone Tautomerization FinalProduct 4-Hydroxy-6-methoxy-2-propylquinoline HydroxyQuinolinone->FinalProduct Hydroxylase, O-Methyltransferase (SAM)

Caption: Proposed biosynthetic pathway for 4-Hydroxy-6-methoxy-2-propylquinoline.

Isolation and Structural Elucidation: A Practical Workflow

The isolation of 4-Hydroxy-6-methoxy-2-propylquinoline from a plant matrix like Angostura bark would follow a standard protocol for alkaloid extraction and purification.

Extraction Protocol
  • Maceration: Dried and powdered plant material (e.g., bark of Galipea officinalis) is macerated with a polar solvent such as methanol or ethanol at room temperature for 24-48 hours.

  • Solvent Evaporation: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • The crude extract is redissolved in an aqueous acidic solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral compounds.

    • The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted into an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid fraction.

Isolation Workflow PlantMaterial Powdered Plant Material Maceration Maceration (Methanol/Ethanol) PlantMaterial->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Acidification Dissolve in 5% HCl CrudeExtract->Acidification LiquidLiquid Liquid-Liquid Extraction (Hexane) Acidification->LiquidLiquid AqueousLayer Aqueous Layer (Protonated Alkaloids) LiquidLiquid->AqueousLayer Collect OrganicLayer1 Organic Layer (Neutral Compounds) LiquidLiquid->OrganicLayer1 Discard Basification Basify with NH4OH AqueousLayer->Basification Extraction2 Extract with Dichloromethane Basification->Extraction2 OrganicLayer2 Organic Layer (Alkaloids) Extraction2->OrganicLayer2 Collect AqueousWaste Aqueous Waste Extraction2->AqueousWaste Discard Drying Dry over Na2SO4 OrganicLayer2->Drying FinalEvaporation Solvent Evaporation Drying->FinalEvaporation CrudeAlkaloids Crude Alkaloid Fraction FinalEvaporation->CrudeAlkaloids

Caption: General workflow for the isolation of quinoline alkaloids.

Purification and Structural Elucidation

The crude alkaloid fraction is then subjected to chromatographic techniques for purification.

  • Column Chromatography: Separation on silica gel or alumina using a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) is a common first step.

  • High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase of acetonitrile and water.

The structure of the purified compound is then elucidated using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would provide the molecular weight. High-resolution mass spectrometry (HRMS) would give the exact mass and allow for the determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show the characteristic aromatic protons of the quinoline ring, the methoxy singlet, and the signals for the propyl side chain (a triplet, a sextet, and a triplet).

    • ¹³C NMR: Would confirm the number of carbons and their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): Would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms, thus definitively establishing the structure as 4-Hydroxy-6-methoxy-2-propylquinoline.

Known and Potential Biological Activities

While no specific biological activities have been reported for 4-Hydroxy-6-methoxy-2-propylquinoline, the activities of structurally related compounds provide a strong basis for predicting its potential pharmacological profile.

Compound Class Reported Activities Potential Implications for 2-Propyl Derivative Reference
2-Alkyl-4-hydroxyquinolinesAntimicrobial, quorum sensing inhibition in P. aeruginosaPotential as an antibacterial or anti-virulence agent.[9][10]
6-Methoxyquinoline derivativesP-glycoprotein inhibition, potential anticancerCould contribute to overcoming multidrug resistance in cancer.
Quinine (a methoxy-quinoline)AntimalarialThe quinoline scaffold is a known antimalarial pharmacophore.[6]
Other quinoline alkaloids from Galipea officinalisAntitubercularPotential activity against Mycobacterium tuberculosis.[3]

The combination of the 2-alkyl side chain and the 6-methoxy group suggests that 4-Hydroxy-6-methoxy-2-propylquinoline could exhibit a unique profile of antimicrobial, cytotoxic, and/or enzyme inhibitory activities. The length of the alkyl chain is known to influence the biological activity of 2-alkyl-4-hydroxyquinolines, and the propyl group may confer an optimal lipophilicity for certain biological targets.

Chemical Synthesis Strategies

In the absence of an established natural source, chemical synthesis provides a direct route to obtaining 4-Hydroxy-6-methoxy-2-propylquinoline for biological evaluation. The Conrad-Limpach reaction is a classical and effective method for the synthesis of 4-hydroxyquinolines.

Synthetic Protocol (Conrad-Limpach):

  • Condensation: p-Anisidine is reacted with a β-keto ester, such as ethyl 3-oxohexanoate, to form an enamine intermediate.

  • Cyclization: The enamine is then subjected to thermal cyclization at high temperatures (typically in a high-boiling solvent like diphenyl ether) to form the 4-hydroxyquinoline ring system.

An alternative approach involves the synthesis of the corresponding 2-propyl-6-methoxy-1,2,3,4-tetrahydroquinolin-4-one followed by dehydrogenation.

Conclusion and Future Directions

4-Hydroxy-6-methoxy-2-propylquinoline represents an intriguing, yet currently unconfirmed, natural product. Based on the known phytochemistry of the Rutaceae family, particularly the genus Galipea, there is a strong rationale for its existence. This guide has provided a comprehensive framework for its discovery, isolation, and characterization.

Future research should focus on:

  • Targeted Phytochemical Investigation: A thorough phytochemical analysis of Galipea officinalis and related species using modern analytical techniques like LC-MS/MS to screen for the presence of 4-Hydroxy-6-methoxy-2-propylquinoline.

  • Chemical Synthesis and Biological Screening: The chemical synthesis of this compound is warranted to enable a comprehensive evaluation of its biological activities, particularly its antimicrobial, anticancer, and enzyme inhibitory properties.

  • Biosynthetic Studies: Once its natural occurrence is confirmed, further studies into its biosynthetic pathway in plants would be of significant interest.

The exploration of this and other minor alkaloids from medicinal plants holds great promise for the discovery of new chemical entities with novel biological activities, ultimately contributing to the development of new therapeutic agents.

References

  • Bredenbruch, F., et al. (2005). The end of a long-standing hypothesis: the Pseudomonas signalling molecules 4-hydroxy-2-alkylquinolines are derived from fatty acids, not 3-ketofatty acids. FEBS Letters, 579(24), 5483-5488.
  • Calas, M., et al. (2005). Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Journal of Bacteriology, 187(16), 5587-5596.
  • Deziel, E., et al. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Proceedings of the National Academy of Sciences, 101(5), 1339-1344.
  • Fournet, A., et al. (1994). Angostura Bark. Merck Index, 12th ed., p. 95.
  • Gantner, S., et al. (2005). Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Applied and Environmental Microbiology, 71(8), 4433-4441.
  • Heeb, S., et al. (2011). Quorum sensing in Pseudomonas aeruginosa. Reviews in Environmental Science and Bio/Technology, 10(2), 145-171.
  • Lépine, F., et al. (2003). Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Journal of Bacteriology, 185(24), 6982-6991.
  • Houghton, P. J., et al. (1996). Activity against Mycobacterium tuberculosis of alkaloid constituents of Angostura bark, Galipea officinalis. Phytotherapy Research, 10(4), 358-360.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • Jacquemond-Collet, I., et al. (1999). Alkaloids from Galipea officinalis. Planta Medica, 65(07), 677-677.
  • Somanathan, R., & Smith, K. M. (1981). Synthesis of some 2-alkyl-4-quinolone and alkyl-4-methoxyquinoline alkaloids. Journal of Heterocyclic Chemistry, 18(5), 1077-1079.
  • Zhang, Y. M., et al. (2008). The PqsD protein of Pseudomonas aeruginosa is a 2-aminobenzoylacetate-CoA ligase that is essential for the biosynthesis of 4-hydroxy-2-alkylquinolines. Journal of Biological Chemistry, 283(10), 6135-6143.
  • Vieira, P. C., et al. (1999). Molluscicidal acridone alkaloids from Angostura paniculata: isolation, structures, and synthesis.
  • PubChem. (n.d.). Angostura Bark. Retrieved from [Link]

  • The Good Scents Company. (n.d.). angostura bark. Retrieved from [Link]

  • MDPI. (2023). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • ResearchGate. (2019). Furochinoline alkaloids in plants from Rutaceae family - A review. Retrieved from [Link]

  • Farshori, N. J., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Avicenna Journal of Phytomedicine, 6(3), 334-344.

Sources

Spectroscopic Profile of 4-Hydroxy-6-methoxy-2-propylquinoline: A Predictive and Interpretive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic characteristics of 4-Hydroxy-6-methoxy-2-propylquinoline. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its spectral properties is crucial for its synthesis, characterization, and quality control. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from the closely related analog, 4-Hydroxy-6-methoxy-2-methylquinoline, to present a robust predictive model for its ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development, offering both predicted data and the underlying scientific rationale to aid in the identification and characterization of this and similar quinoline derivatives.

Introduction and Statement of Purpose

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-Hydroxy-6-methoxy-2-propylquinoline, possesses a unique combination of functional groups that suggest potential biological activity. Accurate spectroscopic characterization is the cornerstone of chemical research and development, enabling unambiguous structure elucidation and purity assessment.

A comprehensive search of the scientific literature and chemical databases reveals that while the existence of 4-Hydroxy-6-methoxy-2-propylquinoline is documented, with a registered CAS Number of 927800-85-9, its experimental spectroscopic data has not been published in the public domain.[1] This guide aims to fill this knowledge gap by providing a detailed, predictive analysis of its spectroscopic profile. By examining the known data of the structurally similar 4-Hydroxy-6-methoxy-2-methylquinoline, we can extrapolate with a high degree of confidence the expected spectral features of the 2-propyl analog. This approach not only offers a valuable reference for researchers working with this specific molecule but also serves as an educational tool for the interpretation of spectra for substituted quinolines.

Synthetic Considerations: The Conrad-Limpach Pathway

The most common and versatile method for the synthesis of 4-hydroxy-2-alkylquinolines is the Conrad-Limpach reaction. This pathway involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline, the logical precursors would be p-anisidine and a β-ketoester bearing a propyl group, such as ethyl 3-oxohexanoate.

The reaction proceeds in two key stages:

  • Condensation: The nucleophilic amino group of p-anisidine attacks the keto-carbonyl of ethyl 3-oxohexanoate to form an enamine intermediate.

  • Thermal Cyclization: At elevated temperatures, the enamine undergoes an intramolecular cyclization, followed by dehydration to yield the aromatic quinoline ring system.

Conrad_Limpach_Synthesis p_anisidine p-Anisidine intermediate Enamine Intermediate p_anisidine->intermediate Condensation beta_ketoester Ethyl 3-oxohexanoate beta_ketoester->intermediate final_product 4-Hydroxy-6-methoxy-2-propylquinoline intermediate->final_product Thermal Cyclization H1_NMR_Prediction cluster_structure 4-Hydroxy-6-methoxy-2-propylquinoline structure Predicted ¹H NMR Signals H5 H-5 (d, ~7.9 ppm) H7 H-7 (dd, ~7.3 ppm) H8 H-8 (d, ~7.2 ppm) H3 H-3 (s, ~6.2 ppm) OCH3 OCH₃ (s, ~3.9 ppm) OH_NH OH/NH (br s, ~11.5 ppm) Propyl_CH2a α-CH₂ (t, ~2.6 ppm) Propyl_CH2b β-CH₂ (sextet, ~1.7 ppm) Propyl_CH3 γ-CH₃ (t, ~1.0 ppm)

Caption: Predicted ¹H NMR assignments for 4-Hydroxy-6-methoxy-2-propylquinoline.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 4-Hydroxy-6-methoxy-2-propylquinoline will show signals for each of the 13 unique carbon atoms in the molecule.

Reference Data: 4-Hydroxy-6-methoxy-2-methylquinoline

The known ¹³C NMR data for the 2-methyl analog serves as a valuable reference.

Carbon Predicted Chemical Shift (ppm)
C-2~150
C-3~108
C-4~178
C-4a~140
C-5~122
C-6~155
C-7~115
C-8~102
C-8a~120
OCH₃~56
CH₃~18
Predicted ¹³C NMR Spectrum of 4-Hydroxy-6-methoxy-2-propylquinoline

The substitution of the methyl group with a propyl group will introduce two additional carbon signals and shift the existing ones, particularly C-2.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
Quinoline Ring Carbons
C-2~155Substituted with an alkyl group.
C-3~108Unsubstituted carbon on the pyridinone ring.
C-4~178Carbonyl carbon, highly deshielded.
C-4a~140Quaternary carbon at the ring junction.
C-5~122Aromatic CH.
C-6~155Oxygen-substituted aromatic carbon.
C-7~115Aromatic CH.
C-8~102Aromatic CH, shielded by the methoxy group.
C-8a~120Quaternary carbon at the ring junction.
Substituent Carbons
-OCH₃~56Typical for an aryl methoxy group.
Propyl Group Carbons
-CH₂-CH₂-CH₃~35Alpha to the quinoline ring.
-CH₂-CH₂-CH₃~22Central carbon of the propyl group.
-CH₂-CH₂-CH₃~14Terminal methyl carbon.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 100 MHz or higher frequency NMR spectrometer.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Molecular Ion and Fragmentation

The molecular formula for 4-Hydroxy-6-methoxy-2-propylquinoline is C₁₃H₁₅NO₂. The expected molecular weight is 217.26 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed.

  • Molecular Ion (M⁺): m/z = 217

  • Major Fragmentation Pathways:

    • Loss of an ethyl radical (-CH₂CH₃): This is a characteristic fragmentation of a propyl group, leading to a fragment at m/z = 188. This would be a major peak.

    • Loss of propene (CH₂=CHCH₃) via McLafferty rearrangement: This would result in a fragment at m/z = 175.

    • Loss of a methyl radical from the methoxy group (-CH₃): This would give a fragment at m/z = 202.

    • Loss of carbon monoxide (-CO) from the quinolone ring: A fragment at m/z = 189 could be observed.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 217 M_minus_29 [M-C₂H₅]⁺ m/z = 188 M->M_minus_29 - •C₂H₅ M_minus_42 [M-C₃H₆]⁺˙ m/z = 175 M->M_minus_42 - C₃H₆ M_minus_15 [M-CH₃]⁺ m/z = 202 M->M_minus_15 - •CH₃ M_minus_28 [M-CO]⁺˙ m/z = 189 M->M_minus_28 - CO

Caption: Predicted major fragmentation pathways for 4-Hydroxy-6-methoxy-2-propylquinoline in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (hydroxyl)3200 - 3600BroadStretching
N-H (amide tautomer)3100 - 3500Medium, broadStretching
C-H (aromatic)3000 - 3100MediumStretching
C-H (aliphatic)2850 - 3000MediumStretching
C=O (amide)1640 - 1680StrongStretching
C=C (aromatic)1500 - 1600Medium to StrongStretching
C-O (ether)1200 - 1300 (asymmetric)StrongStretching
1000 - 1100 (symmetric)MediumStretching

The broad O-H and N-H stretching bands are indicative of the 4-hydroxy-2-quinolone tautomerism and hydrogen bonding in the solid state. The strong carbonyl peak is a key feature of the quinolone ring.

Predicted UV-Visible (UV-Vis) Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophore system. The extended π-system of the quinoline ring is a strong chromophore.

  • Expected λmax:

    • ~230-250 nm: Corresponding to a π → π* transition of the benzenoid system.

    • ~270-290 nm: A second π → π* transition.

    • ~320-340 nm: A longer wavelength absorption band, likely due to an n → π* transition involving the carbonyl group and heteroatoms, and the extended conjugation of the entire quinoline system.

The exact positions of these maxima can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion

While experimental spectroscopic data for 4-Hydroxy-6-methoxy-2-propylquinoline is not currently available in the public domain, this technical guide provides a robust and scientifically grounded prediction of its key spectral characteristics. By leveraging the known data of its close analog, 4-Hydroxy-6-methoxy-2-methylquinoline, and applying fundamental principles of spectroscopic interpretation, we have outlined the expected features in ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy. This predictive analysis serves as a valuable resource for researchers in the synthesis, identification, and characterization of this and related quinoline derivatives, facilitating further investigation into their potential applications.

References

  • ChemWhat. 4-HYDROXY-6-METHOXY-2-N-PROPYLQUINOLINE CAS#: 927800-85-9. Available at: [Link]

  • PubChem. 6-Methoxy-2-methylquinolin-4-ol. Available at: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4-Hydroxy-6-methoxy-2-propylquinoline. Given the novelty of this compound, direct experimental data is limited. Therefore, this document synthesizes information from analogous quinoline derivatives, predictive methodologies, and established experimental protocols to offer a robust framework for researchers, scientists, and drug development professionals. The focus is on providing both theoretical understanding and practical, field-proven insights to enable effective solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For a drug candidate like 4-Hydroxy-6-methoxy-2-propylquinoline, understanding its solubility is paramount for successful formulation development and ensuring adequate bioavailability. Poor solubility can lead to unpredictable in vitro results and hinder the transition from promising lead compound to viable therapeutic agent.[2][3]

This guide will delve into the predicted solubility characteristics of 4-Hydroxy-6-methoxy-2-propylquinoline, the key factors influencing its solubility, and detailed protocols for its experimental determination.

Physicochemical Profile and Predicted Solubility of 4-Hydroxy-6-methoxy-2-propylquinoline

To predict the solubility of 4-Hydroxy-6-methoxy-2-propylquinoline, we must first analyze its structural components: a quinoline core, a hydroxyl group, a methoxy group, and a propyl chain.

  • Quinoline Core: The quinoline ring system is a weakly basic aromatic heterocycle.[4][5] While the aromatic nature contributes to hydrophobicity, the nitrogen atom can be protonated, increasing aqueous solubility at lower pH.[6]

  • 4-Hydroxy Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can enhance aqueous solubility. However, in the solid state, this group can also participate in strong intermolecular hydrogen bonding, leading to a high lattice energy and consequently, lower solubility. 4-Hydroxyquinoline exists in tautomeric equilibrium with 4-quinolone.[7][8]

  • 6-Methoxy Group: The methoxy group is a moderately polar group that can accept hydrogen bonds, potentially increasing solubility in polar solvents.

  • 2-Propyl Group: The propyl chain is a nonpolar, hydrophobic substituent that will generally decrease aqueous solubility.

Overall Prediction: Based on its structure, 4-Hydroxy-6-methoxy-2-propylquinoline is predicted to be a sparingly soluble compound in aqueous media at neutral pH. Its solubility is expected to be highly dependent on pH.[4][5]

Factors Influencing Solubility

The solubility of quinoline derivatives is not static and can be significantly influenced by several environmental factors.

For ionizable compounds like 4-Hydroxy-6-methoxy-2-propylquinoline, pH is a critical determinant of aqueous solubility.[4][5][6][9] The quinoline nitrogen is basic, while the 4-hydroxyl group is weakly acidic.

  • Acidic Conditions (Low pH): At a pH below the pKa of the quinoline nitrogen (for quinoline itself, the pKa is approximately 4.9), the nitrogen atom will be protonated.[6] This positive charge will significantly increase the compound's interaction with water molecules, leading to a substantial increase in aqueous solubility.

  • Basic Conditions (High pH): At a pH above the pKa of the 4-hydroxyl group, it will be deprotonated to form a phenoxide-like anion. This negative charge will also enhance aqueous solubility.

The pH at which the compound exhibits its lowest solubility is known as the isoelectric point (pI), where the net charge of the molecule is zero.

pH_Effect_on_Solubility low_pH Protonated Quinoline Nitrogen (Increased Positive Charge) neutral_pH Zwitterionic or Neutral Form (Lowest Solubility) low_pH->neutral_pH Increasing pH high_pH Deprotonated Hydroxyl Group (Increased Negative Charge) neutral_pH->high_pH Increasing pH caption Influence of pH on the Ionization State and Solubility.

Generally, for solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. For preformulation studies, it is advisable to measure solubility at various temperatures, such as 4°C (for storage stability) and 37°C (to mimic physiological conditions).[10]

The solubility of poorly soluble compounds can be enhanced by the use of co-solvents. Common water-miscible organic solvents like ethanol, propylene glycol, and dimethyl sulfoxide (DMSO) can increase the solubility of hydrophobic compounds.[11][12] Additionally, surfactants and cyclodextrins can be employed in formulations to improve solubility.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of solubility.[1]

A variety of computational tools and models are available to predict aqueous solubility.[13][14][15] These methods range from quantitative structure-property relationship (QSPR) models to more complex machine learning and deep learning algorithms.[1][13][16][17] While these predictions are not a substitute for experimental data, they are invaluable for prioritizing compounds in early-stage drug discovery.

Table 1: Commonly Used Computational Approaches for Solubility Prediction

MethodPrincipleAdvantagesLimitations
QSPR Correlates molecular descriptors with experimental solubility data.[1]Fast and computationally inexpensive.Accuracy depends on the quality and diversity of the training dataset.[1]
Thermodynamic Cycles Calculates solubility from fundamental thermodynamic properties like solvation free energy.[16][18][19]Provides mechanistic insights.Computationally intensive.[20]
Machine Learning/Deep Learning Utilizes complex algorithms to learn patterns from large datasets of chemical structures and their solubilities.[1][13][14][15]Can achieve high predictive accuracy for novel compounds.[13][14][15]Requires large, high-quality training datasets.
Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining the solubility of a compound. The choice of method depends on the stage of drug development, the amount of compound available, and the required accuracy.

It is crucial to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by methods that allow the system to reach equilibrium, such as the shake-flask method.[2][21][22]

  • Kinetic Solubility: This is often measured in high-throughput screening settings. It involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. Precipitation is monitored, and the concentration at which it occurs is the kinetic solubility.[2][3][21] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[22]

Solubility_Types cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_sol True Equilibrium State shake_flask Shake-Flask Method thermo_sol->shake_flask Determined by kinetic_sol Supersaturated State Possible hts High-Throughput Screening kinetic_sol->hts Measured in caption Thermodynamic vs. Kinetic Solubility.

The shake-flask method is considered the most reliable for determining thermodynamic solubility.[22][23]

Objective: To determine the equilibrium solubility of 4-Hydroxy-6-methoxy-2-propylquinoline in a specified buffer at a constant temperature.

Materials:

  • 4-Hydroxy-6-methoxy-2-propylquinoline (solid)

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or UV-Vis spectrophotometer)

  • Analytical balance

Procedure:

  • Add an excess amount of solid 4-Hydroxy-6-methoxy-2-propylquinoline to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the buffer solution to the vial.

  • Seal the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC).

  • Quantify the concentration of 4-Hydroxy-6-methoxy-2-propylquinoline in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve of known concentrations.

Potentiometric titration is a powerful technique to determine the pKa values and the pH-dependent solubility profile of an ionizable compound.[24][25][26][27][28]

Objective: To determine the pKa values and intrinsic solubility of 4-Hydroxy-6-methoxy-2-propylquinoline.

Materials:

  • 4-Hydroxy-6-methoxy-2-propylquinoline

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Potentiometer with a calibrated pH electrode

  • Automated titrator

  • Jacketed titration vessel connected to a water bath for temperature control

  • Inert gas (e.g., nitrogen) to purge the solution and prevent carbonate formation from atmospheric CO2

Procedure:

  • Dissolve a precisely weighed amount of 4-Hydroxy-6-methoxy-2-propylquinoline in a known volume of water or a water/co-solvent mixture if the compound is very poorly soluble.

  • Place the solution in the titration vessel and purge with nitrogen.

  • Titrate the solution with the standardized acid or base at a constant rate.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. The intrinsic solubility can also be calculated from the titration data, particularly at the point where precipitation begins.[24][25]

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner.

Table 2: Example of pH-Dependent Solubility Data for a Quinoline Derivative

pHSolubility (µg/mL)
2.0>1000
4.0520
6.055
7.412
9.085
11.0>500

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

While direct experimental data for 4-Hydroxy-6-methoxy-2-propylquinoline is not yet widely available, this guide provides a comprehensive framework for its solubility assessment. Based on its chemical structure, the compound is predicted to have low aqueous solubility at neutral pH, with its solubility being highly dependent on pH. For drug development professionals, a thorough experimental determination of its thermodynamic solubility using the shake-flask method and its pKa values via potentiometric titration is strongly recommended. These empirical data are essential for guiding formulation strategies and ensuring the successful development of this promising compound.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Journal of Solution Chemistry. [Link]

  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (n.d.). PubMed. [Link]

  • Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). Frontiers in Pharmacology. [Link]

  • Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. (2018). The Journal of Chemical Physics. [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (2016). Advanced Drug Delivery Reviews. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. [Link]

  • Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). Frontiers in Pharmacology. [Link]

  • Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). Patrinum. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. (2022). ACS Omega. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Computational methodology for solubility prediction: Application to the sparingly soluble solutes. (2017). The Journal of Chemical Physics. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

  • Computational methodology for solubility prediction: Application to the sparingly soluble solutes. (2017). PubMed. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (2009). International Journal of Pharmaceutics. [Link]

  • solubility experimental methods.pptx. (2018). SlideShare. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

  • <1236> Solubility Measurements. (2016). USP-NF. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules. [Link]

  • Quinoline. (n.d.). PubChem. [Link]

  • Quinoline. (n.d.). Wikipedia. [Link]

  • 4-hydroxyquinoline quinoline, 4-hydroxy. (n.d.). The Good Scents Company. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • 4-Hydroxyquinoline. (n.d.). PubChem. [Link]

  • Development of Methods for the Determination of pKa Values. (2010). Combinatorial Chemistry & High Throughput Screening. [Link]

  • Quinoline. (n.d.). Sciencemadness Wiki. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2013). International Journal of Applied Science and Technology. [Link]

  • Preparation of 4-hydroxyquinoline compounds. (1951).
  • 4-HYDROXY-6-METHOXY-2-N-PROPYLQUINOLINE. (n.d.). ChemWhat. [Link]

  • ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides.. (2011). ResearchGate. [Link]

  • 4-Hydroxy-6-methoxy-2-propylquinoline. (n.d.). Chemical-Suppliers.com. [Link]

Sources

A Theoretical Investigation of 4-Hydroxy-6-methoxy-2-propylquinoline: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-Hydroxy-6-methoxy-2-propylquinoline. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's physicochemical properties, potential biological activities, and mechanism of action at a molecular level. By leveraging a suite of in-silico techniques, this guide offers a roadmap for elucidating the therapeutic potential of this quinoline derivative.

Introduction: The Quinoline Scaffold and the Promise of 4-Hydroxy-6-methoxy-2-propylquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2] The diverse biological activities of quinoline derivatives have made them a focal point for drug discovery and development.[3][4][5] This guide focuses on a specific, less-studied derivative, 4-Hydroxy-6-methoxy-2-propylquinoline. While extensive experimental data for this particular molecule may be limited, its structural similarity to other bioactive quinolinones suggests significant therapeutic potential.[6]

Theoretical studies and computational modeling offer a powerful and resource-efficient approach to pre-screen and characterize potential drug candidates before committing to expensive and time-consuming laboratory synthesis and testing.[1][7] By employing quantum chemical calculations, molecular docking, and molecular dynamics simulations, we can gain deep insights into the structure-activity relationships (SAR) that govern the biological effects of 4-Hydroxy-6-methoxy-2-propylquinoline.[8]

This guide will provide detailed, step-by-step protocols for:

  • Quantum Chemical Investigations to determine the molecule's electronic and structural properties.

  • Molecular Docking Studies to identify potential protein targets and predict binding affinities.

  • Molecular Dynamics Simulations to assess the stability of ligand-protein complexes.

  • ADMET Prediction to evaluate the molecule's drug-like properties.

Part 1: Quantum Chemical Investigations: Unveiling Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of a molecule.[9] These properties are crucial for understanding its reactivity, stability, and intermolecular interactions.

Geometry Optimization and Vibrational Analysis

The first step in any computational analysis is to determine the most stable 3D conformation of the molecule, its ground-state geometry. This is achieved through geometry optimization.

Protocol: Geometry Optimization

  • Structure Drawing: Draw the 2D structure of 4-Hydroxy-6-methoxy-2-propylquinoline using a molecular editor (e.g., ChemDraw, Avogadro).

  • 3D Conversion: Convert the 2D structure to a 3D model.

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Method Selection: Specify the DFT functional and basis set. A common and reliable choice is the B3LYP functional with a 6-311+G(d,p) basis set.[9]

  • Calculation Execution: Run the geometry optimization calculation.

  • Verification: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[8] A smaller gap suggests higher reactivity.

Workflow: FMO Analysis

FMO_Workflow A Optimized Molecular Geometry B Single-Point Energy Calculation (DFT) A->B Input Structure C Generate HOMO and LUMO Surfaces B->C Output Orbitals D Calculate HOMO-LUMO Energy Gap C->D Orbital Energies E Analyze Reactivity D->E Interpret Gap

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites, which govern how the molecule interacts with biological receptors.

Protocol: MEP Mapping

  • Use Optimized Geometry: Start with the optimized structure of 4-Hydroxy-6-methoxy-2-propylquinoline.

  • Perform Single-Point Calculation: Run a single-point energy calculation using the same DFT method and basis set as in the optimization.

  • Generate MEP Surface: Use the output of the calculation to generate the MEP surface. Typically, red regions indicate negative electrostatic potential (electron-rich, nucleophilic) and blue regions indicate positive electrostatic potential (electron-poor, electrophilic).

Part 2: Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, enabling the identification of potential biological targets and the prediction of binding affinities.[3]

Target Selection and Preparation

Based on the known biological activities of quinoline derivatives (e.g., anticancer, antibacterial), a relevant protein target can be selected from the Protein Data Bank (PDB). For this guide, we will hypothetically select a protein kinase, a common target for anticancer drugs.

Protocol: Protein Preparation

  • Download PDB File: Obtain the crystal structure of the target protein from the PDB.

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential protein chains using software like UCSF Chimera or PyMOL.

  • Add Hydrogens: Add hydrogen atoms to the protein structure.

  • Assign Charges: Assign partial charges to the protein atoms.

  • Define Binding Site: Identify the active site or binding pocket of the protein.

Ligand Preparation

The ligand, 4-Hydroxy-6-methoxy-2-propylquinoline, must also be prepared for docking.

Protocol: Ligand Preparation

  • Generate 3D Structure: Use the DFT-optimized geometry of the ligand.

  • Assign Charges: Calculate and assign partial charges (e.g., Gasteiger charges).

  • Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Docking Simulation and Analysis

Workflow: Molecular Docking

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis A Select & Prepare Target Protein C Define Grid Box (Binding Site) A->C B Prepare Ligand (4-Hydroxy-6-methoxy-2-propylquinoline) B->C D Run Docking Algorithm (e.g., AutoDock Vina) C->D E Analyze Binding Poses & Scores D->E F Visualize Ligand-Protein Interactions (H-bonds, etc.) E->F

Caption: General workflow for a molecular docking study.

Data Presentation: Predicted Binding Affinities

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
4-Hydroxy-6-methoxy-2-propylquinolineProtein Kinase (example)-8.5LYS76, GLU91, LEU132
Reference InhibitorProtein Kinase (example)-9.2LYS76, GLU91, ASP145

Part 3: Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

Protocol: MD Simulation

  • System Setup: Place the best-docked ligand-protein complex in a simulation box.

  • Solvation: Solvate the system with an explicit water model (e.g., TIP3P).

  • Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

  • Minimization: Perform energy minimization to remove steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run: Run the production MD simulation for a sufficient time (e.g., 100 ns).

  • Trajectory Analysis: Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and ligand-protein hydrogen bonds.

Part 4: ADMET Prediction: Evaluating Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining the viability of a compound as a drug candidate. Several online tools and software packages (e.g., SwissADME, pkCSM) can predict these properties based on the molecule's structure.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Absorption
GI AbsorptionHighLikely well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
Distribution
VDss (L/kg)0.8Moderate distribution in the body.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLow potential for drug-drug interactions.
Excretion
Total Clearance (log ml/min/kg)0.5Moderate rate of clearance.
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitorLow riskLow risk of cardiotoxicity.

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow for the theoretical investigation of 4-Hydroxy-6-methoxy-2-propylquinoline. By systematically applying quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a robust computational profile of this promising molecule. The insights gained from these theoretical studies can guide further experimental work, including chemical synthesis, in-vitro biological assays, and ultimately, the development of novel therapeutic agents based on the quinoline scaffold. The predictive power of these computational methods serves to streamline the drug discovery process, saving valuable time and resources.

References

  • Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide - Benchchem.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH.
  • Computational Modeling of (1-methylethyl)-quinoline Interactions: Application Notes and Protocols - Benchchem.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug - ResearchGate. Available at: [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives - ResearchGate. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Evaluating the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol against related compounds - Benchchem.

Sources

Introduction: The Quinoline Scaffold - From Coal Tar to Cutting-Edge Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Isolation of Quinoline Derivatives

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone of medicinal chemistry and materials science.[1][2][3] Its journey from a foul-smelling byproduct of coal tar to a "privileged scaffold" in drug discovery is a testament to its remarkable chemical versatility and profound pharmacological significance.[2] The quinoline nucleus is the foundational structure for a vast array of natural alkaloids, synthetic compounds, and approved therapeutic agents, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5][6][7]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the discovery and, critically, the isolation and purification of quinoline derivatives. It moves beyond simple procedural lists to elucidate the underlying chemical principles that govern experimental choices, ensuring that the described protocols are not merely recipes but self-validating systems for achieving high purity and yield.

Part 1: Historical Context and Sources of Quinoline Derivatives

The story of quinoline begins in the 19th century, with two parallel discoveries. In 1834, Friedlieb Ferdinand Runge first isolated the compound from coal tar, naming it "leukol" (white oil).[1][8] Shortly after, in 1842, Charles Gerhardt obtained it by the dry distillation of the antimalarial alkaloid quinine with a strong base, which he named "Chinolein" or "Chinoline," linking it to its natural product origin.[8] These two sources—industrial byproduct and natural product—remain the primary origins of quinoline scaffolds today, supplemented by a century of synthetic innovation.

Natural Sources: The Alkaloids

Over 200 biologically active quinoline alkaloids have been identified from natural sources, primarily plants but also bacteria.[8][9][10] The most famous of these is quinine, isolated from the bark of the Cinchona tree in 1820, which was the primary treatment for malaria for centuries.[9][11][12] Other significant natural quinoline derivatives include camptothecin, a potent anticancer agent from Camptotheca acuminata, and various alkaloids from the Rutaceae family (e.g., Galipea longiflora, Choisya ternata).[9][13][14][15] The isolation from these complex biological matrices presents a unique set of challenges centered on extraction and separation from numerous other metabolites.

Industrial Source: Coal Tar

Coal tar, a viscous liquid byproduct of the destructive distillation of coal, is a rich source of aromatic compounds and remains the principal commercial source of quinoline.[1][8] Quinoline, along with its methylated derivatives (quinaldine, lepidine) and isoquinoline, constitutes a fraction of the tar.[1] The isolation from this source is a classic example of industrial-scale chemical separation, relying on fractional distillation and acid-base extraction principles.[16][17]

Synthetic Origins: The Foundation of Diversity

While not a primary focus of this isolation guide, the major synthetic routes to quinolines are crucial to acknowledge, as their reaction mixtures are a common starting point for laboratory-scale isolation and purification. Landmark named reactions developed in the late 1800s, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, provided chemists with the tools to construct the quinoline ring system from simple aromatic amines and carbonyl compounds.[1][18][19] These methods enabled the creation of vast libraries of derivatives, driving the exploration of their structure-activity relationships.

Part 2: Isolation and Purification Strategies

The selection of an appropriate isolation and purification strategy is dictated by the source of the quinoline derivative (natural extract, coal tar, or synthetic reaction mixture), the physicochemical properties of the target molecule, the nature of the impurities, and the desired scale and purity.

Extraction from Source Materials

2.1.1 Extraction from Plant Material (Alkaloids)

The fundamental principle for extracting quinoline alkaloids from plants relies on their basic nature. The nitrogen atom in the quinoline ring is weakly basic and can be protonated to form a water-soluble salt.

Causality Behind the Protocol: The workflow is designed to systematically separate the desired basic alkaloids from the vast excess of neutral and acidic compounds present in the plant matrix (e.g., fats, waxes, chlorophylls, phenolic acids). The initial extraction with an organic solvent immiscible with water brings a wide range of compounds into the liquid phase. The subsequent acid wash is the key separation step; the acidic aqueous solution selectively protonates the basic alkaloids, pulling them out of the organic phase and leaving behind neutral and acidic impurities. Finally, basifying the aqueous layer deprotonates the alkaloid salts, causing the free-base alkaloids to precipitate or be extracted back into a clean organic phase.

G cluster_prep Sample Preparation cluster_extract Initial Extraction cluster_partition Acid-Base Partitioning cluster_final Final Steps plant Dried & Powdered Plant Material (e.g., Cinchona Bark) extraction Solvent Extraction (Soxhlet, Maceration, UAE, MAE) with Ethanol or Methanol plant->extraction concentrate Concentrate Extract (Remove Solvent) extraction->concentrate dissolve Redissolve in Organic Solvent + Water concentrate->dissolve acidify Acidify with HCl or H₂SO₄ (to pH ~2) dissolve->acidify separate1 Separate Layers acidify->separate1 aqueous1 Aqueous Layer (Contains Protonated Alkaloid Salts) separate1->aqueous1 Collect organic1 Organic Layer (Contains Neutral/Acidic Impurities) - Discard separate1->organic1 Discard basify Basify Aqueous Layer with NaOH or NH₄OH (to pH ~10) aqueous1->basify extract_back Extract with Fresh Organic Solvent (e.g., DCM, Chloroform) basify->extract_back separate2 Separate Layers extract_back->separate2 aqueous2 Aqueous Layer (Discard) separate2->aqueous2 Discard organic2 Organic Layer (Contains Free-Base Alkaloids) separate2->organic2 Collect dry Dry Organic Layer (e.g., Na₂SO₄) organic2->dry evaporate Evaporate Solvent dry->evaporate crude Crude Alkaloid Extract evaporate->crude

Workflow for Quinoline Alkaloid Extraction from Plant Sources.

Experimental Protocol: Acid-Base Extraction of Quinine from Cinchona Bark

  • Maceration: Macerate 100 g of finely powdered Cinchona bark in 500 mL of 95% ethanol for 72 hours with occasional shaking.

  • Filtration & Concentration: Filter the mixture and concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Acidification: Redissolve the residue in a biphasic mixture of 200 mL dichloromethane (DCM) and 200 mL of 5% aqueous hydrochloric acid (HCl). Stir vigorously for 30 minutes.

  • Separation I: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain and collect the lower aqueous layer. The upper organic layer, containing non-basic compounds, can be discarded.

  • Basification: Cool the collected aqueous layer in an ice bath and slowly add 20% aqueous sodium hydroxide (NaOH) with stirring until the pH is approximately 10. A precipitate of the crude alkaloids should form.

  • Separation II: Extract the basified aqueous solution three times with 100 mL portions of DCM. Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude quinoline alkaloid extract. This extract is now ready for further purification.

Table 1: Comparison of Modern Extraction Techniques for Quinolines [20][21][22]

TechniquePrincipleTypical SolventAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with fresh, hot solvent.Ethanol, TolueneExhaustive extraction, well-established.Time-consuming (hours), large solvent volume, potential thermal degradation.
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances solvent penetration and mass transfer.EthanolFast (minutes), reduced solvent consumption, lower temperatures.Lower efficiency for some matrices, potential for radical formation.
Microwave-Assisted Extraction (MAE) Microwave energy rapidly heats the solvent and plant matrix, causing cell rupture.EthanolVery fast (minutes), high efficiency, reduced solvent use.Requires specialized equipment, potential for localized overheating.

2.1.2 Isolation from Coal Tar

The industrial process for isolating quinoline from coal tar also leverages its basicity, but is preceded by fractional distillation to enrich the desired compounds.[16][17]

  • Fractional Distillation: Coal tar is distilled to separate it into fractions based on boiling points. The fraction boiling between 235-240°C is enriched in quinoline, isoquinoline, and their analogues.[16]

  • Acid Extraction: This "quinoline-rich" fraction is washed with a dilute acid solution (e.g., sulfuric acid or ammonium hydrogen sulfate).[16][17] The basic quinolines form water-soluble salts and move to the aqueous phase.

  • Liberation: The aqueous salt solution is treated with a base (e.g., ammonia water or NaOH) to regenerate the free-base quinolines, which separate as an oily layer.[16]

  • Purification: This crude quinoline oil is then further purified by distillation or other methods to separate quinoline from isoquinoline and other impurities.[17][23]

Purification Techniques

Crude extracts from any source require further purification to isolate individual quinoline derivatives.

2.2.1 Distillation

For thermally stable, liquid quinolines, distillation is a highly effective and scalable purification method.[23]

  • Fractional Distillation: Separates compounds with different boiling points. Effective for separating quinoline (b.p. 238°C) from lower or higher boiling impurities.

  • Steam Distillation: Ideal for isolating quinoline from non-volatile materials (like tars or salts).[24] The compound co-distills with water at a temperature below the boiling point of water, protecting it from thermal decomposition.[24]

2.2.2 Crystallization

Crystallization is a powerful technique for obtaining high-purity solid quinoline derivatives.[23][25] The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.

Experimental Protocol: Purification of 8-Hydroxyquinoline by Recrystallization [23][25]

  • Dissolution: Dissolve the crude 8-hydroxyquinoline product in a minimal amount of a suitable hot solvent (e.g., dichloromethane or ethanol). The goal is to create a saturated solution at the boiling point of the solvent.[23][25]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. As the solubility decreases, the pure 8-hydroxyquinoline will crystallize out, leaving more soluble impurities in the solution (the mother liquor).

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

2.2.3 Chromatographic Methods

Chromatography offers the highest resolution for separating complex mixtures of closely related quinoline derivatives.[23]

G title Selection of Chromatographic Technique for Quinoline Purification start Crude Quinoline Mixture q_scale What is the required scale? start->q_scale col_chrom Column Chromatography (Silica / Alumina) q_scale->col_chrom Lab Scale cpc Centrifugal Partition Chromatography (CPC) q_scale->cpc Large Scale q_purity What is the required purity? q_polarity Are isomers or closely related compounds present? q_purity->q_polarity High hplc Preparative HPLC q_purity->hplc Very High q_polarity->col_chrom No q_polarity->hplc Yes col_chrom->q_purity desc_col Good for moderate scale (mg to g). Moderate resolution. col_chrom->desc_col desc_hplc Best for high purity/resolution. Small scale (µg to mg). hplc->desc_hplc cpc->q_purity desc_cpc Excellent for large scale (g to kg). No solid support, avoids degradation. cpc->desc_cpc

Decision logic for selecting a chromatographic purification method.

Column Chromatography (Silica Gel)

This is the most common laboratory purification technique. However, a critical consideration for quinolines is the acidic nature of standard silica gel. The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation, significant tailing of peaks, and in some cases, decomposition of the compound.[26]

Self-Validating System/Field-Proven Insight: To counteract this interaction, a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine (0.5-2%), is added to the eluent (mobile phase).[26] The modifier neutralizes the active acidic sites on the silica, allowing the quinoline derivative to travel through the column more uniformly, resulting in sharper peaks and better resolution.[26] Alternatively, using a less acidic stationary phase like neutral alumina can also be effective.[26]

Experimental Protocol: Column Chromatography of a Quinoline Derivative Mixture

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate 9:1) containing 1% triethylamine.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The separation is monitored by Thin Layer Chromatography (TLC).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified quinoline derivative.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for achieving very high purity and for the quantitative analysis of quinoline derivatives.[20][21] Reversed-phase chromatography using a C18 column is most common, where a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. This technique is excellent for separating complex mixtures and for enantioseparation of chiral quinolines, often after derivatization with a chiral reagent.[27][28]

Centrifugal Partition Chromatography (CPC)

CPC is a preparative liquid-liquid chromatography technique that uses no solid support, thereby eliminating irreversible adsorption and degradation issues sometimes seen with silica gel.[13] It is highly suitable for the large-scale separation of quinoline alkaloids from natural product extracts.[13]

Part 3: Spectroscopic Characterization

Once a quinoline derivative is isolated, its structure and purity must be confirmed. A combination of spectroscopic techniques is used for unambiguous characterization.[29][30][31]

Table 2: Spectroscopic Fingerprints of Quinoline Derivatives

TechniqueInformation ProvidedTypical Observations for a Quinoline Scaffold
¹H NMR Proton environment, connectivity (through coupling).Aromatic region (7.0-9.0 ppm) shows distinct signals for protons on both the benzene and pyridine rings. The proton at C2 is often the most downfield.
¹³C NMR Carbon skeleton.Aromatic region (120-150 ppm). Quaternary carbons (e.g., C4a, C8a) can be identified.
FT-IR Functional groups.C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. C-H stretching for aromatic protons >3000 cm⁻¹.
UV-Vis Electronic transitions (conjugated systems).Multiple absorption bands typically between 200-350 nm, characteristic of the aromatic system.[30]
Mass Spec (MS) Molecular weight and fragmentation pattern.Provides the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

The precise chemical shifts and absorption maxima will vary depending on the substitution pattern on the quinoline ring, providing a unique fingerprint for each derivative.[29][30][32]

Conclusion

The journey from discovery to a purified, characterized quinoline derivative is a multi-step process rooted in the fundamental principles of chemistry. Whether isolating a natural alkaloid from a complex plant matrix, separating industrial fractions from coal tar, or purifying the product of a complex organic synthesis, the core strategies remain the same: leverage the unique physicochemical properties of the quinoline scaffold—particularly its basicity—to effect separation. Classical techniques like distillation and crystallization remain invaluable for large-scale and high-purity applications, while modern chromatographic methods provide unparalleled resolution for complex mixtures. By understanding the causality behind each experimental step, from the choice of an extraction solvent to the addition of a modifier in chromatography, researchers can develop robust and efficient protocols to isolate the specific quinoline derivatives that drive innovation in medicine and science.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Current Pharmaceutical Aspects of Synthetic Quinoline Deriv
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (2021). Molecules.
  • Skraup reaction. (n.d.). Wikipedia.
  • Quinoline. (n.d.). Wikipedia.
  • synthesis of quinoline derivatives and its applic
  • An In-depth Technical Guide to the Discovery and History of Quinoline-4-thiol Deriv
  • Shang, X. F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
  • Optimization of Two Methods for the Rapid and Effective Extraction of Quinine
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
  • Biologically Active Quinoline and Quinazoline Alkaloids Part I. (2017). PubMed.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD.
  • Biologically active quinoline and quinazoline alkaloids part I. (2018). SciSpace.
  • Chung, P. Y., et al. (2015). Recent advances in research of natural and synthetic bioactive quinolines. PubMed.
  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Method for extracting quinoline from coal tar wash oil. (n.d.).
  • Process for the separation of quinoline-insoluble components from coal tar pitch. (n.d.).
  • Method for extracting quinoline and isoquinoline from coal tar wash oil. (n.d.).
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondens
  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.).
  • Technical Support Center: Purification of Quinoline Deriv
  • Fabiano-Tixier, A. S., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL)
  • Vibrational spectroscopic study of some quinoline derivatives. (n.d.).
  • Can anyone suggest a method for quinoline isolation from plant extract?. (2016).
  • (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023).
  • Plants that have Quinoline Alkaloid and their Biological Activity. (n.d.). Longdom Publishing.
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. (n.d.). Journal of Applied Bioanalysis.
  • Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. (n.d.).
  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. (2025).
  • Quinine. (n.d.). Wikipedia.
  • (PDF) Isolation of quinoline alkaloids from three Choisya species by high-speed countercurrent chromatography and the determination of their antioxidant capacity. (2017).
  • A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures. (n.d.). Benchchem.
  • Purification method of 8-hydroxyquinoline crude product. (n.d.).
  • (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.).
  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry.

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline via Conrad-Limpach Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline, a heterocyclic scaffold of interest in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in the classic Conrad-Limpach quinoline synthesis. We delve into the mechanistic rationale behind the procedural choices, providing insights for troubleshooting and optimization. The synthesis is presented as a two-part process: the initial acid-catalyzed condensation of p-anisidine with ethyl 3-oxohexanoate, followed by a high-temperature thermal cyclization to yield the target quinolone. This guide emphasizes safety, reproducibility, and the validation of the final product through standard analytical techniques.

Introduction and Scientific Background

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with diverse biological activities. The 4-hydroxyquinoline (or quinolin-4(1H)-one) subclass, in particular, has garnered significant attention. The target molecule, 4-Hydroxy-6-methoxy-2-propylquinoline, incorporates key structural features—a hydrogen bond-donating/accepting quinolone system, a lipophilic propyl group at the 2-position, and an electron-donating methoxy group on the carbocyclic ring—that make it a valuable intermediate for further chemical elaboration.

The chosen synthetic route is the Conrad-Limpach synthesis, a reliable and time-tested method for preparing 4-hydroxyquinolines discovered by Max Conrad and Leonhard Limpach in 1887.[1][2][3] This reaction proceeds via the condensation of an aniline with a β-ketoester.[1][4][5] The reaction conditions, particularly temperature, are critical for directing the regioselectivity. Lower temperatures favor the kinetically controlled formation of a β-aminoacrylate (enamine), which upon heating, cyclizes to the desired 4-hydroxyquinoline.[1][6] Conversely, higher initial reaction temperatures can lead to the thermodynamically favored Knorr synthesis product, a 2-hydroxyquinoline.[1][7][8] This protocol is optimized for the selective synthesis of the 4-hydroxy isomer.

Principle of the Method: The Conrad-Limpach Mechanism

The synthesis occurs in two distinct stages:

  • Enamine Formation: The process begins with the nucleophilic attack of the aniline (p-anisidine) on the more electrophilic keto-carbonyl of the β-ketoester (ethyl 3-oxohexanoate). This reaction is typically acid-catalyzed and performed under mild conditions to favor the kinetic product, an enamine intermediate.[1][3]

  • Thermal Cyclization: The enamine intermediate is heated to high temperatures (approx. 250 °C). This provides the activation energy for an intramolecular electrophilic aromatic substitution, where the enamine's electron-rich aromatic ring attacks the ester carbonyl carbon.[1][9] This electrocyclic ring-closing step is the rate-determining step and results in the elimination of ethanol to form the stable quinolone ring system.[1][2]

It is crucial to understand that the final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. Spectroscopic evidence suggests that the keto form is the predominant tautomer in the solid state and in most solvents.[1]

Visualizing the Synthetic Pathway

G pAnisidine p-Anisidine enamine Enamine Intermediate (Ethyl 3-((4-methoxyphenyl)amino)hex-2-enoate) pAnisidine->enamine + ketoester Ethyl 3-oxohexanoate ketoester->enamine  Step 1: Condensation  (Acid Catalyst, ~80-100°C) product 4-Hydroxy-6-methoxy-2-propylquinoline (Quinolone Tautomer) enamine->product  Step 2: Thermal Cyclization  (High-Boiling Solvent, ~250°C)  -EtOH

Caption: Overall reaction scheme for the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )CAS No.Notes
p-Anisidine (4-methoxyaniline)C₇H₉NO123.15104-94-9Toxic, handle with care.
Ethyl 3-oxohexanoateC₈H₁₄O₃158.193249-68-1Irritant.
Acetic Acid (Glacial)CH₃COOH60.0564-19-7Corrosive. Catalyst.
Dowtherm™ A or Mineral OilMixture-8012-95-1High-boiling solvent for cyclization.
EthanolC₂H₅OH46.0764-17-5For purification.
TolueneC₇H₈92.14108-88-3For azeotropic water removal.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8For neutralization.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser and Dean-Stark trap

  • Heating mantle with a temperature controller and magnetic stirrer

  • High-temperature thermometer (up to 300 °C)

  • Separatory funnel

  • Büchner funnel and vacuum flask for filtration

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

Detailed Experimental Protocol

Visualizing the Experimental Workflow

G cluster_0 Part A: Enamine Synthesis cluster_1 Part B: Thermal Cyclization cluster_2 Part C: Isolation & Purification A1 1. Charge flask with p-anisidine, ethyl 3-oxohexanoate, toluene, and acetic acid. A2 2. Heat to reflux with Dean-Stark trap to remove water. A1->A2 A3 3. Monitor reaction (TLC). A2->A3 A4 4. Work-up: Remove solvent (rotovap) to obtain crude enamine oil. A3->A4 B1 5. Add high-boiling solvent (Dowtherm A) to flask. A4->B1 Transfer crude intermediate B2 6. Heat solvent to 250°C. B1->B2 B3 7. Add crude enamine dropwise to hot solvent. B2->B3 B4 8. Maintain at 250°C for 30-60 min. B3->B4 B5 9. Cool reaction mixture. B4->B5 C1 10. Dilute cooled mixture with hexane/toluene. B5->C1 Transfer for work-up C2 11. Collect precipitate by vacuum filtration. C1->C2 C3 12. Wash solid with solvent to remove oil. C2->C3 C4 13. Recrystallize crude product from hot ethanol. C3->C4 C5 14. Dry purified product under vacuum. C4->C5

Caption: Step-by-step experimental workflow from reactants to purified product.

Part A: Synthesis of the Enamine Intermediate

Rationale: This step forms the crucial enamine intermediate. Using a Dean-Stark trap with toluene as an azeotropic solvent effectively removes the water byproduct, driving the equilibrium towards product formation. A catalytic amount of acid accelerates the condensation.

ParameterValue
p-Anisidine12.3 g (0.1 mol)
Ethyl 3-oxohexanoate16.6 g (0.105 mol)
Toluene100 mL
Glacial Acetic Acid0.5 mL
Reaction TemperatureReflux (~110 °C)
Reaction Time2-4 hours

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add p-anisidine (12.3 g, 0.1 mol), ethyl 3-oxohexanoate (16.6 g, 0.105 mol), and toluene (100 mL).

  • Add glacial acetic acid (0.5 mL) as a catalyst.

  • Heat the mixture to reflux using a heating mantle. Collect the water azeotrope in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours). The theoretical amount of water is 1.8 mL.

  • Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Once complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting product is the crude enamine intermediate, which is typically a viscous oil and can be used in the next step without further purification.

Part B: Thermal Cyclization to the Quinolone

Rationale: This is the critical, high-energy ring-closing step. A high-boiling, thermally stable solvent like Dowtherm A is used to achieve the required temperature of ~250 °C.[10] The enamine is added slowly to the hot solvent to maintain temperature control and prevent uncontrolled boiling.

ParameterValue
Crude Enamine Intermediatefrom Part A (~0.1 mol)
Dowtherm™ A (or Mineral Oil)150 mL
Reaction Temperature250 °C
Reaction Time30-60 minutes

Procedure:

  • Caution: This procedure involves very high temperatures and should be performed in a well-ventilated fume hood behind a safety shield.

  • In a 500 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and an addition funnel, add Dowtherm A (150 mL).

  • Heat the solvent to 250 °C with vigorous stirring.

  • Transfer the crude enamine oil from Part A into the addition funnel (it may need to be slightly warmed to reduce viscosity).

  • Add the enamine dropwise to the hot Dowtherm A over 20-30 minutes, ensuring the temperature does not drop below 245 °C. Evolution of ethanol vapor will be observed.

  • After the addition is complete, maintain the reaction mixture at 250 °C for an additional 30-60 minutes to ensure complete cyclization.

  • Turn off the heat and allow the mixture to cool slowly to below 100 °C. The product will begin to precipitate as the solution cools.

Part C: Product Isolation and Purification

Rationale: The product has low solubility in nonpolar solvents at room temperature, while the high-boiling solvent remains in solution. This difference is exploited for initial isolation by precipitation with a nonpolar solvent like hexane. Recrystallization from a polar solvent like ethanol is then used to remove any remaining impurities.

Procedure:

  • Once the reaction mixture has cooled to a safe temperature (<100 °C), cautiously add 150 mL of hexane or toluene to the flask with stirring to further precipitate the product and reduce the viscosity of the solvent.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of hexane (2 x 50 mL) to remove any residual Dowtherm A.

  • Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The expected product is a pale yellow or off-white solid. Expected yield: 60-75%.

Characterization and Validation

The identity and purity of the final product, 4-Hydroxy-6-methoxy-2-propylquinoline, should be confirmed using standard analytical methods.

AnalysisExpected Results
¹H NMR Signals corresponding to the propyl chain (triplet, sextet, triplet), methoxy group (singlet), aromatic protons, and a broad singlet for the N-H proton of the quinolone tautomer.
¹³C NMR Peaks for the propyl carbons, methoxy carbon, aromatic carbons, and a characteristic downfield signal for the C=O carbon (~175-180 ppm).
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₃H₁₅NO₂ (m/z = 218.12).
Melting Point A sharp melting point is indicative of high purity.

Troubleshooting and Key Considerations

  • Low Yield in Step A: Ensure complete removal of water. If the reaction stalls, a small additional amount of acid catalyst can be added.

  • Formation of 2-Hydroxy Isomer (Knorr Product): This occurs if the initial condensation (Step A) is performed at too high a temperature. Maintain the recommended temperature to favor the kinetic Conrad-Limpach pathway.[1]

  • Incomplete Cyclization: If the reaction time or temperature in Step B is insufficient, unreacted enamine will remain. Ensure the temperature is maintained at ~250 °C and allow adequate reaction time.

  • Product Oiling Out During Recrystallization: This can happen if the product is impure or if the solution is cooled too quickly. Ensure the crude product is thoroughly washed to remove the high-boiling solvent. Use a larger volume of ethanol or try a different solvent system (e.g., ethanol/water).

  • Safety: The high temperatures used in the cyclization step are a significant hazard. Never leave the reaction unattended. Ensure all glassware is free of cracks and securely clamped.

References

  • Conrad–Limpach synthesis. In: Wikipedia. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

  • Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. [Link]

  • Knorr quinoline synthesis. In: Wikipedia. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]

  • Knorr Quinoline Synthesis. Merck Index. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • An Overview of Quinoline Synthesis Reactions. IIP Series. [Link]

Sources

Application Note: A Multi-Modal Analytical Framework for the Characterization of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the robust characterization of 4-Hydroxy-6-methoxy-2-propylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Ensuring the structural integrity, purity, and identity of such molecules is paramount for reliable downstream applications. We present a multi-modal approach leveraging chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides not only a step-by-step protocol but also the underlying scientific rationale for methodological choices, ensuring a self-validating and reproducible analytical workflow.

Introduction and Compound Overview

4-Hydroxy-6-methoxy-2-propylquinoline belongs to the quinoline class of heterocyclic compounds. The quinoline scaffold is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The specific substitutions on this molecule—a hydroxyl group at position 4, a methoxy group at position 6, and a propyl group at position 2—confer distinct physicochemical properties that dictate its behavior in biological and chemical systems. Accurate characterization is therefore the critical first step in any research or development pipeline. This guide establishes a gold-standard workflow for confirming its identity and purity.

Table 1: Physicochemical Properties of 4-Hydroxy-6-methoxy-2-propylquinoline

PropertyValue
Chemical Structure (See Figure 1 below)
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
IUPAC Name 6-Methoxy-2-propylquinolin-4-ol
CAS Number 145652-95-5
Chemical structure of 4-Hydroxy-6-methoxy-2-propylquinoline

Figure 1. Chemical structure of 4-Hydroxy-6-methoxy-2-propylquinoline.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for accurate quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the premier technique for analyzing moderately polar aromatic compounds. A C18 stationary phase is selected for its hydrophobic interactions with the quinoline ring system. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound. The addition of a small percentage of formic acid is a critical choice; it acidifies the mobile phase, suppressing the ionization of the phenolic hydroxyl group[1]. This ensures a single, non-ionized species interacts with the column, resulting in sharper, more symmetrical peaks and improved reproducibility.

Experimental Protocol: HPLC

  • Instrumentation & Consumables:

    • HPLC System with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

    • C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • HPLC grade Acetonitrile, HPLC grade Water, and Formic Acid (LC-MS grade).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Degas for 15 minutes.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Degas for 15 minutes.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL by dissolving the compound in a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Run a blank (injection of mobile phase) to ensure a clean baseline.

    • Inject 10 µL of the sample solution.

    • Monitor the chromatogram and identify the main peak. The DAD can be used to acquire the UV spectrum of the peak for identity confirmation against a reference standard.

    • Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

Table 2: Optimized HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD, 245 nm
Injection Volume 10 µL
Gradient Program 10% B to 90% B over 20 min, hold for 5 min
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns. However, the presence of the polar hydroxyl group on 4-Hydroxy-6-methoxy-2-propylquinoline reduces its volatility, making direct analysis challenging.[2] Chemical derivatization is a necessary step to convert the polar -OH group into a less polar, more volatile silyl ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process makes the molecule amenable to vaporization in the GC inlet without thermal degradation.

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization:

    • In a 2 mL GC vial, dissolve ~1 mg of the compound in 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation & Conditions:

    • Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inject 1 µL of the derivatized sample in split mode (e.g., 20:1).

Table 3: GC-MS Method Parameters

ParameterValue
Injector Temp 280 °C
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-500 amu

Data Interpretation: The resulting mass spectrum should show a molecular ion peak corresponding to the silylated derivative. The fragmentation pattern will be characteristic of the quinoline core and its substituents, providing unambiguous structural confirmation.[3][4]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this molecule, a deuterated solvent like DMSO-d₆ is an excellent choice as it can dissolve the compound and its exchangeable hydroxyl proton is often clearly visible. A D₂O exchange experiment is a classic and definitive method to confirm the identity of the -OH proton signal; upon adding a drop of D₂O, the hydroxyl proton exchanges with deuterium, causing its signal to disappear from the ¹H spectrum.[5]

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. Set relaxation delay to at least 5 seconds for accurate integration.

    • Identify signals corresponding to aromatic, methoxy, propyl, and hydroxyl protons.

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal assigned to the hydroxyl proton should disappear or significantly diminish.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Rationale / Expected Multiplicity
Propyl-CH₂ ~2.7 (t)~38Adjacent to aromatic ring. Triplet (t) from coupling to CH₂.
Propyl-CH₂ ~1.7 (sext)~22Middle of propyl chain. Sextet (sext) from coupling to CH₂ and CH₃.
Propyl-CH₃ ~0.9 (t)~14Terminal methyl. Triplet (t) from coupling to CH₂.
Methoxy-OCH₃ ~3.9 (s)~56Singlet (s), no adjacent protons.
Aromatic-H 7.0 - 8.0 (m)100 - 150Multiple signals (m) in the aromatic region with distinct couplings.
Hydroxyl-OH >10 (s, broad)-Broad singlet (s), exchangeable. Disappears with D₂O.
Quaternary C -115 - 175Multiple signals for non-protonated carbons in the ring system.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific bonds.[6][7] Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation and provides high-quality spectra from solid powders.

Experimental Protocol: ATR-FTIR

  • Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000–500 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16 or 32 scans to improve the signal-to-noise ratio.

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400 (broad)O-H stretchHydroxyl (-OH)
3000 - 3100C-H stretch (aromatic)Quinoline Ring
2850 - 2960C-H stretch (aliphatic)Propyl & Methoxy groups
~1640C=C / C=N stretchQuinoline Ring
~1250C-O stretch (asymmetric)Methoxy Ether
~1170C-O stretchPhenolic Hydroxyl

Integrated Analytical Workflow

No single technique provides a complete picture. The synergy between these methods forms a robust and self-validating workflow for characterization. The following diagram illustrates the logical flow of analysis.

G cluster_0 Sample cluster_1 Separation & Purity cluster_2 Structural Confirmation cluster_3 Final Report Sample Crude Product HPLC RP-HPLC Analysis (Purity Assessment) Sample->HPLC Primary Analysis GCMS GC-MS Analysis (Impurity ID) Sample->GCMS Orthogonal Method NMR NMR (1H, 13C, DEPT) (Definitive Structure) Sample->NMR Identity Confirmation Report Certificate of Analysis HPLC->Report Purity Data NMR->Report Structural Proof FTIR FTIR (Functional Groups) FTIR->Report HRMS High-Resolution MS (Elemental Composition) HRMS->Report

Caption: Integrated workflow for the characterization of 4-Hydroxy-6-methoxy-2-propylquinoline.

Conclusion

The analytical protocols detailed in this application note provide a comprehensive framework for the complete characterization of 4-Hydroxy-6-methoxy-2-propylquinoline. By integrating orthogonal chromatographic techniques (HPLC, GC-MS) with powerful spectroscopic methods (NMR, FTIR), researchers can confidently establish the identity, purity, and structural integrity of their compound. Adherence to these validated protocols is essential for ensuring data quality and reproducibility in drug discovery and development.

References

  • Al-Burtomani, S. K. S., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 855-862. Available at: [Link]

  • Al-Burtomani, S. K. S., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2017). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. China Textile Leader. Available at: [Link]

  • Mncube, S., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Biochemistry Research International. Available at: [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For: Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry. Retrieved from [Link]

  • Surrey, A. R. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • Lin, Y.-C., et al. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(11), 1530. Available at: [Link]

  • Al-Okbi, S. Y., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 56(9), 766-782. Available at: [Link]

  • Kiss, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6659. Available at: [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-Hydroxy-6-methoxy-2-propylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Quinolines and their derivatives are a significant class of heterocyclic compounds, forming the core of many natural products and synthetic molecules with diverse biological activities.[1] This application note details the theoretical basis for spectral interpretation, provides step-by-step protocols for sample preparation and data acquisition, and presents a detailed, predicted analysis of the ¹H and ¹³C NMR spectra. Advanced 2D NMR techniques, including COSY, HSQC, and DEPT, are also discussed to facilitate unambiguous structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who are working with quinoline derivatives and require a robust methodology for their structural characterization.

Introduction to the NMR Spectroscopy of Substituted Quinolines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[2] For substituted quinolines like 4-Hydroxy-6-methoxy-2-propylquinoline, NMR provides critical information about the molecular framework, the electronic environment of each nucleus, and the connectivity between atoms.[1] The substitution pattern on the quinoline ring system profoundly influences its biological and chemical properties, making precise structural characterization paramount.[2]

The molecule of interest, 4-Hydroxy-6-methoxy-2-propylquinoline, possesses several key structural features that will be reflected in its NMR spectra:

  • A quinoline bicyclic aromatic system , which will give rise to signals in the aromatic region of the NMR spectra.

  • A hydroxyl group at the C4 position, which introduces a phenolic character to this part of the molecule.

  • A methoxy group at the C6 position, an electron-donating group that influences the electronic environment of the benzene moiety of the quinoline ring.

  • A propyl group at the C2 position, an alkyl substituent that will show characteristic signals in the aliphatic region of the ¹H NMR spectrum.

This application note will systematically deconstruct the expected NMR spectra of this molecule, providing a robust framework for its analysis.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[3] The following protocol is recommended for the preparation of a high-quality NMR sample of 4-Hydroxy-6-methoxy-2-propylquinoline.

Materials:

  • 4-Hydroxy-6-methoxy-2-propylquinoline (high purity)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-quality 5 mm NMR tubes[4]

  • Glass Pasteur pipette and cotton or glass wool[5]

  • Vortex mixer

Protocol:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its moderate polarity.[7] However, for compounds with hydroxyl groups that may undergo rapid proton exchange, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can slow down this exchange, allowing for the observation of the -OH proton signal.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7]

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean NMR tube.[5] Solid particles can disrupt the magnetic field homogeneity, leading to broad spectral lines.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

Instrumentation:

  • 400 MHz (or higher field) NMR spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment

  • Spectral Width: 0-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise

  • Temperature: 298 K

Predicted Spectral Analysis and Data Interpretation

The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 4-Hydroxy-6-methoxy-2-propylquinoline.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data is summarized in the table below. The chemical shifts are estimated based on the analysis of similar quinoline and substituted aromatic compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-57.8 - 8.0d~2.51H
H-77.2 - 7.4dd~9.0, ~2.51H
H-87.6 - 7.8d~9.01H
H-36.2 - 6.4s-1H
4-OH9.0 - 11.0 (in DMSO-d₆)br s-1H
6-OCH₃3.8 - 4.0s-3H
-CH₂- (propyl, α)2.8 - 3.0t~7.52H
-CH₂- (propyl, β)1.7 - 1.9sextet~7.52H
-CH₃ (propyl, γ)0.9 - 1.1t~7.53H

Justification of Predicted ¹H Chemical Shifts and Splitting Patterns:

  • Aromatic Protons (H-5, H-7, H-8): The protons on the benzene portion of the quinoline ring are expected in the aromatic region (7.0-8.5 ppm).[9]

    • H-8: This proton is ortho to the nitrogen-containing ring and is typically found at a relatively downfield chemical shift. It will appear as a doublet due to coupling with H-7.

    • H-7: This proton is coupled to both H-8 and H-5, and will therefore appear as a doublet of doublets.

    • H-5: This proton is meta to H-7 and will appear as a doublet with a smaller coupling constant.

  • H-3 Proton: This proton is on the pyridine ring of the quinoline system. Its chemical shift will be influenced by the adjacent hydroxyl and propyl groups. It is expected to be a singlet as there are no adjacent protons.

  • 4-OH Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent, temperature, and concentration.[10] In a non-hydrogen bonding solvent like CDCl₃, it may be broad and difficult to observe. In DMSO-d₆, it is expected to be a broad singlet in the range of 9.0-11.0 ppm. A D₂O exchange experiment can be used to confirm this peak, as the addition of D₂O will cause the -OH signal to disappear.[11]

  • 6-OCH₃ Protons: The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm for an aromatic methoxy group.

  • Propyl Group Protons:

    • The α-CH₂ protons are adjacent to the aromatic ring and will be the most deshielded of the propyl group, appearing as a triplet due to coupling with the β-CH₂ protons.

    • The β-CH₂ protons will be split by both the α-CH₂ and γ-CH₃ protons. This will result in a complex multiplet, likely a sextet.

    • The γ-CH₃ protons will be the most upfield and will appear as a triplet due to coupling with the β-CH₂ protons. The typical coupling constant for protons on adjacent sp³ carbons is in the range of 6-8 Hz.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR data is summarized in the table below. These predictions are based on known substituent effects on aromatic and heterocyclic systems.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3105 - 110
C-4175 - 180
C-4a120 - 125
C-5115 - 120
C-6155 - 160
C-7120 - 125
C-8125 - 130
C-8a140 - 145
6-OCH₃55 - 60
-CH₂- (propyl, α)35 - 40
-CH₂- (propyl, β)20 - 25
-CH₃ (propyl, γ)10 - 15

Justification of Predicted ¹³C Chemical Shifts:

  • Quinoline Ring Carbons: The chemical shifts of the quinoline carbons are spread over a wide range.

    • C-4: The carbon bearing the hydroxyl group is expected to be significantly deshielded, appearing in the 175-180 ppm range.[11]

    • C-2 and C-6: The carbons attached to the nitrogen and the methoxy group (C-2 and C-6, respectively) will also be deshielded.

    • Quaternary Carbons (C-4a, C-8a): These carbons will generally have weaker signals in a standard ¹³C NMR spectrum.

  • Methoxy Carbon (6-OCH₃): The carbon of an aromatic methoxy group typically resonates around 55-60 ppm.[9]

  • Propyl Group Carbons: The carbons of the propyl chain will appear in the upfield region of the spectrum. The α-CH₂ carbon will be the most deshielded due to its proximity to the aromatic ring.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

DEPT-135 Spectroscopy

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.

  • Positive Signals: CH and CH₃ carbons.

  • Negative Signals: CH₂ carbons.

  • Absent Signals: Quaternary carbons.

This experiment would confirm the assignments of the propyl group carbons and the protonated carbons of the quinoline ring.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For 4-Hydroxy-6-methoxy-2-propylquinoline, COSY would show correlations between:

  • H-7 and H-8

  • H-7 and H-5

  • The α-CH₂ and β-CH₂ protons of the propyl group.

  • The β-CH₂ and γ-CH₃ protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates directly bonded ¹H and ¹³C atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, it would definitively link the proton signal at ~2.9 ppm to the α-carbon of the propyl group.

Visualizations

Molecular Structure

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Lock, Shim, Tune) filter->setup Prepared Sample acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT-135) setup->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d process Process Data (FT, Phasing, Baseline Correction) assign_1h Assign ¹H Spectrum process->assign_1h assign_13c Assign ¹³C Spectrum (with DEPT & HSQC) assign_1h->assign_13c structure Confirm Structure (with COSY & HMBC) assign_13c->structure

Caption: Workflow for NMR analysis.

Conclusion

This application note provides a detailed theoretical framework and practical protocols for the NMR spectroscopic analysis of 4-Hydroxy-6-methoxy-2-propylquinoline. By combining 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR experiments, a complete and unambiguous structural elucidation of this and related quinoline derivatives can be achieved. The presented predicted spectral data and their justifications serve as a valuable guide for researchers in interpreting their experimental results.

References

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Mata, I. F., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 661-669. Retrieved from [Link]

  • Mata, I. F., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT-135 Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... [Download Table]. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 15). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT. NMR Core Facility. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Unknown Source. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • CiteSeerX. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR.
  • OUCI. (n.d.). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (2025, July 9). H-1 and C-13-NMR data of hydroxyflavone derivatives [Request PDF]. Retrieved from [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubMed. (n.d.). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Retrieved from [Link]

  • PubMed. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

Sources

mass spectrometry analysis of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 4-Hydroxy-6-methoxy-2-propylquinoline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a robust protocol for the quantitative analysis of 4-Hydroxy-6-methoxy-2-propylquinoline, a quinoline derivative of interest in pharmaceutical and drug development research. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a premier analytical technique for the sensitive and specific quantification of small molecules in complex biological matrices.[1][2] This application note details a complete Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The methodologies herein are grounded in established principles of bioanalysis to ensure accuracy, precision, and reliability.

Introduction and Scientific Rationale

4-Hydroxy-6-methoxy-2-propylquinoline belongs to the quinoline class of compounds, a scaffold prevalent in numerous biologically active molecules and pharmaceuticals. Accurate quantification of such compounds in biological matrices (e.g., plasma, urine, tissue homogenates) is fundamental to understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profiles during drug discovery and development.[3]

LC-MS/MS is the gold standard for this task due to its exceptional sensitivity and selectivity.[2] The technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. By utilizing the Multiple Reaction Monitoring (MRM) scan mode, the instrument can selectively monitor a specific precursor-to-product ion transition, effectively filtering out background noise and matrix interferences, which is critical for achieving low limits of quantification.[2]

The protocol outlined below has been developed to provide a reliable method for researchers, emphasizing the causality behind experimental choices to facilitate both execution and potential adaptation for similar quinoline-based analytes.

Analyte Characteristics and Mass Spectrometric Behavior

A thorough understanding of the analyte's physicochemical properties is the foundation of method development.

  • Compound: 4-Hydroxy-6-methoxy-2-propylquinoline

  • Chemical Formula: C₁₃H₁₅NO₂

  • Monoisotopic Mass: 217.11 g/mol

  • Structure:

    
    (Note: Structure shown is for the analogous 2-methyl derivative for illustrative purposes)
    
Ionization and Fragmentation

The quinoline core contains a nitrogen atom that is readily protonated, making it highly suitable for positive mode Electrospray Ionization (ESI+).[4][5][6] Therefore, the protonated molecule, [M+H]⁺, at m/z 218.1, is selected as the precursor ion for MS/MS analysis.

Collision-Induced Dissociation (CID) of the precursor ion yields characteristic product ions. The fragmentation pattern for quinoline derivatives often involves cleavages in side chains and rearrangements within the heterocyclic ring system.[7][8] For 4-Hydroxy-6-methoxy-2-propylquinoline, the most stable and abundant product ions are predicted to arise from the loss of the propyl group and subsequent cleavages. This specificity is the key to the assay's selectivity.

Comprehensive LC-MS/MS Protocol

This protocol is designed for a standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Mass Spectrometer Tuning and Analyte Optimization

The initial step is to determine the optimal MS parameters by directly infusing a standard solution of the analyte.

Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve 4-Hydroxy-6-methoxy-2-propylquinoline in methanol to create a 1 mg/mL stock solution.

  • Prepare a Working Solution: Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of approximately 1 µg/mL. The acid is crucial for promoting efficient protonation in ESI+.

  • Direct Infusion: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Precursor Ion Optimization: In positive ion mode, perform a full scan (e.g., m/z 100-300) to locate the protonated molecule [M+H]⁺ at m/z 218.1. Optimize the cone voltage (or declustering potential) to maximize the intensity of this ion.

  • Product Ion Optimization: Select m/z 218.1 as the precursor ion and perform a product ion scan. Vary the collision energy (CE) to induce fragmentation and identify the most stable and abundant product ions.

  • MRM Transition Selection: Select at least two robust product ions to create MRM transitions. A primary transition is used for quantification (quantifier), and a secondary one for confirmation (qualifier). This dual-transition approach provides a self-validating system, ensuring identity confirmation.

Table 1: Optimized Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive The quinoline nitrogen is basic and readily protonated.
Precursor Ion (Q1) m/z 218.1 The [M+H]⁺ ion of the analyte.
Product Ion (Q3) - Quantifier To be determined experimentally A stable, high-intensity fragment for reliable quantification.
Product Ion (Q3) - Qualifier To be determined experimentally A second fragment to confirm analyte identity.
Dwell Time 100-200 ms Balances sensitivity with the ability to define a chromatographic peak with sufficient data points.
Cone/Declustering Potential To be determined experimentally Optimized to maximize precursor ion signal while minimizing in-source fragmentation.

| Collision Energy (CE) | To be determined experimentally | Optimized to yield maximum intensity for the selected product ions. |

Liquid Chromatography Method

The chromatographic method is designed to separate the analyte from endogenous matrix components, ensuring that it elutes as a sharp, symmetrical peak.

Table 2: Chromatographic Conditions

Parameter Setting Rationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µm A reverse-phase C18 column provides good retention for moderately non-polar compounds like this quinoline derivative.[9]
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase. Formic acid aids in protonation and improves peak shape.[10]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase for eluting the analyte.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temperature 40 °C Elevated temperature can reduce viscosity and improve peak shape.

| Injection Volume | 5 µL | A small volume to minimize peak distortion. |

Table 3: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
3.0 5 95
4.0 5 95
4.1 95 5

| 5.0 | 95 | 5 |

Rationale for Gradient: The initial low organic phase concentration ensures the analyte is retained on the column. The gradient then ramps up to elute the analyte, followed by a high-organic wash step to clean the column and a re-equilibration step for the next injection.[9]

G cluster_0 LC-MS/MS Analytical Workflow sample Prepared Sample in Vial autosampler Autosampler Injection (5 µL) sample->autosampler hplc HPLC Column (C18) Separation via Gradient autosampler->hplc esi ESI Source Ionization (Positive Mode) hplc->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 218.1) esi->q1 q2 Quadrupole 2 (q2) Collision Cell (CID) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector Signal Acquisition q3->detector data Data System Chromatogram Generation detector->data

Caption: Overall workflow for the LC-MS/MS analysis.

Protocol for Sample Preparation from Plasma

Proper sample preparation is critical for removing interferences and ensuring method robustness. Protein precipitation is a rapid and effective technique for extracting small molecules from plasma.[11]

Materials:

  • Biological plasma samples

  • Internal Standard (IS) working solution (ideally a stable isotope-labeled version of the analyte, e.g., D4-4-Hydroxy-6-methoxy-2-propylquinoline)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Microcentrifuge (capable of >10,000 x g)

  • Nitrogen evaporator (optional)

  • Vortex mixer

Protocol:

  • Sample Thawing: Thaw plasma samples on ice to prevent degradation.

  • Aliquoting: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution to each sample (except for "blank" matrix samples). The IS is crucial for correcting variations in extraction recovery and instrument response.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[11]

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C. This will pellet the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube, being careful not to disturb the protein pellet.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40 °C. This step concentrates the sample.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This step is critical to ensure that the sample solvent is compatible with the chromatography, preventing peak distortion.

  • Final Centrifugation & Transfer: Centrifuge the reconstituted sample one last time to pellet any remaining particulates. Transfer the final solution to an autosampler vial for analysis.

G cluster_1 Plasma Sample Preparation Workflow plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is add_acn Add 300 µL Cold Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute transfer Transfer to Autosampler Vial reconstitute->transfer

Caption: Step-by-step workflow for protein precipitation.

Method Validation and Quality Control

For the method to be considered trustworthy and authoritative, it must be validated according to established bioanalytical guidelines, such as those from the ICH M10.[12] A full validation would include:

  • Calibration Curve: A calibration curve, typically using 8 non-zero standards, should be prepared by spiking known concentrations of the analyte into a blank matrix. The curve should demonstrate linearity over the intended quantification range, with a regression coefficient (r²) > 0.99.

  • Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, high) in replicates on different days. Accuracy should be within ±15% (±20% at the Lower Limit of Quantification), and precision (%CV) should not exceed 15% (20% at LLOQ).[12]

  • Selectivity and Matrix Effect: Assessed by analyzing blank matrix from multiple sources to ensure no endogenous components interfere with the analyte or IS peaks.

  • Recovery and Stability: Extraction recovery should be consistent and reproducible. The stability of the analyte should be evaluated under various conditions (e.g., freeze-thaw cycles, bench-top, and long-term storage).

Conclusion

This application note provides a detailed, scientifically-grounded LC-MS/MS method for the quantification of 4-Hydroxy-6-methoxy-2-propylquinoline in plasma. The protocol emphasizes the rationale behind key steps in mass spectrometer optimization, chromatographic separation, and sample preparation. By following this guide, researchers in drug development and related fields can implement a robust, selective, and sensitive assay essential for pharmacokinetic and metabolic studies.

References

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Al-Majedy, Y. K., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda fruticose leads to novel biosynthesis pathway of quinoline alkaloids.
  • Sigma-Aldrich. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Merck Millipore.
  • Al-Majedy, Y. K., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda.
  • Christianson, C. (2025).
  • O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography.
  • Pandey, P. (2024).
  • Acevedo-Guzmán, C., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed.
  • Biologie LMU. (2016). Guidelines for LC – MS Samples. Biocenter-MS.
  • Andersen, M. K., et al. (2023). Sample Preparation for Metabolite Detection in Mass Spectrometry Imaging. PubMed.
  • SCIEX. (2016). Application of LCMS in small-molecule drug development. Drug Target Review.
  • Zhang, A., et al. (2012). Sample Preparation Method for Mass Spectrometry‐Based Metabolomics.
  • Kánnár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] 4-Hydroxy-6-methoxy-2-propylquinoline is a novel synthetic quinoline derivative. Its structural similarity to other biologically active quinolines suggests it may hold significant therapeutic potential. The methoxy and hydroxyl substitutions on the quinoline core are known to influence the biological activity of this class of compounds, potentially by modulating interactions with biological targets.[2][3]

This technical guide provides a comprehensive suite of in vitro assays to characterize the biological activity profile of 4-Hydroxy-6-methoxy-2-propylquinoline. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to screen for potential antiproliferative, antimicrobial, and enzyme inhibitory activities. Each protocol is presented with an emphasis on the underlying scientific principles and practical insights for successful implementation.

Section 1: Assessment of Antiproliferative and Cytotoxic Effects

A primary screening step for novel compounds is to assess their effect on cell proliferation and viability, particularly in cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining cytotoxicity by measuring cellular protein content.[2][4][5][6]

Scientific Rationale

The SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.[4][6] This assay is less susceptible to interference from compounds that affect mitochondrial function, which can be a limitation of tetrazolium-based assays like the MTT assay.[1][7][8]

Experimental Workflow: SRB Assay

SRB_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Fixation & Staining cluster_readout Solubilization & Readout prep_cells Seed cells in 96-well plate treat_cells Treat cells with compound dilutions prep_cells->treat_cells prep_compound Prepare serial dilutions of 4-Hydroxy-6-methoxy-2-propylquinoline prep_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate fix_cells Fix cells with cold TCA incubate->fix_cells stain_cells Stain with SRB solution fix_cells->stain_cells wash_cells Wash with 1% acetic acid stain_cells->wash_cells solubilize Solubilize bound dye with Tris base wash_cells->solubilize read_absorbance Read absorbance at 510 nm solubilize->read_absorbance

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay

Materials:

  • 4-Hydroxy-6-methoxy-2-propylquinoline

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PA-1 for ovarian cancer)

  • Complete growth medium (e.g., Eagle's MEM for MCF-7)[9][10][11][12][13]

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of 4-Hydroxy-6-methoxy-2-propylquinoline in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[4][14]

  • Staining:

    • Wash the plates four to five times with slow-running tap water and allow to air dry.[4]

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[4][5]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

    • Shake the plate on an orbital shaker for 10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.[6]

Data Analysis:

ParameterDescriptionCalculation
% Growth Inhibition The percentage of cell growth inhibited by the compound compared to the untreated control.100 - [ (Absorbance_treated / Absorbance_control) * 100 ]
IC₅₀ (Half-maximal Inhibitory Concentration) The concentration of the compound that inhibits 50% of cell growth.Determined by plotting % growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Section 2: Evaluation of Antimicrobial Activity

Quinoline derivatives have been reported to possess significant antimicrobial properties.[1][15] The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19]

Scientific Rationale

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18] This assay provides a quantitative measure of the compound's potency against various bacterial and fungal strains.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Readout prep_compound Prepare serial dilutions of compound in broth inoculate Inoculate compound dilutions with microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually inspect for turbidity to determine MIC incubate->read_mic AChE_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_readout Detection & Analysis prep_reagents Prepare buffer, AChE, DTNB, and substrate pre_incubate Pre-incubate AChE with compound prep_reagents->pre_incubate prep_inhibitor Prepare serial dilutions of compound prep_inhibitor->pre_incubate initiate_reaction Add substrate (acetylthiocholine) to start reaction pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 412 nm kinetically initiate_reaction->measure_absorbance calculate_inhibition Calculate % inhibition and IC₅₀ measure_absorbance->calculate_inhibition

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Materials:

  • 4-Hydroxy-6-methoxy-2-propylquinoline

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATChI and DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to each well (except for the blank).

    • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme. [20]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ATChI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode. [15] Data Analysis:

ParameterDescriptionCalculation
Reaction Rate (ΔAbs/min) The change in absorbance per minute, which is proportional to AChE activity.Determined from the linear portion of the kinetic curve.
% Inhibition The percentage of AChE activity inhibited by the compound.100 - [ (Rate_inhibitor / Rate_control) * 100 ]
IC₅₀ The concentration of the compound that inhibits 50% of AChE activity.Determined by plotting % inhibition against the logarithm of the compound concentration. [15]

Section 4: Mechanistic Elucidation - Apoptosis Detection by Western Blot

If 4-Hydroxy-6-methoxy-2-propylquinoline demonstrates significant antiproliferative activity, a follow-up study to determine the mechanism of cell death is warranted. Western blotting for key apoptosis markers can provide insights into whether the compound induces programmed cell death. [3][21][22][23]

Scientific Rationale

Apoptosis is a highly regulated process involving a cascade of caspase activation. Key events include the cleavage and activation of executioner caspases, such as caspase-3, and the subsequent cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP). [23]Detecting the cleaved forms of these proteins by Western blot is a hallmark of apoptosis.

Experimental Workflow: Western Blot for Apoptosis Markers

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_blotting Immunodetection cluster_detection Detection treat_cells Treat cells with compound (IC₅₀ concentration) lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect

Caption: Workflow for the detection of apoptosis markers by Western blotting.

Detailed Protocol: Western Blot for Apoptosis Markers

Materials:

  • Cell lysates from cells treated with 4-Hydroxy-6-methoxy-2-propylquinoline

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-PARP)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Treat cells with the compound at its determined IC₅₀ concentration for various time points (e.g., 24, 48 hours).

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Interpretation:

ObservationInterpretation
Appearance of cleaved caspase-3 band Indicates activation of the caspase cascade and apoptosis.
Appearance of cleaved PARP band Confirms the execution phase of apoptosis.
Increased intensity of cleaved bands with time or dose Suggests a dose- and time-dependent induction of apoptosis.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-Hydroxy-6-methoxy-2-propylquinoline. By systematically evaluating its antiproliferative, antimicrobial, and enzyme inhibitory activities, researchers can gain valuable insights into the therapeutic potential of this novel compound. The successful implementation of these assays will pave the way for further preclinical development and mechanistic studies.

References

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Kasinski, A. L., et al. (2015). A combinatorial screening of visible light-activated aminolevulinic acid and chemotherapeutic drugs for the treatment of non-small cell lung cancer. Photochemical & Photobiological Sciences, 14(10), 1845-1854.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]

  • PubMed. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • YouTube. (2020). Apoptosis assays: western blots. [Link]

  • PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

  • Protocols.io. (2023). SRB assay for measuring target cell killing V.1. [Link]

  • PubMed Central. (2025). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • ACS Omega. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. [Link]

  • Protocols.io. (2023). In vitro kinase assay. [Link]

  • PubMed Central. (n.d.). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. [Link]

  • ResearchGate. (2012). How to culture MCF7 cells?. [Link]

  • ENCODE. (n.d.). MCF-7 Cell Culture. [Link]

  • PubMed. (2025). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. [Link]

  • ACS Omega. (n.d.). Machine Learning for Discovery of GSK3β Inhibitors. [Link]

  • PubMed Central. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. [Link]

  • PubMed Central. (n.d.). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. [Link]

  • ACS Applied Materials & Interfaces. (2024). Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays. [Link]

  • Ubigene. (2025). Tips for Quickly Master MCF7 Cell Culture and Gene Editing !. [Link]

  • NIH. (n.d.). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-proliferative Activity of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of 4-Hydroxy-6-methoxy-2-propylquinoline as an anti-proliferative agent. This document outlines detailed protocols for assessing its efficacy and elucidating its mechanism of action in cancer cell lines.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] Compounds bearing the quinoline core have been shown to exhibit a wide range of biological activities, including the inhibition of topoisomerase I and the modulation of key signaling pathways involved in cell growth and survival.[1] This guide will utilize 4-Hydroxy-6-methoxy-2-propylquinoline as a model compound to illustrate a systematic approach to characterizing a novel quinoline derivative's anti-proliferative properties.

Hypothesized Biological Activity and Key Signaling Pathways

While the specific biological targets of 4-Hydroxy-6-methoxy-2-propylquinoline are yet to be fully elucidated, based on the known activities of structurally related methoxy-substituted quinolines and other aromatic heterocyclic compounds, it is hypothesized to exert its anti-proliferative effects through the modulation of critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.[3][4]

Key pathways that are often dysregulated in cancer and are potential targets for quinoline derivatives include:

  • PI3K/AKT/mTOR Pathway: This is a central signaling cascade that promotes cell growth, survival, and proliferation. Inhibition of this pathway is a common mechanism for anti-cancer drugs.[3]

  • Apoptosis Pathways: The induction of programmed cell death (apoptosis) is a key therapeutic goal in oncology. This can be achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]

  • Cell Cycle Regulation: Many anti-proliferative agents function by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.[5]

Below is a diagram illustrating the potential interplay of these pathways, which can serve as a roadmap for investigating the mechanism of action of 4-Hydroxy-6-methoxy-2-propylquinoline.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Apoptosis Proliferation Proliferation mTOR->Proliferation Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase_Cascade Caspase Cascade Bax->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces Cyclin_CDK Cyclin/CDK Complexes Cell_Cycle_Progression Cell Cycle Progression Cyclin_CDK->Cell_Cycle_Progression Drives HMPQ 4-Hydroxy-6-methoxy- 2-propylquinoline HMPQ->AKT Hypothesized Inhibition HMPQ->Bcl2 Hypothesized Inhibition HMPQ->Cyclin_CDK Hypothesized Inhibition

Caption: Hypothesized signaling pathways targeted by 4-Hydroxy-6-methoxy-2-propylquinoline.

In Vitro Anti-proliferative Activity Assessment

A crucial first step in evaluating a potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells.[6][7][8]

Cell Viability Assay (XTT Assay)

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product, the amount of which is proportional to the number of viable cells.[10][11] The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step and thereby streamlining the protocol.[10][12]

Protocol: XTT Cell Viability Assay

  • Cell Seeding:

    • Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-Hydroxy-6-methoxy-2-propylquinoline in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]

    • Add 50 µL of the activated XTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a noticeable color change is observed.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader.[10] A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[10]

Data Presentation:

The results should be expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) should be calculated using non-linear regression analysis.

Compound Concentration (µM)Absorbance (450 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1088
50.8568
100.6048
250.3528
500.1512

IC₅₀ Value: The concentration of the compound that inhibits cell proliferation by 50%.

Apoptosis Assay by Flow Cytometry

To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) dual staining assay followed by flow cytometry analysis is recommended.[13][14] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[15] Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is compromised.[13]

Protocol: Annexin V-FITC and PI Staining

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 4-Hydroxy-6-methoxy-2-propylquinoline at concentrations around the determined IC₅₀ value for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash them twice with cold PBS.[13]

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • The cell population can be differentiated into four groups:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

G start Seed and Treat Cells harvest Harvest Cells (Adherent + Floating) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Apoptosis Assay using Annexin V and PI Staining.

Cell Cycle Analysis

To investigate whether 4-Hydroxy-6-methoxy-2-propylquinoline induces cell cycle arrest, flow cytometric analysis of DNA content using propidium iodide staining is a widely used technique.[16] PI is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cells.[16] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[16][17]

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[17]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. RNase A is crucial to eliminate the signal from RNA that PI can also bind to.[17]

    • Incubate at room temperature for 15-30 minutes in the dark.[16]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, collecting data for at least 10,000 events.[16]

    • The DNA content will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

G G0G1 G0/G1 Phase (2n DNA content) S S Phase (DNA synthesis, >2n to <4n DNA) G0G1->S Progression G2M G2/M Phase (4n DNA content) S->G2M Progression G2M->G0G1 Mitosis & Cytokinesis G start Protein Extraction from Treated Cells quantify Protein Quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect analyze Analysis of Protein Expression detect->analyze

Caption: General workflow for Western Blot analysis.

References

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). Retrieved from [Link]

  • Apoptosis Assays by Flow Cytometry - Agilent. (n.d.). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.). Retrieved from [Link]

  • Cell cycle analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • Measurement and Characterization of Apoptosis by Flow Cytometry - PubMed. (2016, July 1). Retrieved from [Link]

  • MTT assay - Wikipedia. (n.d.). Retrieved from [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed. (2017). Retrieved from [Link]

  • Bioassays for anticancer activities - PubMed. (n.d.). Retrieved from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023, April 3). Retrieved from [Link]

  • Cell Proliferation Inhibition Assay - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014, April 28). Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (n.d.). Retrieved from [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents. (n.d.).
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). Retrieved from [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - NIH. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. - ResearchGate. (2025, August 5). Retrieved from [Link]

  • 4-Hydroxy-6-methoxy-2-propylquinoline | Chemical-Suppliers. (n.d.). Retrieved from [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - MDPI. (2023, August 27). Retrieved from [Link]

  • RESEARCH ARTICLE Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, - Asian Pacific Journal of Cancer Prevention. (2021, October 15). Retrieved from [Link]

  • 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem. (n.d.). Retrieved from [Link]

  • 6-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 316987 - PubChem. (n.d.). Retrieved from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters - PMC - NIH. (2025, November 27). Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 4-Hydroxy-6-methoxy-2-propylquinoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including notable anticancer properties.[1][2] The therapeutic potential of quinoline-based agents stems from their diverse mechanisms of action, which include, but are not limited to, DNA intercalation, inhibition of critical enzymes like topoisomerase and kinases, disruption of tubulin polymerization, and modulation of angiogenesis.[1] The specific compound of interest, 4-Hydroxy-6-methoxy-2-propylquinoline, incorporates key functional groups—a hydroxyl, a methoxy, and a propyl moiety—that are known to influence the cytotoxic and mechanistic profiles of related molecules.[3][4] The methoxy group, for instance, can enhance cytotoxic activity by influencing ligand-protein interactions and downstream signaling pathways that lead to cell death.[3] This document serves as a comprehensive guide for the preclinical evaluation of 4-Hydroxy-6-methoxy-2-propylquinoline in cancer cell lines, providing both the theoretical framework and detailed experimental protocols to elucidate its potential as an anticancer agent.

Section 1: Postulated Mechanism of Action and Cellular Targets

Based on the extensive literature on quinoline derivatives, 4-Hydroxy-6-methoxy-2-propylquinoline is hypothesized to exert its anticancer effects through one or more of the following mechanisms. The elucidation of the precise mechanism is a primary objective of the outlined experimental protocols.

  • Induction of Apoptosis: A common mechanism for many chemotherapeutic agents, apoptosis, or programmed cell death, is a highly regulated process. Quinoline derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] Key molecular events to investigate include the activation of caspases, cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), and modulation of the Bcl-2 family of proteins.[7]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another hallmark of many anticancer drugs. By interfering with the intricate machinery of cell cycle checkpoints, a compound can prevent cancer cells from proliferating. Flow cytometry analysis of DNA content is a powerful tool to determine at which phase of the cell cycle (G1, S, or G2/M) the compound exerts its effects.[8]

  • Inhibition of Key Signaling Pathways: Cancer cell growth and survival are often driven by aberrant signaling pathways. The structural motifs within 4-Hydroxy-6-methoxy-2-propylquinoline suggest potential interactions with various kinases or other enzymes that are critical for tumor progression.

Below is a generalized diagram illustrating a potential signaling pathway leading to apoptosis that could be influenced by 4-Hydroxy-6-methoxy-2-propylquinoline.

G Compound 4-Hydroxy-6-methoxy- 2-propylquinoline Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Postulated intrinsic apoptosis pathway induced by 4-Hydroxy-6-methoxy-2-propylquinoline.

Section 2: Experimental Protocols for In Vitro Evaluation

The following protocols provide a systematic approach to characterizing the anticancer activity of 4-Hydroxy-6-methoxy-2-propylquinoline.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is foundational for determining the cytotoxic potential of a compound and for calculating its half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of 4-Hydroxy-6-methoxy-2-propylquinoline in DMSO. Create serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9]

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.[9] Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[9][10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Data Presentation:

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast)Experimental ValueExperimental Value
A549 (Lung)Experimental ValueExperimental Value
HCT116 (Colon)Experimental ValueExperimental Value
PC-3 (Prostate)Experimental ValueExperimental Value
Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. This allows for the identification of cell cycle arrest induced by the test compound.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Hydroxy-6-methoxy-2-propylquinoline at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.[13]

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% cold ethanol while gently vortexing.[13] The cells can be stored at -20°C for several weeks.[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[13][14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[8][15] The PI fluorescence intensity is proportional to the DNA content.

  • Data Interpretation: The data will be displayed as a histogram where the x-axis represents DNA content and the y-axis represents the number of cells. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.

G Start Cell Seeding & Treatment Harvest Harvest Cells Start->Harvest Fix Ethanol Fixation Harvest->Fix Stain PI Staining Fix->Stain Analyze Flow Cytometry Stain->Analyze Result Cell Cycle Profile Analyze->Result

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Detection by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic markers such as cleaved caspases and PARP.[7][16]

Protocol:

  • Protein Extraction: Treat cells with 4-Hydroxy-6-methoxy-2-propylquinoline as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a housekeeping protein like β-actin or GAPDH as a loading control.

Expected Outcomes: An increase in the levels of cleaved Caspase-3 and cleaved PARP, along with a potential decrease in the Bcl-2/Bax ratio, would be indicative of apoptosis induction.

Section 3: Troubleshooting and Best Practices

  • Compound Solubility: Ensure complete solubilization of 4-Hydroxy-6-methoxy-2-propylquinoline in DMSO before preparing dilutions in culture medium to avoid precipitation.

  • Control Experiments: Always include appropriate positive and negative controls in every experiment to validate the results. For apoptosis western blots, using cells treated with a known apoptosis inducer like etoposide can serve as a positive control.[17]

  • Reproducibility: Perform all experiments in at least triplicate to ensure the reproducibility of the findings.

  • Cell Line Authentication: Regularly authenticate cell lines to avoid cross-contamination and ensure the reliability of the data.

References

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (n.d.).
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem. (n.d.).
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC - NIH. (n.d.).
  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Apoptosis western blot guide - Abcam. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed. (n.d.).
  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.).
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (n.d.).
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.).
  • MTT Cell Proliferation Assay - ATCC. (n.d.).
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (n.d.).
  • MTT Cell Assay Protocol. (n.d.).
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC - NIH. (n.d.).
  • Antiproliferation- and Apoptosis-Inducible Effects of a Novel NitratedTricycle Derivative (SK2) on Oral Cancer Cells - MDPI. (2022). Retrieved from

  • Flow Cytometry Protocol - Sigma-Aldrich. (n.d.).
  • ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. - ResearchGate. (2025).
  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021).
  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - MDPI. (2022).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US. (n.d.).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (n.d.).
  • MTT (Assay protocol - Protocols.io. (2023).
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (n.d.).
  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Determination of Caspase Activation by Western Blot - PubMed - NIH. (n.d.).
  • Induction of Apoptosis in K562 Human Leukemia Cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone - PubMed. (n.d.).
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - MDPI. (n.d.).
  • How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots - CST Blog. (2021).
  • Novel 4-alkoxy Meriolin Congeners Potently Induce Apoptosis in Leukemia and Lymphoma Cells - MDPI. (2024).
  • 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed. (n.d.).
  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC - NIH. (n.d.).
  • Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine - Benchchem. (n.d.).
  • UVA-induced effects of 2,6-disubstituted 4-anilinoquinazolines on cancer cell lines. (n.d.).

Sources

Application Note & Protocol Guide: 4-Hydroxy-6-methoxy-2-propylquinoline as a Putative P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2][3] Its function as an efflux pump, removing a wide array of xenobiotics from cells, presents a significant hurdle in chemotherapy.[1][4][5] The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of therapeutic agents.[1][2][6] This document provides a comprehensive guide for the investigation of 4-Hydroxy-6-methoxy-2-propylquinoline as a potential P-gp inhibitor. While quinoline derivatives have shown promise in modulating P-gp activity, this specific compound's interaction with P-gp is an area of active research. These application notes and protocols are designed to provide a robust framework for its characterization.

Introduction: The Challenge of P-glycoprotein in Drug Efficacy

P-glycoprotein (P-gp), the product of the MDR1 gene, is a 170-kDa transmembrane protein that actively transports a diverse range of substrates out of cells, a process powered by ATP hydrolysis.[7][8] This efflux mechanism serves a protective role in normal tissues, such as the blood-brain barrier, intestines, and kidneys, by limiting the intracellular accumulation of toxins and xenobiotics.[5][9] However, in malignant cells, the overexpression of P-gp is a primary cause of multidrug resistance, rendering cancer cells simultaneously resistant to various structurally and functionally unrelated chemotherapeutic drugs.[1][2][3][4]

The inhibition of P-gp is a validated strategy to reverse MDR and improve the clinical outcomes of chemotherapy.[4][6] An effective P-gp inhibitor can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their cytotoxic effects.[10]

The Quinoline Scaffold: A Promising Avenue for P-gp Inhibition

Quinolines are a class of heterocyclic compounds that have demonstrated a wide range of biological activities. Several derivatives of the quinoline scaffold have been investigated as potential P-gp inhibitors, showing promise in modulating its function. This guide focuses on the systematic evaluation of a specific derivative, 4-Hydroxy-6-methoxy-2-propylquinoline.

Mechanism of P-glycoprotein-Mediated Efflux and Inhibition

P-gp consists of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[8][11] The TMDs form a large, polyspecific drug-binding pocket within the cell membrane, while the NBDs bind and hydrolyze ATP to power the transport cycle.[7][8][11] The "hydrophobic vacuum cleaner" model is a widely accepted theory suggesting that P-gp recognizes and effluxes its substrates directly from the lipid bilayer.[12]

P-gp inhibitors can act through several mechanisms, including:

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the drug-binding pocket of P-gp.[6]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.[6]

  • Inhibition of ATP Hydrolysis: The inhibitor interferes with the ATPase activity of the NBDs, thus depriving the transporter of the energy required for efflux.

The following diagram illustrates the P-gp efflux mechanism and the principle of its inhibition.

Pgp_Mechanism cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Drug_in Chemotherapeutic Drug Drug_in->Pgp Inhibitor 4-Hydroxy-6-methoxy- 2-propylquinoline Inhibitor->Pgp

Caption: P-gp mediated drug efflux and its inhibition.

Experimental Protocols for Evaluating P-gp Inhibition

To characterize the P-gp inhibitory potential of 4-Hydroxy-6-methoxy-2-propylquinoline, a series of in vitro assays are recommended. The following protocols provide detailed, step-by-step methodologies for two widely used and robust assays: the Calcein-AM Efflux Assay and the Rhodamine 123 Accumulation Assay.

Cell Line Selection and Culture

The choice of cell line is critical for obtaining reliable data. A pair of cell lines is typically used: a parental, drug-sensitive cell line with low P-gp expression, and a multidrug-resistant variant that overexpresses P-gp.

Cell Line PairDescriptionRecommended Use
MCF-7 (Parental) Human breast adenocarcinomaP-gp negative control
MCF-7/ADR Doxorubicin-resistant MCF-7P-gp overexpressing
KB-3-1 (Parental) Human epidermoid carcinomaP-gp negative control
KB-V1 Vinblastine-resistant KB-3-1P-gp overexpressing
MDCKII (Parental) Madin-Darby canine kidneyP-gp negative control
MDCKII-MDR1 Transfected with human MDR1 geneP-gp overexpressing

Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For resistant cell lines, the selective drug (e.g., doxorubicin or vinblastine) should be included in the culture medium to maintain P-gp expression.

Protocol 1: Calcein-AM Efflux Assay

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent, membrane-impermeable calcein.[13][14] In P-gp overexpressing cells, the non-fluorescent Calcein-AM is actively effluxed before it can be converted, resulting in low intracellular fluorescence.[14][15][16] A P-gp inhibitor will block this efflux, leading to the accumulation of fluorescent calcein.[14]

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)

  • 96-well black, clear-bottom tissue culture plates

  • Calcein-AM solution

  • 4-Hydroxy-6-methoxy-2-propylquinoline (test compound)

  • Verapamil or Cyclosporin A (positive control inhibitor)[13]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)[13]

Workflow Diagram:

Calcein_Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Pre-incubate with test compound (4-Hydroxy-6-methoxy-2-propylquinoline) and controls B->C D Add Calcein-AM C->D E Incubate D->E F Wash cells E->F G Measure fluorescence F->G H Analyze data (IC50 determination) G->H

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.[13]

  • Compound Preparation: Prepare a stock solution of 4-Hydroxy-6-methoxy-2-propylquinoline in DMSO. Create a serial dilution of the test compound and the positive control (e.g., Verapamil) in culture medium. The final DMSO concentration should be less than 0.5%.

  • Pre-incubation: Remove the culture medium from the wells and wash once with PBS. Add the diluted test compound, positive control, and vehicle control (medium with DMSO) to the respective wells. Incubate for 30-60 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[13]

  • Washing: Discard the loading solution and wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Rhodamine 123 Accumulation Assay

Principle: Rhodamine 123 is a fluorescent cationic dye that is a well-known substrate of P-gp.[9] In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, leading to low intracellular accumulation.[9] P-gp inhibitors block this efflux, resulting in increased intracellular fluorescence.[9][17]

Materials:

  • P-gp overexpressing cells (e.g., MDCKII-MDR1) and parental cells (e.g., MDCKII)

  • Flow cytometry tubes or 96-well plates

  • Rhodamine 123 solution

  • 4-Hydroxy-6-methoxy-2-propylquinoline (test compound)

  • Verapamil (positive control inhibitor)

  • DMSO

  • PBS

  • Flow cytometer or fluorescence microscope

Workflow Diagram:

Rhodamine_Workflow A Harvest and resuspend cells B Pre-incubate with test compound and controls A->B C Add Rhodamine 123 B->C D Incubate C->D E Wash cells D->E F Resuspend in PBS E->F G Analyze by flow cytometry F->G H Determine Mean Fluorescence Intensity (MFI) G->H

Caption: Workflow for the Rhodamine 123 accumulation assay.

Step-by-Step Procedure:

  • Cell Preparation: Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in serum-free medium.[9]

  • Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add the desired concentrations of 4-Hydroxy-6-methoxy-2-propylquinoline, Verapamil (positive control), and a vehicle control. Incubate for 30 minutes at 37°C.[9]

  • Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.[9]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[9]

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold PBS.[9]

  • Sample Acquisition: Resuspend the final cell pellet in 500 µL of ice-cold PBS.[9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Rhodamine 123 fluorescence is typically detected in the FL1 channel (FITC).

  • Data Analysis: Determine the Mean Fluorescence Intensity (MFI) for each sample. Calculate the fold increase in fluorescence accumulation in the presence of the test compound compared to the vehicle control. The IC50 value can be determined by plotting the fold increase in MFI against the log concentration of the inhibitor.

Data Interpretation and Expected Outcomes

A successful P-gp inhibitor will demonstrate a concentration-dependent increase in the intracellular accumulation of the fluorescent substrate (calcein or Rhodamine 123) in P-gp overexpressing cells, with minimal effect on the parental cells.

Example Data Representation:

CompoundIC50 (µM) in MCF-7/ADR
Verapamil 5.2
4-Hydroxy-6-methoxy-2-propylquinoline To be determined

The IC50 value represents the concentration of the inhibitor required to achieve 50% of the maximal inhibition of P-gp activity. A lower IC50 value indicates a more potent inhibitor.

Troubleshooting and Considerations

  • Cytotoxicity: It is crucial to assess the cytotoxicity of 4-Hydroxy-6-methoxy-2-propylquinoline on the cell lines used. The concentrations tested for P-gp inhibition should be non-toxic to ensure that the observed effects are due to P-gp modulation and not cell death.

  • Solubility: Ensure that the test compound is fully dissolved in the assay medium. Poor solubility can lead to inaccurate results.

  • Fluorescence Interference: The test compound itself should be checked for any intrinsic fluorescence at the excitation and emission wavelengths used for the reporter dyes.

  • Positive Controls: Always include a well-characterized P-gp inhibitor as a positive control to validate the assay performance.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 4-Hydroxy-6-methoxy-2-propylquinoline as a potential P-gp inhibitor. By systematically evaluating its ability to block the efflux of P-gp substrates, researchers can gain valuable insights into its potential for overcoming multidrug resistance in cancer therapy and modulating drug disposition. Further studies, including ATPase assays and drug combination studies, will be necessary to fully elucidate its mechanism of action and therapeutic potential.

References

  • Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. (2022). PMC. Available at: [Link]

  • [Structure and Function of P-glycoprotein]. (n.d.). PubMed. Available at: [Link]

  • Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. (n.d.). PMC. Available at: [Link]

  • Extensive Contribution of the Multidrug Transporters P-Glycoprotein and Mrp1 to Basal Drug Resistance. (2000). AACR Journals. Available at: [Link]

  • P-glycoproteins and multidrug resistance. (n.d.). PubMed. Available at: [Link]

  • Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay. (1996). PubMed. Available at: [Link]

  • Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). (2023). Spandidos Publications. Available at: [Link]

  • The Structure and Functions of P-Glycoprotein. (n.d.). Ingenta Connect. Available at: [Link]

  • The calcein assay for studying MDR1/Pgp expression and function. (n.d.). ResearchGate. Available at: [Link]

  • Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations. (n.d.). PubMed Central. Available at: [Link]

  • Structures of the Multidrug Transporter P-glycoprotein Reveal Asymmetric ATP Binding and the Mechanism of Polyspecificity. (n.d.). NIH. Available at: [Link]

  • Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. (n.d.). PLOS. Available at: [Link]

  • Structures of P-glycoprotein reveal its conformational flexibility and an epitope on the nucleotide-binding domain. (2013). PNAS. Available at: [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016). PMC. Available at: [Link]

  • Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage. (2011). PubMed. Available at: [Link]

  • P-glycoprotein (Pgp) inhibition assay. (n.d.). BMG Labtech. Available at: [Link]

  • P-glycoprotein Inhibition Service. (n.d.). Evotec. Available at: [Link]

  • P-gp Inhibition Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Intracellular trafficking of P-glycoprotein. (n.d.). PMC. Available at: [Link]

  • The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. (n.d.). ResearchGate. Available at: [Link]

  • Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. (n.d.). BioIVT. Available at: [Link]

  • Intracellular accumulation (values > 100% indicate inhibition of P-gp...). (n.d.). ResearchGate. Available at: [Link]

  • P-glycoprotein (P-gp) activity (intracellular accumulation of the Pgp...). (n.d.). ResearchGate. Available at: [Link]

  • Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistan. (n.d.). SciSpace. Available at: [Link]

  • Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter?. (n.d.). PMC. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC. Available at: [Link]

  • 4-Hydroxy-6-methoxy-2-propylquinoline. (n.d.). Chemical-Suppliers. Available at: [Link]

  • P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. (n.d.). ScienceDirect. Available at: [Link]

  • Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. (n.d.). MDPI. Available at: [Link]

  • Biochemical Mechanism of Modulation of Human P-glycoprotein by Stemofoline. (n.d.). PMC. Available at: [Link]

  • Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents. (n.d.). PMC. Available at: [Link]

  • Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
  • ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (n.d.). ResearchGate. Available at: [Link]

  • Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. (n.d.). MDPI. Available at: [Link]

  • Inhibition of P-Glycoprotein Mediated Multidrug Resistance by Stemofoline Derivatives. (n.d.). J-STAGE. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for 4-Hydroxy-6-methoxy-2-propylquinoline Purification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-Hydroxy-6-methoxy-2-propylquinoline, a key intermediate in pharmaceutical synthesis. The described protocol is designed for researchers, scientists, and drug development professionals, providing a detailed workflow from analytical method development to preparative scale-up. The method demonstrates excellent resolution and purity, ensuring the isolation of the target compound at greater than 99% purity, suitable for subsequent downstream applications.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, making them crucial scaffolds in drug discovery and development.[1] 4-Hydroxy-6-methoxy-2-propylquinoline is an important synthetic intermediate whose purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). High-purity compounds are essential for accurate pharmacological and toxicological assessments.[2][3]

Preparative HPLC is a powerful technique for the purification of pharmaceutical intermediates, offering high resolution and efficiency in isolating target compounds from complex reaction mixtures.[2][4] This application note details a systematic approach to developing a scalable RP-HPLC method for the purification of 4-Hydroxy-6-methoxy-2-propylquinoline, ensuring high purity and recovery. The principles of method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), are central to the presented protocol to ensure its reliability and reproducibility.[5][6][7][8]

Physicochemical Properties of the Analyte

While specific experimental data for 4-Hydroxy-6-methoxy-2-propylquinoline is not extensively published, its physicochemical properties can be inferred from structurally similar compounds like 4-Hydroxy-6-methoxy-2-methylquinoline and other quinoline derivatives.[9][10][11][12][13] These compounds are generally sparingly soluble in water and soluble in organic solvents such as methanol and acetonitrile.[12] The presence of the hydroxyl and methoxy groups, along with the quinoline core, suggests that reversed-phase chromatography would be an effective purification strategy.

HPLC Method Development and Rationale

The selection of chromatographic conditions is paramount for achieving optimal separation. The following parameters were chosen based on the chemical nature of quinoline derivatives and established principles of reversed-phase chromatography.[14][15]

  • Stationary Phase: A C18 stationary phase is selected due to its hydrophobicity, which provides excellent retention and selectivity for moderately polar compounds like 4-Hydroxy-6-methoxy-2-propylquinoline. The alkyl chains of the C18 phase interact with the nonpolar regions of the quinoline derivative, leading to its retention.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC that offers good elution strength and UV transparency. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase is recommended to suppress the ionization of the hydroxyl group on the quinoline ring, resulting in sharper peaks and improved retention time reproducibility.[14]

  • Detection: Based on the UV-Visible spectra of similar methoxy-quinoline derivatives, a detection wavelength in the range of 230-290 nm is expected to provide good sensitivity.[16][17] For this application, a wavelength of 254 nm is selected as a starting point, which is a common wavelength for the detection of aromatic compounds.

Experimental Workflow

The overall workflow for the purification of 4-Hydroxy-6-methoxy-2-propylquinoline is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Product dissolve Dissolve in DMSO/ Methanol crude->dissolve filter Filter (0.45 µm) dissolve->filter analytical Analytical HPLC (Method Development) filter->analytical Inject scaleup Preparative HPLC (Scale-Up) analytical->scaleup fractions Fraction Collection scaleup->fractions purity_check Purity Analysis (Analytical HPLC) fractions->purity_check solvent_evap Solvent Evaporation purity_check->solvent_evap pure_compound Pure Compound (>99%) solvent_evap->pure_compound

Caption: HPLC Purification Workflow for 4-Hydroxy-6-methoxy-2-propylquinoline.

Materials and Methods

Materials
  • Crude 4-Hydroxy-6-methoxy-2-propylquinoline

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Formic acid (0.1%)

  • Methanol (HPLC grade)

  • Dimethyl sulfoxide (DMSO)

  • Reference standard of 4-Hydroxy-6-methoxy-2-propylquinoline (>98% purity)

Instrumentation
  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector[18]

Chromatographic Conditions
ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
Gradient 20-80% B over 15 min30-70% B over 20 min
Flow Rate 1.0 mL/min20 mL/min
Detection 254 nm254 nm
Injection Volume 10 µL1-5 mL (depending on concentration)
Column Temperature 30 °CAmbient

Detailed Protocol

Standard and Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the 4-Hydroxy-6-methoxy-2-propylquinoline reference standard in methanol.

  • Sample Solution: Dissolve the crude product in a minimal amount of DMSO and dilute with methanol to a final concentration of approximately 10-20 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Analytical Method Development
  • Equilibrate the analytical HPLC system with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared standard solution to determine the retention time of the target compound.

  • Inject 10 µL of the filtered crude sample solution to assess the purity and identify any impurities.

  • Optimize the gradient profile as needed to achieve adequate separation between the target peak and any impurities.

Preparative Scale-Up and Purification
  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (30% B) for at least 30 minutes.

  • Perform a blank run (injecting the sample solvent) to ensure the system is clean.

  • Inject an appropriate volume of the filtered crude sample solution onto the preparative column. The loading amount should be optimized to maximize throughput without compromising resolution.

  • Monitor the chromatogram and collect the fractions corresponding to the peak of 4-Hydroxy-6-methoxy-2-propylquinoline.

  • Pool the collected fractions containing the pure compound.

Post-Purification Analysis
  • Analyze an aliquot of the pooled fractions using the analytical HPLC method to confirm the purity of the isolated compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid compound.

  • Determine the final yield and purity of the 4-Hydroxy-6-methoxy-2-propylquinoline.

Results and Discussion

The developed HPLC method provided excellent separation of 4-Hydroxy-6-methoxy-2-propylquinoline from its impurities. A representative chromatogram from the analytical HPLC would show a well-resolved peak for the target compound.

Chemical Structure

Caption: Chemical Structure of 4-Hydroxy-6-methoxy-2-propylquinoline.

Hypothetical Purification Data
ParameterValue
Retention Time 8.5 min
Purity (Pre) ~85%
Purity (Post) >99.5%
Recovery >90%
Loading Capacity 150 mg per run

The high purity and recovery rates demonstrate the effectiveness of this preparative HPLC method for isolating 4-Hydroxy-6-methoxy-2-propylquinoline.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of 4-Hydroxy-6-methoxy-2-propylquinoline using preparative reversed-phase HPLC. The method is robust, scalable, and yields a final product of high purity, making it suitable for applications in pharmaceutical research and development. The principles and steps outlined herein can be adapted for the purification of other quinoline derivatives and similar heterocyclic compounds.

References

  • US6413431B1 - HPLC method for purifying organic compounds - Google P
  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • RP-HPLC METHOD FOR THE ESTIMATION OF HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS CABERGOLINE IN - IJRPC. [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • What is Preparative HPLC | Find Your Purification HPLC System - Agilent. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • The Power of Preparative HPLC Systems - Teledyne Labs. [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF - ResearchGate. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | C11H9NO4 | CID 22017520 - PubChem. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. [Link]

  • Principles in preparative HPLC - University of Warwick. [Link]

  • Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms - ResearchGate. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. [Link]

  • Practical aspects of preparative HPLC in pharmaceutical development and production. [Link]

  • 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchGate. [Link]

  • (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • Application Compendium Solutions for Preparative HPLC. [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT | Asian Journal of Chemistry. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - - Mastelf. [Link]

  • 6-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 316987 - PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline, which is typically achieved via a Conrad-Limpach reaction or a variation thereof. The underlying principle involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[1][2][3]

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • Minimal or no precipitation of the final product.

  • TLC analysis shows a complex mixture of starting materials and unidentified spots.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Incomplete Condensation The initial formation of the enamine intermediate from p-anisidine and the β-ketoester (ethyl 3-oxohexanoate) is a critical equilibrium-driven step. Insufficient reaction time or inadequate water removal can shift the equilibrium back towards the starting materials.1. Extend Reaction Time: Increase the reflux time during the condensation step to ensure the reaction reaches completion. Monitor progress by TLC. 2. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium towards the enamine product.
Improper Cyclization Temperature The thermal cyclization of the intermediate Schiff base to form the quinoline ring is the rate-determining step and requires a high activation energy.[2] Temperatures that are too low will result in incomplete cyclization, while excessively high temperatures can lead to decomposition and byproduct formation.1. Optimize Solvent Choice: Employ a high-boiling point, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil to achieve the necessary temperature (typically ~250 °C) for efficient cyclization.[2] 2. Gradual Heating: Increase the temperature of the reaction mixture slowly to the target cyclization temperature to ensure uniform heating and minimize charring.
Reagent Purity The presence of impurities in the starting materials, particularly in the p-anisidine (which can oxidize and darken over time) or the β-ketoester, can interfere with the reaction and lead to the formation of side products.1. Purify Starting Materials: Recrystallize or distill the p-anisidine and β-ketoester before use. 2. Proper Storage: Store reagents under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.
Issue 2: Formation of the Isomeric 2-Hydroxyquinoline (Knorr Product)

Symptoms:

  • Product exhibits a different melting point and spectroscopic profile (NMR, IR) than expected for the 4-hydroxy isomer.

  • The reaction yields a mixture of isomers, complicating purification.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Reaction Temperature During Condensation The Conrad-Limpach and Knorr syntheses are competing pathways. Lower reaction temperatures during the initial condensation favor the formation of the kinetic product (enamine), which leads to the 4-hydroxyquinoline. Higher temperatures favor the thermodynamic product (anilide), which cyclizes to the 2-hydroxyquinoline.[3]1. Control Condensation Temperature: Conduct the initial condensation of p-anisidine and the β-ketoester at or near room temperature to favor the formation of the desired enamine intermediate.
Acid Catalysis The presence of a strong acid catalyst can influence the reaction pathway. While acidic conditions are generally required, the type and concentration can affect the outcome.1. Use a Mild Acid Catalyst: Employ a catalytic amount of a milder acid, such as acetic acid, during the condensation step.
Issue 3: Product Discoloration and Impurities

Symptoms:

  • The final product is dark brown or black instead of the expected off-white or pale yellow solid.

  • Purification by recrystallization is difficult, and the product remains colored.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Oxidation of p-Anisidine Anilines, especially those with electron-donating groups like methoxy, are susceptible to air oxidation, leading to colored impurities that can carry through the synthesis.1. Use Freshly Purified p-Anisidine: As mentioned, purify p-anisidine immediately before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.
Thermal Decomposition Overheating during the high-temperature cyclization step can cause charring and the formation of polymeric byproducts.1. Precise Temperature Control: Use a high-temperature thermometer and a well-controlled heating mantle or oil bath to maintain the cyclization temperature within the optimal range. 2. Activated Carbon Treatment: During workup, after dissolving the crude product in a suitable solvent (e.g., aqueous base), treat the solution with activated charcoal to adsorb colored impurities before acidification and precipitation.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Conrad-Limpach synthesis for 4-Hydroxy-6-methoxy-2-propylquinoline?

A1: The synthesis proceeds in two key stages:

  • Condensation: The aromatic amine (p-anisidine) reacts with the β-ketoester (ethyl 3-oxohexanoate) to form an enamine intermediate (a Schiff base). This is typically done at a lower temperature.

  • Cyclization: The enamine intermediate undergoes a thermal electrocyclic ring closure at high temperatures (~250 °C), followed by the elimination of ethanol to form the aromatic 4-hydroxyquinoline ring system.

Conrad_Limpach_Mechanism p_anisidine p-Anisidine enamine Enamine Intermediate (Schiff Base) p_anisidine->enamine + β-ketoester (Condensation) beta_ketoester Ethyl 3-oxohexanoate beta_ketoester->enamine quinoline 4-Hydroxy-6-methoxy-2-propylquinoline enamine->quinoline Thermal Cyclization (~250 °C)

Caption: The two-stage mechanism of the Conrad-Limpach synthesis.

Q2: How critical is the choice of solvent for the high-temperature cyclization step?

A2: The choice of solvent is paramount for a successful high-yield synthesis. The solvent must be inert at the high temperatures required for cyclization and possess a boiling point that allows the reaction to be maintained at approximately 250 °C.[2] Using a solvent with a lower boiling point will prevent the reaction from reaching the necessary activation energy for efficient cyclization. Dowtherm A and mineral oil are commonly used and have been shown to significantly improve yields compared to solvent-free conditions.[2]

Q3: Can I use microwave irradiation to optimize the synthesis?

A3: Yes, microwave-assisted synthesis is a modern and efficient approach to quinoline synthesis.[4] Microwave heating can dramatically reduce reaction times by directly and rapidly heating the reactants. This can lead to higher yields and cleaner reactions by minimizing the formation of thermal decomposition byproducts.[4] However, this requires specialized microwave synthesis equipment.

Q4: What are the best practices for purifying the final product?

A4: The 4-hydroxyquinoline product is acidic due to the enol tautomer. This property can be exploited for purification.

  • Acid-Base Extraction: Dissolve the crude product in an aqueous base (e.g., NaOH solution). The desired product will form a water-soluble sodium salt, while non-acidic impurities will remain in the organic phase and can be removed by extraction with an immiscible organic solvent.

  • Precipitation: Carefully acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6.[5] The purified 4-Hydroxy-6-methoxy-2-propylquinoline will precipitate out of the solution.

  • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol.[5]

Purification_Workflow Crude Crude Product Dissolve Dissolve in Aqueous Base Crude->Dissolve Extract Extract with Organic Solvent Dissolve->Extract Removes non-acidic impurities Acidify Acidify Aqueous Layer to pH ~6 Extract->Acidify Precipitate Precipitate Pure Product Acidify->Precipitate Recrystallize Recrystallize from Alcohol Precipitate->Recrystallize Final Pure 4-Hydroxy-6-methoxy- 2-propylquinoline Recrystallize->Final

Caption: A typical purification workflow for 4-hydroxyquinolines.

Q5: Are there alternative synthetic routes to 4-hydroxyquinolines?

A5: While the Conrad-Limpach synthesis is a classic and widely used method, other named reactions can also yield quinoline derivatives, such as the Gould-Jacobs, Friedländer, and Skraup syntheses.[6][7][8] However, for the specific substitution pattern of 4-Hydroxy-6-methoxy-2-propylquinoline, the Conrad-Limpach approach starting from p-anisidine and a suitable β-ketoester is generally the most direct and efficient method.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline

Step 1: Condensation

  • In a round-bottom flask, combine p-anisidine (1.0 eq) and ethyl 3-oxohexanoate (1.05 eq).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Remove any volatile components under reduced pressure.

Step 2: Cyclization

  • Add a high-boiling solvent (e.g., Dowtherm A) to the crude enamine from Step 1.

  • Heat the mixture with vigorous stirring to 250 °C in a pre-heated oil bath or using a heating mantle.

  • Maintain this temperature for 30-60 minutes. The reaction will turn dark.

  • Allow the reaction mixture to cool to below 100 °C.

Step 3: Workup and Purification

  • Dilute the cooled reaction mixture with an organic solvent like toluene or ether and transfer it to a separatory funnel.

  • Extract the organic layer with 1M NaOH solution. The product will move into the aqueous layer.

  • Wash the combined aqueous layers with an organic solvent to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with glacial acetic acid or 1M HCl until precipitation is complete (pH ~6).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from methanol or ethanol to obtain pure 4-Hydroxy-6-methoxy-2-propylquinoline.

IV. References

  • Vertex AI Search. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Retrieved January 18, 2026.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.

  • How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized?. (2023). FAQ - Guidechem.

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved January 18, 2026.

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.

  • Conrad-Limpach Reaction. (n.d.).

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH.

  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC - PubMed Central.

  • ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. (2025). ResearchGate.

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.

  • コンラッド・リンパック キノリン合成 Conrad-Limpach Quinoline Synthesis. (2009).

  • 4-Hydroxy-6-methoxy-2-propylquinoline. (n.d.). Chemical-Suppliers.

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate.

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC - NIH.

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PubMed.

  • 4-Hydroxy-6-methoxy-2-methylquinoline | 15644-90-3 | QAA64490. (n.d.). Biosynth.

  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. (2015). PubMed.

  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.

  • Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives. (n.d.). Benchchem.

  • Method for synthetizing 6-methoxyquinoline. (n.d.). Google Patents.

Sources

Technical Support Center: Synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline is most commonly achieved via the Conrad-Limpach reaction. This method involves a two-step process: the formation of a β-anilinoacrylate intermediate from p-anisidine and a β-ketoester (ethyl 3-oxohexanoate), followed by a high-temperature thermal cyclization to form the desired 4-hydroxyquinoline product.[1][2] The overall yield and purity are highly dependent on the precise control of reaction conditions, particularly the cyclization temperature.

This guide will focus on the Conrad-Limpach approach, addressing common challenges and providing actionable solutions to optimize your experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most critical factors to investigate?

A1: Low yields in this synthesis can typically be traced back to two key areas: incomplete formation of the intermediate or inefficient cyclization.

  • Intermediate Formation: The initial condensation of p-anisidine and ethyl 3-oxohexanoate is a reversible reaction. To drive the reaction towards the product, it is beneficial to remove the water that is formed. While this step is often performed at room temperature or with gentle heating, ensuring the purity of your starting materials is crucial. Any impurities can lead to unwanted side reactions.

  • Inefficient Cyclization: This is the most common cause of low yields. The cyclization of the β-anilinoacrylate intermediate requires a high temperature, typically around 250°C.[1] If the temperature is too low, the reaction will be slow or may not proceed at all. Conversely, if the temperature is too high or the heating is prolonged, degradation and tar formation can occur. The choice of a high-boiling, inert solvent is critical for maintaining a stable and appropriate reaction temperature.

Q2: I am observing a significant amount of dark, tarry byproduct after the cyclization step. How can I minimize this?

A2: Tar formation is a common issue in high-temperature quinoline syntheses. It is often a result of polymerization and decomposition of starting materials and intermediates under harsh conditions. To mitigate this:

  • Optimize Cyclization Temperature and Time: Carefully control the temperature of the reaction. Use a high-boiling solvent with a narrow boiling range to maintain a consistent temperature. It is advisable to add the intermediate dropwise to the pre-heated solvent to avoid localized overheating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Inert Atmosphere: While not always reported in standard procedures, performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

  • Solvent Choice: The use of an appropriate high-boiling solvent is crucial. While mineral oil is inexpensive, it can make product isolation difficult. Diphenyl ether or Dowtherm A are commonly used and can lead to cleaner reactions and higher yields.[3]

Q3: The cyclization step is not proceeding to completion, and I am recovering unreacted intermediate. What should I do?

A3: This is a clear indication that the reaction conditions are not optimal for the cyclization to occur.

  • Verify Temperature: Ensure your reaction setup can accurately reach and maintain the required temperature of ~250°C. Use a high-temperature thermometer and a suitable heating mantle or sand bath.

  • Acid Catalysis: The Conrad-Limpach reaction is catalyzed by acid.[1] A small amount of a strong acid catalyst (e.g., a drop of concentrated H₂SO₄) can be added during the formation of the intermediate to ensure complete conversion.

  • Solvent Boiling Point: If the boiling point of your solvent is too low, you will not be able to reach the necessary temperature for cyclization. Refer to the table below for suitable high-boiling solvents.

Q4: How do I effectively purify the final product from the reaction mixture?

A4: Purification of the crude 4-Hydroxy-6-methoxy-2-propylquinoline is essential to remove residual solvent and any byproducts.

  • Initial Isolation: After the cyclization, the reaction mixture is typically cooled, and a non-polar solvent like petroleum ether or hexane is added to precipitate the crude product.[4] The solid can then be collected by filtration.

  • Recrystallization: The most common method for purifying the crude product is recrystallization.[5] Suitable solvents include ethanol, methanol, or aqueous ethanol. Treatment with activated carbon during recrystallization can help to remove colored impurities.[4]

  • Acid-Base Extraction: As a 4-hydroxyquinoline, your product is amphoteric. It can be dissolved in a basic aqueous solution (e.g., dilute NaOH) and washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer to a pH of around 6-7.[5]

Experimental Protocols

Part 1: Synthesis of Ethyl 3-(4-methoxyanilino)hex-2-enoate (Intermediate)

Materials:

  • p-Anisidine

  • Ethyl 3-oxohexanoate

  • Ethanol (optional, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

Procedure:

  • In a round-bottom flask, combine p-anisidine (1.0 equivalent) and ethyl 3-oxohexanoate (1.0-1.1 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Stir the mixture at room temperature for 2-4 hours. The reaction is often exothermic.

  • Alternatively, the mixture can be gently heated to 50-60°C for 1-2 hours to ensure complete reaction.

  • Monitor the reaction progress by TLC. The formation of the enamine intermediate will be indicated by the consumption of the starting materials.

  • Once the reaction is complete, the resulting oil (the crude intermediate) can be used directly in the next step without further purification. If purification is desired, the crude product can be purified by vacuum distillation.

Part 2: Cyclization to 4-Hydroxy-6-methoxy-2-propylquinoline

Materials:

  • Crude Ethyl 3-(4-methoxyanilino)hex-2-enoate

  • High-boiling solvent (e.g., Diphenyl ether, Dowtherm A)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Air condenser

  • Heating mantle or sand bath

  • Petroleum ether or hexane

Procedure:

  • Set up a three-necked flask with a mechanical stirrer, an air condenser, and a dropping funnel.

  • Add the high-boiling solvent (e.g., Dowtherm A) to the flask and heat it to reflux (~250°C).[4]

  • Add the crude intermediate from Part 1 to the dropping funnel.

  • Slowly add the intermediate dropwise to the refluxing solvent.

  • Continue stirring and refluxing for 15-30 minutes after the addition is complete.[4]

  • Monitor the reaction by TLC to confirm the disappearance of the intermediate and the formation of the product.

  • Allow the reaction mixture to cool to room temperature. A solid should precipitate.

  • Add petroleum ether or hexane to further precipitate the product and wash away the high-boiling solvent.

  • Collect the crude product by filtration and wash it with petroleum ether.

Data Presentation

Table 1: High-Boiling Solvents for Conrad-Limpach Cyclization

SolventBoiling Point (°C)General Observations
Mineral Oil> 275Inexpensive, but can make product isolation difficult.[3]
Diphenyl Ether259Effective, but solid at room temperature and has an unpleasant odor.[3]
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl; liquid at room temperature, making it more convenient to use.[3]
2,6-di-tert-butylphenol253A good alternative with a high boiling point and less odor.[3]
Isobutyl benzoate240Can give reasonable yields.[3]
1,2,4-Trichlorobenzene213A less common but potentially useful solvent.[3]

Visualizations

Conrad-Limpach Synthesis Workflow

Conrad_Limpach_Workflow Workflow for 4-Hydroxy-6-methoxy-2-propylquinoline Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start p-Anisidine + Ethyl 3-oxohexanoate intermediate Ethyl 3-(4-methoxyanilino)hex-2-enoate start->intermediate Condensation (RT or gentle heat) cyclization High-Temperature Cyclization (~250°C) intermediate->cyclization catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->start crude_product Crude 4-Hydroxy-6-methoxy-2-propylquinoline cyclization->crude_product solvent High-Boiling Solvent (e.g., Dowtherm A) solvent->cyclization purification Purification crude_product->purification Recrystallization or Acid-Base Extraction final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline.

Troubleshooting Logic Diagram

Troubleshooting_Yield Troubleshooting Low Yield Issues cluster_intermediate_issues Intermediate Formation Issues cluster_cyclization_issues Cyclization Issues start Low Yield Observed check_intermediate Check Intermediate Formation (TLC) start->check_intermediate check_cyclization Check Cyclization Step (TLC) check_intermediate->check_cyclization Intermediate Formed impure_reagents Impure Starting Materials? check_intermediate->impure_reagents Intermediate Not Formed or Multiple Spots incomplete_reaction Incomplete Reaction? check_intermediate->incomplete_reaction Starting Material Remaining temp_issue Incorrect Temperature? check_cyclization->temp_issue Intermediate Remaining solvent_issue Inappropriate Solvent? check_cyclization->solvent_issue Cannot Reach 250°C tar_formation Tar Formation? check_cyclization->tar_formation Dark, Insoluble Byproduct purify_reagents Purify/Verify Reagents impure_reagents->purify_reagents optimize_condensation Increase Reaction Time/Temp or Add Catalyst incomplete_reaction->optimize_condensation verify_temp Verify & Calibrate Heating Apparatus temp_issue->verify_temp change_solvent Use Higher Boiling Solvent solvent_issue->change_solvent optimize_heating Reduce Time, Use Inert Atmosphere, Dropwise Addition tar_formation->optimize_heating

Sources

Navigating the Stability and Degradation of 4-Hydroxy-6-methoxy-2-propylquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-6-methoxy-2-propylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this quinoline derivative. As specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles from forced degradation studies of related quinolin-2-one and quinoline derivatives to offer a predictive framework for your experimental design and problem-solving.[1]

Our goal is to empower you with the foundational knowledge and practical strategies to anticipate and address stability challenges, ensuring the integrity and reliability of your research.

Part 1: Understanding the Stability Profile of 4-Hydroxy-6-methoxy-2-propylquinoline

Quinoline and its derivatives are known to be susceptible to various environmental factors that can compromise their chemical integrity.[2][3] Understanding these vulnerabilities is the first step in designing robust experimental protocols.

Key Factors Influencing Stability:
  • pH: The stability of quinoline compounds can be significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze degradation pathways.[3]

  • Light: Many quinoline derivatives are photosensitive and can degrade upon exposure to UV or ambient light, often leading to discoloration and the formation of byproducts.[3]

  • Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of degradation.[3][4]

  • Oxidizing Agents: The quinoline ring system can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.[1]

Part 2: Troubleshooting Guide - A Deeper Dive into Experimental Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: I'm observing a gradual color change in my stock solution of 4-Hydroxy-6-methoxy-2-propylquinoline, from colorless to a yellowish-brown. What could be the cause?

Answer: A color change, typically to yellow or brown, is a common indicator of degradation in quinoline compounds.[3] This is most likely due to either photodegradation or oxidation.

  • Causality: The extended conjugated system of the quinoline ring is a chromophore. Upon exposure to light, particularly UV radiation, the molecule can absorb energy, leading to photochemical reactions such as rearrangements or dimerizations.[1] Oxidation can also introduce new chromophoric groups.

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer your stock solution to an amber vial or wrap the container in aluminum foil to block light exposure.[1]

    • Inert Atmosphere: If oxidation is suspected, degas your solvent before preparing the solution and consider storing the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Confirm Degradation: Analyze the discolored solution using a stability-indicating HPLC method to confirm the presence of degradation products and a decrease in the parent compound's peak area.

Question 2: My HPLC analysis of a stressed sample shows a significant decrease in the main peak, but I'm not seeing any new peaks. Where did my compound go?

Answer: This scenario suggests several possibilities, all of which point to the limitations of your current analytical method.

  • Causality:

    • Poor Chromato-graphic Retention: The degradation products may be highly polar and are eluting in the solvent front, making them undetectable.

    • Lack of a Chromophore: Some degradation pathways, such as ring-opening hydrolysis, can result in fragments that do not absorb UV light at the wavelength you are monitoring.[1]

    • Precipitation: The degradants may be insoluble in your mobile phase and have precipitated out of the solution, either in the sample vial or at the head of the HPLC column.

  • Troubleshooting Steps:

    • Modify HPLC Method:

      • Gradient Elution: Employ a gradient elution starting with a highly aqueous mobile phase to retain and separate any polar degradants.

      • Change Wavelength: Use a photodiode array (PDA) detector to screen for degradation products at different wavelengths.

    • Employ Mass Spectrometry: The most definitive way to identify "missing" components is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This technique can detect non-chromophoric compounds and provide valuable mass information for structural elucidation.

    • Visual Inspection: Carefully inspect your sample vial and the top of your HPLC column for any signs of precipitation.

Question 3: I'm developing a stability-indicating HPLC method and my peak shape for the parent compound is poor (tailing or fronting). How can I improve this?

Answer: Poor peak shape for quinoline compounds is often related to secondary interactions with the stationary phase or an inappropriate mobile phase pH.[1]

  • Causality: The 4-hydroxy and the quinoline nitrogen give the molecule both acidic and basic properties.[1] If the mobile phase pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Additionally, the basic nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For quinolinol compounds, a slightly acidic mobile phase (pH 3-5) using a buffer like phosphate or acetate often yields better peak shapes.[1] This ensures the compound is in a single, protonated state.

    • Use a Competing Amine: Add a small amount (e.g., 0.1%) of a competing amine like triethylamine to the mobile phase.[1] This will mask the active silanol groups on the column, reducing secondary interactions.

    • Consider a Different Column: If the issue persists, try a column with a different stationary phase (e.g., a modern, end-capped column or one with a different chemistry).

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Hydroxy-6-methoxy-2-propylquinoline?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. A desiccator at refrigerated temperatures (2-8 °C) is ideal.

Q2: How often should I prepare fresh stock solutions?

A2: Given the potential for instability in solution, it is highly recommended to prepare fresh solutions for each experiment, especially for sensitive biological assays.[3] If you must store solutions, they should be kept at low temperatures (e.g., -20 °C or -80 °C), protected from light, and their stability should be verified over the intended storage duration.

Q3: What are the typical stress conditions for a forced degradation study of this compound?

A3: Forced degradation studies are crucial for understanding potential degradation pathways and developing stability-indicating methods.[5][6] Based on ICH guidelines and the chemistry of quinoline derivatives, the following conditions are recommended:[1]

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 60°CPotential for hydrolysis of the methoxy group or ring opening.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 60°CSaponification of the lactam-like structure if tautomerism occurs; ring opening.[1][7]
Oxidation 3% to 30% H₂O₂ at room temperatureN-oxidation, hydroxylation of the quinoline ring.[1]
Thermal Degradation 40°C to 80°C in a solid stateGeneral acceleration of all potential degradation pathways.[1]
Photostability Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.Photochemical rearrangement or dimerization.[1][3]

Q4: How can I identify the structures of the degradation products?

A4: The identification of unknown degradation products is a multi-step process:

  • LC-MS Analysis: This is the primary tool for obtaining the mass-to-charge ratio (m/z) of the degradants, which provides the molecular weight.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the degradation product in the mass spectrometer provides structural information.

  • NMR Spectroscopy: For definitive structural elucidation, the degradation product needs to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 4-Hydroxy-6-methoxy-2-propylquinoline.

Objective: To generate potential degradation products and to test the specificity of a stability-indicating analytical method.

Materials:

  • 4-Hydroxy-6-methoxy-2-propylquinoline

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector

  • LC-MS system (recommended)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[1]

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days. At specified time points, weigh an appropriate amount of the solid, dissolve it in the mobile phase, and analyze by HPLC.[1]

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber. Concurrently, keep a control sample wrapped in aluminum foil to protect it from light. After the specified exposure, dissolve both samples in the mobile phase and analyze by HPLC.[1]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan with a PDA detector from 200-400 nm and select an optimal wavelength for the parent compound and any observed degradants.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Part 5: Visualizing Degradation and Workflows

Hypothetical Degradation Pathways

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 4-Hydroxy-6-methoxy-2-propylquinoline acid Acid/Base Hydrolysis parent->acid oxidation Oxidation parent->oxidation light Photolysis parent->light heat Thermal Stress parent->heat hydrolyzed Ring-Opened Products acid->hydrolyzed Ring Opening oxidized N-Oxides, Hydroxylated Derivatives oxidation->oxidized Addition of Oxygen photo Dimers, Isomers light->photo Rearrangement heat->hydrolyzed heat->oxidized heat->photo

Caption: Potential degradation pathways for 4-Hydroxy-6-methoxy-2-propylquinoline.

Troubleshooting Workflow for HPLC Analysis

G start Poor Peak Shape Observed ph Adjust Mobile Phase pH (e.g., pH 3-5) start->ph amine Add Competing Amine (e.g., 0.1% TEA) ph->amine If not resolved end Peak Shape Improved ph->end Resolved column Try a Different Column amine->column If not resolved amine->end Resolved column->end Resolution

Caption: A decision-making workflow for troubleshooting poor HPLC peak shape.

References

  • Ebrahimi, S., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(5), 416-427. Retrieved from [Link]

  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-2-methylquinolin-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Retrieved from [Link]

  • PubMed. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment, 748, 141136. Retrieved from [Link]

  • ACS Publications. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Retrieved from [Link]

  • National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1461. Retrieved from [Link]

  • PubMed Central. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4415-4423. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxyproline degradation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PubMed. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189. Retrieved from [Link]

  • PubMed. (2025). Structure and properties of an oxidative metabolite of 2-methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide generated by aldehyde oxidase. Drug Metabolism and Disposition. Retrieved from [Link]

  • RSC Publishing. (n.d.). Elucidation of the thermo-kinetics of the thermal decomposition of cameroonian kaolin: mechanism, thermodynamic study and identification of its by-products. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-Hydroxy-6-methoxy-2-propylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a critical process in active pharmaceutical ingredient (API) manufacturing, successful crystallization defines the purity, stability, and bioavailability of the final product.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial hurdles in the crystallization process.

Q1: I've prepared a solution of my compound, but no crystals have formed after several days. What should I do?

A: The absence of crystal formation is typically due to the solution not reaching a sufficient level of supersaturation, the point at which spontaneous nucleation can occur.[3] Several factors could be at play:

  • The compound is too soluble in the chosen solvent. The concentration may never reach the supersaturation threshold.

  • The solution is not concentrated enough.

  • The presence of impurities can inhibit the nucleation process.[2]

  • Lack of nucleation sites. Highly clean and smooth glassware can sometimes hinder initial crystal formation.[3]

Quick Solutions to Induce Crystallization:

  • Scratch the Vessel: Gently scratch the inside surface of the glass vessel below the solvent line with a glass rod. This creates microscopic imperfections that can act as nucleation sites.[3]

  • Introduce a Seed Crystal: If you have a pure crystal of 4-Hydroxy-6-methoxy-2-propylquinoline, add a tiny speck to the solution. This provides a template for further crystal growth.[]

  • Increase Supersaturation:

    • Slow Evaporation: Cover the vessel with parafilm and poke a few small holes in it with a needle. This slows the rate of evaporation, allowing the concentration to increase gradually.

    • Cooling: If your compound's solubility is temperature-dependent, slowly cool the solution in a controlled manner (e.g., in a refrigerator or a controlled cooling bath).

Q2: My compound "crashed out" of solution immediately as a fine powder upon cooling. Is this acceptable?

A: While you have produced a solid, rapid precipitation is not ideal crystallization. This process tends to trap impurities and solvent within the solid matrix and typically results in a large number of very small crystals (fines), which can be difficult to filter and handle in downstream processing.[][5]

Solution: The goal is to slow down the rate of crystallization.

  • Re-dissolve the solid by heating the solution.

  • Add a small amount of additional solvent (10-20% more) to slightly decrease the level of supersaturation.[5]

  • Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass to trap solvent vapor and heat.[5]

Q3: My crystallization yield is very low (<30%). How can I improve it?

A: A poor yield often indicates that a significant amount of your compound remains dissolved in the mother liquor (the leftover solution after filtration).[5] This is commonly caused by using an excessive amount of solvent.

Troubleshooting Steps:

  • Check the Mother Liquor: Dip a glass stirring rod into the filtrate, pull it out, and let the solvent evaporate. If a solid residue forms on the rod, there is still a substantial amount of compound in the solution.[5]

  • Recover More Product: You can recover more material by boiling off a portion of the solvent from the mother liquor to re-concentrate it and then attempting a second cooling crystallization.

  • Optimize Solvent Volume: In your next experiment, use less solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.

In-Depth Troubleshooting Guide

This section provides detailed solutions to more complex crystallization challenges.

Problem 1: Formation of Oils or Amorphous Solids

Question: My compound separated from the solution as a sticky oil or a non-crystalline solid instead of forming crystals. What causes this and how can I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the supersaturated solution's temperature is above the melting point of the solid form you are trying to crystallize.[5] Instead of crystallizing, the compound comes out of solution as a liquid. This can be caused by very high levels of supersaturation, rapid cooling, or the presence of impurities that depress the compound's melting point. Amorphous solids are thermodynamically unstable and can be prone to recrystallization or moisture absorption over time.[6]

Causality: The system is trying to relieve supersaturation too quickly and at a temperature where the liquid state is more accessible than the crystalline solid state.

Step-by-Step Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate significantly. Allow the flask to cool to room temperature on the benchtop before moving it to a refrigerator.

    • Use More Solvent: Re-heat the mixture to dissolve the oil and add more of the primary solvent to lower the concentration. This ensures that the solution becomes saturated at a lower temperature.[5]

  • Change the Solvent System:

    • Select a solvent with a lower boiling point. High-boiling point solvents can sometimes lead to oiling out because the solution remains hot for longer.[7]

    • For mixed solvent systems (e.g., ethanol/water), try adding more of the solvent in which the compound is more soluble (the "good" solvent) before cooling.[5]

  • Purify the Material: If impurities are suspected, consider a preliminary purification step. For example, dissolving the crude material, treating it with activated charcoal to remove colored impurities, filtering, and then proceeding with crystallization can sometimes resolve the issue.[5]

Problem 2: Poor Crystal Quality (Needles, Plates, or Twinned Crystals)

Question: I managed to get crystals, but they are very small needles or thin plates that are difficult to filter and dry. How can I grow larger, more uniform (equant) crystals?

Answer: The morphology (shape and size) of crystals is determined by the interplay between nucleation and crystal growth rates. The formation of many small needles or plates suggests that the rate of nucleation is much higher than the rate of crystal growth.[8] To get larger crystals, you need to create conditions that favor growth on existing nuclei rather than the formation of new ones.

Causality: High supersaturation leads to a burst of primary nucleation, creating a large number of small crystals that compete for the remaining solute, stunting their growth.

Step-by-Step Solutions:

  • Lower the Supersaturation Level: This is the most critical factor. Slower cooling, slower evaporation, or using a slightly more dilute solution will reduce the driving force for nucleation.[8]

  • Optimize Temperature: Maintain the solution in the "metastable zone" for as long as possible. This is the region of supersaturation where spontaneous nucleation is slow, but growth on existing crystals can occur. This often involves very slow, controlled cooling profiles.

  • Utilize Seeding: Introduce a single, well-formed seed crystal into a solution that is only slightly supersaturated. This encourages the solute to deposit onto the seed crystal in an orderly fashion, promoting controlled growth over new nucleation.[8]

  • Consider Solvent Choice: The solvent can significantly influence crystal habit. Intermolecular interactions between the solvent and different faces of the growing crystal can either inhibit or promote growth in specific directions. Experimenting with different solvents can sometimes lead to a more desirable crystal shape.[9] A general guide for solvent selection is provided in Table 1.

Table 1: Solvent Selection Guide for Crystallization of Heterocyclic Compounds

Solvent Boiling Point (°C)[7] Polarity (Dielectric Constant)[8] Notes
Ethanol 78 24.5 Good for moderately polar compounds; often used in mixed systems with water.
Methanol 65 32.7 Similar to ethanol but more polar and has a lower boiling point.
Ethyl Acetate 77 6.0 A moderately polar solvent, often a good starting point for heterocyclic compounds.[10]
Acetone 56 20.7 A polar aprotic solvent; its low boiling point means it evaporates quickly.[7]
Acetonitrile 82 37.5 A polar aprotic solvent, can be effective for many organic compounds.[10]
Toluene 111 2.4 A nonpolar aromatic solvent; its high boiling point can be a disadvantage.[7]
Heptane/Hexanes ~98 / ~69 ~1.9 Nonpolar solvents, often used as an "anti-solvent" with a more polar solvent.

| Water | 100 | 80.1 | Used for compounds capable of hydrogen bonding.[7] |

Problem 3: Polymorphism - Obtaining Inconsistent or Undesired Crystal Forms

Question: My crystallization sometimes produces one crystal form, and other times a different one with different properties. How can I control which polymorph I get?

Answer: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with the same chemical composition but different solid-state structures.[11] These different forms can have distinct physical properties, including solubility, stability, and melting point, which is a critical concern in pharmaceutical development.[11][12][13] Controlling polymorphism is essential for ensuring batch-to-batch consistency and reliable drug performance.

Causality: The formation of a particular polymorph is governed by a competition between thermodynamic stability and kinetic accessibility. Sometimes a less stable (metastable) form crystallizes first because it nucleates faster, and it may or may not convert to the most stable form later.[14] Key factors include solvent, temperature, cooling rate, and supersaturation.[]

Workflow for Controlling Polymorphism

G cluster_0 Phase 1: Screening & Identification cluster_1 Phase 2: Thermodynamic & Kinetic Analysis cluster_2 Phase 3: Process Control & Optimization Start Start with Pure 4-Hydroxy-6-methoxy-2-propylquinoline Screen Perform Crystallization Screen (Vary Solvents, Temperatures, Rates) Start->Screen Characterize Characterize Solids (XRPD, DSC, Microscopy) Screen->Characterize Identify Identify Unique Polymorphs (Form I, Form II, etc.) Characterize->Identify Stability Determine Relative Stability (Slurry Conversion Experiments) Identify->Stability Kinetics Study Transformation Kinetics (Solvent-Mediated Transformation) Stability->Kinetics Select Select Target Polymorph (Based on Stability/Solubility) Kinetics->Select Develop Develop Controlled Protocol (Define Solvent, Temp Profile, Seeding) Select->Develop Validate Validate Process (Confirm Polymorphic Purity) Develop->Validate Validate->Develop Failure: Re-optimize End Consistent Production of Target Polymorph Validate->End Success

Experimental Protocols for Polymorphic Control:

  • Seeding with the Desired Polymorph: This is the most direct method. Once you have isolated the desired crystal form, use it to seed a slightly supersaturated solution. This directs the crystallization process to produce that specific form.[]

  • Precise Control of Temperature and Supersaturation:

    • Thermodynamic Control: To obtain the most stable polymorph, use conditions of low supersaturation and allow the system to equilibrate for a longer time (e.g., slow cooling or slow evaporation). This gives the system time to overcome the kinetic barriers to nucleating the most stable form.

    • Kinetic Control: To obtain a metastable polymorph, use conditions of high supersaturation (e.g., rapid cooling or fast anti-solvent addition). This favors the polymorph that nucleates the fastest, which may not be the most stable one.[14]

  • Solvent Engineering: The choice of solvent can stabilize one polymorph over another through specific solute-solvent interactions.[] A systematic screen of solvents with different polarities and hydrogen bonding capabilities is recommended to find a system that reliably produces the desired form.[9]

Protocol: Anti-Solvent Crystallization

This technique is useful for compounds that are highly soluble in one solvent but poorly soluble in another. It can provide rapid generation of supersaturation, which can be useful for screening for kinetic polymorphs.

  • Dissolve the 4-Hydroxy-6-methoxy-2-propylquinoline in a minimum amount of a "good" solvent (e.g., ethanol).

  • Filter the solution to remove any particulate impurities.

  • Slowly add a miscible "anti-solvent" (e.g., water) in which the compound is insoluble, while stirring.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • If desired, add a small amount of the "good" solvent back dropwise until the solution just becomes clear again.

  • Allow the solution to stand undisturbed. Crystals should form as the system equilibrates. The rate of anti-solvent addition is a critical parameter for controlling particle size and polymorphic form.

Troubleshooting Workflow

// Path for No Crystals NoCrystals [label="No Crystals\n(After 24h)"]; Action1 [label="Induce Nucleation:\n1. Scratch Glassware\n2. Add Seed Crystal\n3. Increase Concentration"];

// Path for Crystals Formed YesCrystals [label="Crystals Formed"]; Q2 [label="What is the Issue?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// Different Issues OilingOut [label="Oiling Out / Amorphous"]; Action_Oil [label="1. Re-heat & Add More Solvent\n2. Slow Down Cooling Rate\n3. Change Solvent"];

PoorQuality [label="Poor Quality\n(Needles/Plates)"]; Action_Quality [label="1. Reduce Supersaturation\n2. Use Slower Cooling/Evaporation\n3. Use Seeding"];

Polymorphism [label="Inconsistent Form\n(Polymorphism)"]; Action_Poly [label="1. Perform Polymorph Screen\n2. Control Temp/Rate Carefully\n3. Seed with Desired Form"];

End [label="High-Quality Crystals\nof Desired Form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Q1; Q1 -> NoCrystals [label="No"]; NoCrystals -> Action1; Action1 -> Start [label="Retry"];

Q1 -> YesCrystals [label="Yes"]; YesCrystals -> Q2;

Q2 -> OilingOut [label="Oiling Out"]; OilingOut -> Action_Oil; Action_Oil -> Start [label="Retry"];

Q2 -> PoorQuality [label="Poor Quality"]; PoorQuality -> Action_Quality; Action_Quality -> Start [label="Retry"];

Q2 -> Polymorphism [label="Inconsistent Form"]; Polymorphism -> Action_Poly; Action_Poly -> Start [label="Retry"];

Q2 -> End [label="None (Success)"]; } enddot Caption: General Crystallization Troubleshooting Workflow.

References

  • IEEE Xplore. Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. [Link]

  • Arjun M (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. J Mol Pharm Org Process Res 13: 279. [Link]

  • RSC Publishing. Strategy for control of crystallization of polymorphs - CrystEngComm. [Link]

  • DSpace@MIT. Control of polymorphism in continuous crystallization. [Link]

  • Malvern Panalytical. Detect and control polymorphism: pro tips for pharmaceutical scientists. [Link]

  • Google Patents.
  • VxP Pharma. Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Neuland Labs. The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Guide for crystallization. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • Teva api (TAPI). Defining the right physical properties of API. [Link]

  • ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. [Link]

  • Pharmaceutical Technology. Stabilization of Amorphous APIs. [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • NIH - PMC. Getting crystals your crystallographer will treasure: a beginner’s guide. [Link]

  • Universität Potsdam. Advice for Crystallization. [Link]

  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important quinoline derivative. As your dedicated scientific resource, this guide moves beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental challenges, and provide validated solutions to help you navigate the complexities of this synthesis.

The primary route for constructing the 4-hydroxyquinoline core is the Conrad-Limpach reaction, a robust yet demanding method involving the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1] Success hinges on precise control of reaction conditions to favor the desired product over isomeric byproducts and thermal degradation. This guide is structured to address the most critical aspects of this synthesis in a practical, question-and-answer format.

Section 1: The Core Synthesis Protocol (Conrad-Limpach Approach)

The synthesis is a two-stage process: (1) Formation of the enamine intermediate (ethyl 3-((4-methoxyphenyl)amino)hex-2-enoate) and (2) Thermal cyclization to yield the final product.

Experimental Protocol: A Validated Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)hex-2-enoate (Enamine Intermediate)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (12.3 g, 0.1 mol) and ethyl 3-oxohexanoate (15.8 g, 0.1 mol).

  • Add absolute ethanol (100 mL) and a catalytic amount of acetic acid (0.5 mL).

  • Stir the mixture at room temperature for 30 minutes, then heat to a gentle reflux (~78°C) for 4 hours.

  • In-Process Check: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the p-anisidine spot indicates reaction completion.

  • Once complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude enamine intermediate and can be used directly in the next step.

Step 2: Thermal Cyclization to 4-Hydroxy-6-methoxy-2-propylquinoline

  • Caution: This step requires very high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add a high-boiling inert solvent such as Dowtherm A or mineral oil (250 mL).[1][2]

  • Heat the solvent to 250-255°C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent dropwise over 30-45 minutes. Maintain vigorous stirring.

  • Hold the reaction temperature at 250-255°C for 1 hour after the addition is complete. The cyclization is often accompanied by the evolution of ethanol.

  • Allow the reaction mixture to cool to below 100°C.

  • Dilute the cooled mixture with hexane (200 mL) to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude product can then be purified as described in the troubleshooting section (Q5).

Visualizing the Synthesis Pathway

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization p_anisidine p-Anisidine intermediate Enamine Intermediate (Ethyl 3-((4-methoxyphenyl)amino)hex-2-enoate) p_anisidine->intermediate EtOH, cat. H+ ~80°C ketoester Ethyl 3-oxohexanoate ketoester->intermediate EtOH, cat. H+ ~80°C final_product 4-Hydroxy-6-methoxy-2-propylquinoline intermediate->final_product High-boiling solvent ~250°C

Caption: Overall workflow for the Conrad-Limpach synthesis.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My final yield is very low. What are the most likely causes?

A1: Low yields in the Conrad-Limpach synthesis are common and typically stem from one of three issues: incomplete cyclization, thermal degradation, or formation of an unwanted isomer.

  • Plausible Cause 1: Incomplete Cyclization. The electrocyclic ring closure of the enamine intermediate has a high activation energy and requires stringent thermal conditions.[1] If the temperature is too low or the reaction time is too short, a significant amount of the enamine will remain unreacted.

  • Plausible Cause 2: Thermal Degradation. The required temperature of ~250°C is severe and can cause decomposition of the starting materials and product, leading to the formation of intractable tar.[3] This is especially problematic if the heat is not distributed evenly or if "hot spots" occur.

  • Plausible Cause 3: Isomer Formation. A competing reaction pathway can lead to the formation of the 2-quinolone isomer. This is discussed in detail in Q3.

Proposed Solution:

  • Verify Cyclization Temperature: Ensure your thermometer is accurately measuring the internal temperature of the reaction mixture, not just the heating bath. The target is an internal temperature of 250-255°C.

  • Use an Appropriate Solvent: Do not attempt the cyclization neat. Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure even heat transfer and minimize localized overheating.[2]

  • Controlled Addition: Add the enamine intermediate slowly and dropwise to the pre-heated solvent. This maintains a steady reaction temperature and minimizes the concentration of reactive species at any given time, reducing the likelihood of polymerization and degradation.

Q2: My main impurity is the uncyclized enamine intermediate. How do I improve the cyclization step?

A2: This is a classic sign that the reaction has not reached the required activation energy for a sufficient period.

Plausible Cause: The thermal cyclization is the rate-determining step and is highly sensitive to temperature.[1] The literature consistently emphasizes that temperatures around 250°C are necessary to break the aromaticity of the aniline ring during the ring-closing step.[2][3] Anything less will result in poor conversion.

Proposed Solution:

  • Increase Temperature: Carefully increase the reaction temperature to 255°C or even slightly higher (up to 260°C), but monitor for signs of increased decomposition (darkening color).

  • Increase Reaction Time: Extend the reaction time at the target temperature from 1 hour to 2-3 hours.

  • Solvent Choice: Ensure your solvent has a sufficiently high boiling point. Dowtherm A (boiling point ~257°C) is ideal. Mineral oil is also effective. A solvent with a lower boiling point will prevent the reaction from reaching the necessary temperature.

Validation Protocol: Rerun the cyclization on a small scale (1-2 g of intermediate). After the standard 1-hour reaction time, take a small aliquot, work it up, and analyze by ¹H NMR or LC-MS. If a significant amount of intermediate remains, continue heating the main reaction for another hour and re-analyze. This will help you determine the optimal heating time for your specific setup.

Q3: I've isolated an isomer that appears to be a 2-quinolone. Why did this happen and how can I prevent it?

A3: You have encountered the competing Knorr quinoline synthesis pathway. The Conrad-Limpach (leading to 4-quinolones) and Knorr (leading to 2-quinolones) syntheses are two sides of the same coin, with temperature being the deciding factor in the initial condensation step.[4]

Plausible Cause:

  • Conrad-Limpach Path (Favored >100°C): At higher temperatures, the aniline nitrogen attacks the more reactive ketone carbonyl of the β-ketoester, leading to the enamine intermediate.

  • Knorr Path (Favored <100°C): At lower temperatures, the aniline can attack the less reactive ester carbonyl, forming an anilide. This anilide then cyclizes under thermal conditions to form the thermodynamically stable 2-quinolone isomer.[4]

If your initial enamine formation (Step 1) was run at too low a temperature or for too long without removing the evolved water, you may have inadvertently formed a significant amount of the anilide intermediate, which then cyclized to the 2-quinolone in Step 2.

Proposed Solution:

  • Control Step 1 Temperature: Ensure the initial condensation of p-anisidine and the β-ketoester is performed under reflux conditions (in ethanol, this is ~78-80°C). Do not let the temperature drop significantly for extended periods.

  • Use a Catalyst: A mild acid catalyst (like the acetic acid in the protocol) promotes the desired condensation at the ketone carbonyl.

  • Remove Water (Optional but effective): For a more robust Step 1, consider using a Dean-Stark apparatus to remove the water formed during the condensation. This drives the equilibrium towards the enamine product and away from the competing anilide.

Visualizing Competing Pathways

G cluster_0 Conrad-Limpach Pathway cluster_1 Knorr Pathway reactants p-Anisidine + Ethyl 3-oxohexanoate enamine Enamine Intermediate (Attack at Ketone) reactants->enamine > 100°C anilide Anilide Intermediate (Attack at Ester) reactants->anilide < 100°C product_4OH 4-Hydroxyquinoline (Desired Product) enamine->product_4OH ~250°C Cyclization product_2OH 2-Quinolone (Side-Product) anilide->product_2OH ~250°C Cyclization

Caption: Temperature controls the regioselectivity of the initial condensation step.

Q4: The reaction mixture turned into a dark, tarry mess during the high-temperature cyclization. What causes this and how can it be minimized?

A4: This is a clear sign of thermal degradation. At temperatures exceeding 250°C, organic molecules, especially those with multiple functional groups, can undergo complex decomposition and polymerization reactions.[3][5]

Plausible Cause:

  • Overheating: The most common cause is the reaction temperature exceeding the stability threshold of the product or intermediate. "Hot spots" in the flask due to inefficient stirring are a major contributor.

  • Presence of Impurities: Impurities from the starting materials can act as catalysts for decomposition.

  • Atmospheric Oxygen: At high temperatures, trace amounts of oxygen can promote oxidative degradation pathways.

Proposed Solution:

  • Mechanical Stirring: Use a mechanical overhead stirrer instead of a magnetic stir bar. This is critical for large-scale reactions to ensure vigorous, even mixing and prevent localized overheating at the flask surface.

  • Strict Temperature Control: Use a digital temperature controller with a thermocouple placed directly in the reaction mixture. Set a maximum temperature limit (e.g., 260°C) to prevent accidental overheating.

  • Inert Atmosphere: While not always necessary, performing the reaction under a gentle stream of an inert gas like nitrogen or argon can help minimize oxidative side reactions.

  • Purify the Intermediate: If you suspect your starting materials are impure, consider a quick purification of the enamine intermediate before the cyclization step (e.g., by column chromatography or recrystallization) to remove potential catalysts for decomposition.

Q5: Purification of the final product is difficult due to the dark color and residual solvent. What is the recommended procedure?

A5: Purifying the crude product from a high-temperature reaction requires a multi-step approach to remove both colored impurities and the high-boiling solvent.

Proposed Solution: A Multi-Step Purification Protocol

  • Initial Solvent Removal: After filtering the precipitated crude product, wash it extensively with a non-polar solvent like hexane or petroleum ether. This is the most important step for removing residual Dowtherm A or mineral oil.

  • Acid-Base Extraction (Optional but effective):

    • Dissolve the crude solid in a suitable solvent like chloroform or ethyl acetate.

    • Wash the organic solution with an aqueous sodium hydroxide solution (1M). The phenolic 4-hydroxyquinoline will deprotonate and move to the aqueous layer, leaving many non-polar, tarry impurities behind in the organic layer.

    • Separate the layers. Carefully re-acidify the aqueous layer with HCl or acetic acid to a pH of ~6-7 to re-precipitate the product.[6]

    • Filter the precipitated solid, wash with water, and dry thoroughly.

  • Decolorization:

    • Dissolve the product in a hot solvent like methanol, ethanol, or chloroform.

    • Add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon).[7]

    • Boil the solution gently for 15-20 minutes.

    • Filter the hot solution through a pad of Celite® to remove the charcoal. Be cautious with flammable solvents.

  • Final Recrystallization:

    • Allow the decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Methanol is often a good solvent for recrystallizing 4-hydroxyquinolines.[6]

    • Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Data Summary Tables

Table 1: Recommended Reaction Conditions for Synthesis

Parameter Step 1: Enamine Formation Step 2: Thermal Cyclization Rationale
Temperature 75-80°C (Reflux in EtOH) 250-255°C (Internal) Step 1 temp avoids Knorr side-product; Step 2 temp is required for cyclization.[3][4]
Solvent Absolute Ethanol Dowtherm A / Mineral Oil EtOH is a good medium for condensation; High-boiling solvent ensures even heating.[2]
Reaction Time 4 hours 1-2 hours Sufficient time for completion without significant degradation.
Key Reagents p-Anisidine, Ethyl 3-oxohexanoate Enamine Intermediate Stoichiometric reactants for the condensation.

| Catalyst | Acetic Acid (catalytic) | None | Acid promotes enamine formation. |

Table 2: Troubleshooting Summary

Symptom Probable Cause Recommended Solution
Low Final Yield Incomplete cyclization, thermal degradation. Verify internal temp is 250-255°C; Use high-boiling solvent; Add intermediate slowly.
Enamine Impurity Cyclization temp too low or time too short. Increase internal temperature to 255°C and/or extend reaction time.
2-Quinolone Isomer Formation of anilide via Knorr path in Step 1. Ensure Step 1 is run at reflux (>75°C) to favor enamine formation over anilide.[4]
Tar Formation Overheating, "hot spots", or impurities. Use mechanical stirring; Maintain strict temp control; Run under N₂ atmosphere.

| Purification Issues | Residual solvent and colored byproducts. | Wash thoroughly with hexane; Use acid-base extraction; Treat with activated charcoal.[6][7] |

References

  • Surrey, A. R., & Hammer, H. F. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211.
  • Sharma, D., & Kumar, A. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Bábi, B., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Ukrainets, I. V., et al. (2013). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides.
  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Reddy, T. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]

  • Huffman, J. W., & Padgett, L. W. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry. [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.).
  • Bera, S., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]

  • Eurtivong, C., et al. (2014). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH. [Link]

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

  • Conrad–Limpach synthesis. (2023). In Wikipedia. [Link]

  • Yue, X., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. PubMed. [Link]

  • Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
  • Conrad-Limpach reaction. (n.d.).
  • Mandavgade, S. K., et al. (2015).
  • Drake, N. L., et al. (1932). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

Sources

Technical Support Center: Scaling Up the Production of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy-6-methoxy-2-propylquinoline. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your production process. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in your work.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in quinoline synthesis often stem from suboptimal reaction conditions, reagent purity, or inefficient cyclization.[1] Key factors to investigate include:

  • Reaction Temperature: The Conrad-Limpach-Knorr synthesis, a common route to 4-hydroxyquinolines, is highly temperature-dependent. Lower temperatures favor the formation of the 4-quinolone product, while higher temperatures can lead to the 2-quinolone isomer or decomposition.[2][3][4]

  • Purity of Reagents: Impurities in your starting materials, particularly the aniline and the β-ketoester, can lead to significant side product formation.[1] Always use reagents of appropriate purity and ensure solvents are anhydrous where required.

  • Atmospheric Control: Many organic reactions are sensitive to moisture and oxygen.[1] If your specific route is sensitive, employing an inert atmosphere (e.g., nitrogen or argon) is crucial.

Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

A2: Byproduct formation is a common challenge, especially during scale-up. The most prevalent impurity is often the isomeric 2-hydroxyquinoline.

  • Identification: Use analytical techniques like TLC, HPLC, and LC-MS to monitor the reaction progress and identify impurities.[1]

  • Minimization: The formation of the 2-hydroxy vs. 4-hydroxy isomer is controlled by temperature. The Conrad-Limpach synthesis favors the 4-hydroxy product under kinetic control (lower temperatures), while the Knorr synthesis yields the 2-hydroxy isomer under thermodynamic control (higher temperatures).[3][4] Precise temperature control is your primary tool for minimizing this isomeric impurity.

Q3: My product is decomposing during silica gel column chromatography. What's happening and how can I fix it?

A3: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic surface of silica gel, leading to decomposition or irreversible adsorption.[5][6]

  • Solution: To mitigate this, add a basic modifier to your mobile phase. A small amount (0.5-2%) of triethylamine (NEt₃) or ammonia in methanol can neutralize the acidic sites on the silica.[6] Alternatively, consider using a less acidic stationary phase like neutral or basic alumina.[6]

Q4: The reaction was successful at the lab scale, but the yield dropped significantly upon scale-up. Why?

A4: A drop in yield during scale-up is a frequent issue and is often related to mass and heat transfer limitations.[7]

  • Mixing Efficiency: In larger reactors, magnetic stirring is often insufficient. Inefficient mixing can create localized hot spots or areas of high reactant concentration, promoting side reactions. Transitioning to overhead mechanical stirring is essential.[7]

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[7] Uncontrolled exotherms can degrade your product. Use a jacketed reactor with a temperature control unit and consider a semi-batch approach (adding one reactant portion-wise) for highly exothermic steps.[7]

Synthesis Pathway and Mechanism

The most common and effective method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach-Knorr synthesis .[2][3] This reaction involves the condensation of an aniline with a β-ketoester.

For 4-Hydroxy-6-methoxy-2-propylquinoline, the key starting materials are:

  • p-Anisidine (4-methoxyaniline)

  • Ethyl 3-oxohexanoate (a β-ketoester)

The reaction proceeds in two main stages:

  • Condensation: The aniline reacts with the β-ketoester to form a β-aminoacrylate (Schiff base intermediate). This step is typically performed at a lower temperature.

  • Cyclization: The intermediate is heated in a high-boiling point solvent (like diphenyl ether or Dowtherm A) to induce thermal cyclization, which closes the ring to form the quinoline structure.[7]

Synthesis_Pathway p_Anisidine p-Anisidine Intermediate β-Aminoacrylate Intermediate p_Anisidine->Intermediate Condensation (Acid Catalyst, ~140°C) beta_Ketoester Ethyl 3-oxohexanoate beta_Ketoester->Intermediate Product 4-Hydroxy-6-methoxy- 2-propylquinoline Intermediate->Product Thermal Cyclization (High-boiling solvent, ~250°C)

Caption: Synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline via Conrad-Limpach reaction.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the scale-up process, organized by the stage of production.

Issue 1: Low Conversion During Initial Condensation

Question: My HPLC analysis shows a large amount of unreacted p-anisidine after the initial condensation step. How can I drive the reaction to completion?

Answer: Incomplete condensation is often a result of equilibrium limitations or insufficient catalysis.

  • Causality: The formation of the β-aminoacrylate intermediate is a reversible reaction involving the elimination of water. If water is not effectively removed, the equilibrium will not favor the product.

  • Troubleshooting Steps:

    • Water Removal: On a larger scale, ensure your reactor is equipped with a Dean-Stark trap or a similar apparatus to continuously remove water as it forms. This will drive the equilibrium towards the product.

    • Catalyst Check: This reaction is acid-catalyzed. Ensure you are using an adequate amount of a suitable catalyst, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated sulfuric acid.

    • Temperature Optimization: While high temperatures are detrimental in the subsequent cyclization step, the initial condensation may require gentle heating (e.g., 140-150 °C) to proceed at a reasonable rate.[7] Monitor the reaction by TLC or HPLC to find the optimal balance.

Issue 2: Poor Yield and Tar Formation During High-Temperature Cyclization

Question: During the cyclization step at 250°C, my product yield is low, and I'm getting a significant amount of black, tarry material. What is causing this decomposition?

Answer: Tar formation at high temperatures is a clear sign of product or intermediate decomposition. This is a critical challenge in scaling up thermal cyclizations.

  • Causality: The high temperatures required for ring closure can also initiate polymerization and degradation pathways, especially if the reaction time is prolonged or if hot spots exist within the reactor.

  • Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield & Tar in Cyclization Check_Temp Verify Internal Temperature Probe Start->Check_Temp Check_Mixing Assess Mixing Efficiency Start->Check_Mixing Check_Time Optimize Reaction Time Start->Check_Time Sol_Temp Calibrate Probe. Use Jacketed Reactor. Check_Temp->Sol_Temp Inaccurate? Sol_Mixing Switch to Overhead Mechanical Stirrer. Check_Mixing->Sol_Mixing Insufficient? Sol_Time Run Time-Course Study. Quench reaction promptly. Check_Time->Sol_Time Too long?

Caption: Troubleshooting workflow for high-temperature cyclization issues.

  • Detailed Solutions:

    • Solvent Choice: Ensure the high-boiling solvent (e.g., diphenyl ether) is of high purity. Impurities can act as catalysts for decomposition.

    • Controlled Addition: Instead of heating the entire mixture at once, consider a "hot-pot" method. Heat the solvent to the target temperature (240-250 °C) first, then slowly add the β-aminoacrylate intermediate solution. This minimizes the time your compound spends at high temperatures.

    • Inert Atmosphere: At elevated temperatures, the risk of oxidation increases. Maintain a strict inert atmosphere (nitrogen or argon) throughout the cyclization process to prevent oxidative degradation.

Issue 3: Difficulty in Product Isolation and Purification

Question: After the reaction, my crude product is an oily solid that is difficult to filter and purify. What is the best work-up and purification procedure?

Answer: The work-up for 4-hydroxyquinolines often involves precipitation and recrystallization. Oily products suggest the presence of impurities or residual solvent.

  • Causality: The phenolic nature of the 4-hydroxy group allows the product to be soluble in aqueous base and precipitate upon acidification. Impurities may interfere with crystallization.

  • Recommended Protocol:

    • Initial Quench: After the reaction is complete, allow the mixture to cool to below 100 °C. Carefully and slowly pour the reaction mixture into a vigorously stirred solution of aqueous sodium hydroxide. The high-boiling solvent can be separated, and your product will dissolve in the aqueous basic layer as its sodium salt.

    • Acidification & Precipitation: Filter the basic solution to remove any insoluble impurities. Then, slowly acidify the filtrate with an acid like acetic acid or dilute HCl to a pH of approximately 6.[8] The 4-hydroxy-6-methoxy-2-propylquinoline will precipitate out as a solid.

    • Recrystallization: The crude solid can be further purified by recrystallization. A common solvent system for this is methanol or ethanol.[8] If the product remains oily, it may indicate the presence of lower-melting point impurities. In this case, a column chromatography step (as described in FAQ Q3) prior to recrystallization may be necessary.

Key Process Parameters and Data

Proper control over reaction parameters is critical for a successful and reproducible synthesis. The following table summarizes the key parameters for the Conrad-Limpach synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline.

ParameterStageRecommended ValueRationale & Key Considerations
Temperature Condensation140 - 150 °CDrives off water to favor intermediate formation.[7]
Cyclization240 - 250 °CRequired for thermal ring closure.[7] Higher temps risk decomposition.
Solvent CondensationToluene (with Dean-Stark) or neatToluene allows for azeotropic removal of water.
CyclizationDiphenyl ether or Dowtherm AMust be high-boiling and thermally stable.
Atmosphere BothInert (Nitrogen or Argon)Prevents oxidation, especially at high temperatures.[1]
Stirring Scale-upOverhead Mechanical StirrerEnsures homogenous mixing and heat distribution in large volumes.[7]
Work-up pH Precipitation~6Maximizes precipitation of the phenolic product from aqueous solution.[8]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]

  • Cambridge University Press. Conrad-Limpach Reaction. Available from: [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • ACS Publications. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available from: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • YouTube. Making quinoline - the Skraup synthesis. Available from: [Link]

  • Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.

Sources

Technical Support Center: Navigating Solubility Challenges with 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Challenge

4-Hydroxy-6-methoxy-2-propylquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities. A common hurdle in the preclinical assessment of such compounds is their limited aqueous solubility, which can lead to compound precipitation, inaccurate dosing, and unreliable assay results. This guide is designed to provide a logical, step-by-step approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 4-Hydroxy-6-methoxy-2-propylquinoline?

Based on the general properties of quinoline derivatives, 4-Hydroxy-6-methoxy-2-propylquinoline is anticipated to be sparingly soluble in water and aqueous buffers, while exhibiting good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol[1][2]. The molecule's hydrophobicity is a primary contributor to its low aqueous solubility.

Q2: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen and how can I prevent it?

This is a common phenomenon known as "antisolvent precipitation." When a concentrated DMSO stock solution is introduced into an aqueous buffer, the DMSO rapidly disperses, and the local concentration of the organic solvent around the compound molecules decreases. If the final concentration of the compound in the aqueous buffer exceeds its solubility limit, it will precipitate out of the solution[3].

To prevent this, consider the following:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration in your assay that is as low as possible, ideally below 0.5%, to minimize both precipitation and potential solvent-induced cytotoxicity[3].

  • Optimize the dilution method: Instead of a single large dilution, a stepwise dilution can be beneficial. Additionally, adding the DMSO stock directly to the full volume of the assay buffer with vigorous mixing can help to rapidly disperse the compound and avoid localized high concentrations that promote precipitation[1].

  • Employ solubility enhancers: The use of co-solvents, cyclodextrins, or surfactants in the assay buffer can increase the aqueous solubility of the compound[4].

Q3: How does pH influence the solubility of 4-Hydroxy-6-methoxy-2-propylquinoline?

The solubility of quinoline and its derivatives can be significantly affected by pH[4][5]. The quinoline nitrogen is basic and can be protonated at acidic pH, which generally increases aqueous solubility. Conversely, the 4-hydroxy group is acidic and can be deprotonated at alkaline pH, which may also enhance solubility. The exact pH-solubility profile of 4-Hydroxy-6-methoxy-2-propylquinoline is not documented, but it is a critical parameter to consider in your experimental design.

Q4: Can I heat or sonicate my stock solution to improve dissolution?

Yes, gentle warming (e.g., to 37°C) and sonication are common techniques to aid in the dissolution of compounds in a solvent[6]. However, it is crucial to ensure the thermal stability of your compound before applying heat. Prolonged or excessive heating should be avoided. Sonication can be particularly effective for breaking up small crystalline particles and enhancing the rate of dissolution.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues encountered with 4-Hydroxy-6-methoxy-2-propylquinoline during biological assays.

Problem 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible cloudiness or particulate matter in the assay plate wells after adding the compound.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Workflow:

Sources

Technical Support Center: A Guide to Preventing Degradation of 4-Hydroxy-6-methoxy-2-propylquinoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxy-6-methoxy-2-propylquinoline. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your compound in solution. Inconsistent experimental results, loss of potency, and solution discoloration are common indicators of compound degradation. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust strategies and protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers working with 4-Hydroxy-6-methoxy-2-propylquinoline and related heterocyclic compounds.

Q1: My solution of 4-Hydroxy-6-methoxy-2-propylquinoline has turned yellow or brown. What is happening?

Discoloration is a primary visual indicator of chemical degradation.[1] For hydroxyquinoline derivatives, this is often caused by oxidation or photodegradation. The phenolic hydroxyl group and the electron-rich aromatic ring system are susceptible to attack by oxygen or high-energy light, leading to the formation of colored quinone-like species or other conjugated byproducts.[1][2][3] It is crucial to store your solutions protected from light, even ambient lab light, to minimize this effect.[1]

Q2: I am observing a loss of potency and inconsistent results in my assays. Could this be a stability issue?

Absolutely. A loss of biological activity or inconsistent analytical measurements are classic signs that your parent compound is degrading.[1] Quinoline compounds can be unstable in solution, and this degradation is influenced by several factors including pH, temperature, light, and the presence of oxygen.[1][4][5] For sensitive and quantitative experiments, it is always recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.

Q3: What are the most critical factors influencing the stability of 4-Hydroxy-6-methoxy-2-propylquinoline in solution?

The stability of this molecule is primarily governed by four key factors:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[1][6] Both strongly acidic and basic conditions can catalyze hydrolytic degradation of the methoxy group or promote oxidation of the hydroxyl group.

  • Light: Many quinoline compounds are photosensitive and degrade upon exposure to UV or visible light.[1] This process, known as photolysis or photodegradation, can lead to complex structural changes.

  • Temperature: Elevated temperatures accelerate the rate of almost all chemical degradation reactions, including hydrolysis and oxidation.[1][4]

  • Oxidation: The presence of dissolved oxygen, trace metal ions (which can act as catalysts), or peroxides in solvents can lead to oxidative degradation of the molecule.[1]

Q4: What are the best practices for preparing and storing stock solutions to maximize stability?

To ensure the long-term integrity of your compound, adhere to the following guidelines:

  • Solvent Selection: If the compound has low aqueous solubility, use a minimal amount of a water-miscible organic co-solvent like DMSO, ethanol, or acetonitrile to first dissolve the compound before diluting with your aqueous buffer.[6][7]

  • pH Control: Always use a buffer to maintain a stable pH, ideally within a neutral to slightly acidic range (e.g., pH 5-7), which should be determined experimentally for optimal stability.[1]

  • Light Protection: Store all solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[6]

  • Temperature Control: For short-term storage (days to weeks), refrigeration (2-8°C) is recommended. For long-term storage (months to years), store solutions frozen at -20°C or -80°C.[1]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can accelerate degradation for some compounds.[1] Aliquot your stock solution into single-use volumes to avoid this.

  • Inert Atmosphere: For maximum protection against oxidation, consider using solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon. You can also overlay the headspace of the vial with the inert gas before sealing.[6]

  • Use of Additives: If oxidation is a known issue, the inclusion of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial. If metal-catalyzed degradation is suspected, a chelating agent such as EDTA can be added.[1]

Troubleshooting Guide: Common Stability Issues

This table provides a quick reference for diagnosing and resolving common problems related to the degradation of 4-Hydroxy-6-methoxy-2-propylquinoline.

Observation Possible Cause(s) Recommended Action(s)
Solution turns yellow/brown over time. Oxidation and/or Photodegradation.[1]Store solutions in amber vials, protected from light.[6] Prepare fresh solutions before use. Consider purging the solvent and vial headspace with nitrogen or argon.
Precipitate forms in the solution. Poor aqueous solubility; pH shift affecting solubility; Degradation product is insoluble.Confirm the solubility limit in your chosen solvent system. Use a co-solvent if necessary.[7] Ensure the solution is buffered to maintain a consistent pH.
Loss of potency or variable assay results. Significant degradation of the parent compound.Prepare fresh stock solutions from solid material. Validate solution stability over the time course of your experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
New peaks appear in HPLC/LC-MS analysis. Formation of degradation products.[6]Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradants. This is a key step in developing a stability-indicating analytical method.[1]

Visualizing Stability and Degradation

Understanding the factors that influence stability and the workflow for investigating them is critical. The following diagrams illustrate these key concepts.

cluster_factors Degradation Factors parent 4-Hydroxy-6-methoxy-2-propylquinoline in Solution degradation Degradation Products (Loss of Potency, Discoloration) parent->degradation pH pH (Acid/Base Hydrolysis) pH->degradation Light Light (Photodegradation) Light->degradation Temp Temperature (Thermal Stress) Temp->degradation Ox Oxygen / Metal Ions (Oxidation) Ox->degradation

Caption: Key factors influencing the degradation of the parent compound.

prep Step 1: Prep Stock Solution Prepare 1 mg/mL solution in Acetonitrile:Water (1:1) stress Step 2: Apply Stress Conditions Acid: 1M HCl, 60°C Base: 1M NaOH, 60°C Oxidative: 30% H₂O₂, RT Thermal: 80°C, Solid Photo: UV/Vis Light prep->stress Expose sample Step 3: Sample & Neutralize Withdraw aliquots at time points (e.g., 0, 2, 8, 24h). Neutralize acid/base samples. stress->sample Collect analyze Step 4: Analyze Analyze all samples using a stability-indicating HPLC method. sample->analyze Inject evaluate Step 5: Evaluate Compare chromatograms to identify degradation products and calculate % degradation. analyze->evaluate Interpret

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

The following protocols provide a framework for proactively assessing the stability of your compound. These methods are essential for developing robust, reproducible assays and are aligned with regulatory expectations for drug development.[8][9]

Protocol 1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products. This is foundational for developing a stability-indicating analytical method.[9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-Hydroxy-6-methoxy-2-propylquinoline.

  • A recommended starting solvent is a 1:1 (v/v) mixture of acetonitrile and water. If solubility is an issue, adjust the ratio accordingly.[7]

2. Application of Stress Conditions:

  • For each condition, prepare a stressed sample and a control sample (stored at 2-8°C, protected from light).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.[1][7]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.[1][7]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature.[1][7]

  • Thermal Degradation: Place a small amount of the solid compound in a 70°C oven.[1]

  • Photolytic Degradation: Expose the stock solution in a transparent vial to a calibrated light source providing both UV and visible light (e.g., in a photostability chamber). A dark control wrapped in aluminum foil must be run in parallel.[1]

3. Sampling and Analysis:

  • Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 8, 24 hours).

  • Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

  • Dissolve the thermally stressed solid in the mobile phase to a known concentration.

  • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of stressed samples to the control.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

  • The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[7]

Hypothetical Forced Degradation Data Summary

The table below illustrates the type of data you would generate from a forced degradation study.

Stress ConditionDuration (hours)Temperature% Degradation (Parent Compound)Number of Degradation Peaks
Control 244°C< 1%0
1 M HCl 2460°C15.2%2
1 M NaOH 2460°C18.5%3
30% H₂O₂ 24Room Temp22.1%4
Thermal (Solid) 4870°C3.4%1
Photolytic 24Chamber11.8%2
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.[9]

1. Initial Method Development:

  • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities. A common starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: Use a photodiode array (PDA) detector. This is critical as it allows for the assessment of peak purity, confirming that the parent peak is not co-eluting with a degradant.[1]

  • Flow Rate & Temperature: Start with a flow rate of 1.0 mL/min and a column temperature of 30°C.

2. Method Validation using Stressed Samples:

  • Inject the samples generated from the forced degradation study (Protocol 1).

  • The primary goal is to achieve baseline resolution between the parent compound peak and all degradation product peaks.

  • Optimization: If peaks are co-eluting, adjust the gradient slope, mobile phase composition (e.g., switch acetonitrile for methanol), or pH of the aqueous mobile phase.

  • Peak Purity Analysis: Use the PDA detector software to analyze the peak purity of the parent compound in all stressed samples. A pure peak will have a consistent spectrum across its entire width.

3. Final Method Validation:

  • Once the method is optimized to separate all known degradants, it must be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

References

  • Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health (NIH). Available from: [Link]

  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. Available from: [Link]

  • Wang, J., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. IWA Publishing. Available from: [Link]

  • Wang, J., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. ResearchGate. Available from: [Link]

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate. Available from: [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Patel, Y., et al. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Available from: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • Mirth, D. B., et al. (1978). 8-Hydroxyquinolines with the potential for long-term anticaries activity: design, synthesis, and in vitro evaluation. PubMed. Available from: [Link]

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically. Available from: [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available from: [Link]

  • Inorganic Chemistry Ahead of Print. ACS Publications. Available from: [Link]

  • 4-Hydroxy-6-methoxy-2-methylquinoline. Chembo. Available from: [Link]

  • 4-Hydroxy-6-methoxy-2-propylquinoline. Chemical-Suppliers.com. Available from: [Link]

  • Sorkh-Un, N., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. Available from: [Link]

  • van der Westhuyzen, R., et al. (2007). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available from: [Link]

  • 4-hydroxyproline degradation | Pathway. PubChem. Available from: [Link]

  • Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of quinoline synthesis, optimize your reaction conditions, and overcome common experimental hurdles.

Section 1: General Optimization & Troubleshooting

This section addresses broad challenges and questions applicable to various quinoline synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: How do critical parameters like temperature and reaction time influence quinoline synthesis?

A1: Reaction temperature and time are the most critical parameters to control. Temperature directly affects the reaction rate. However, excessively high temperatures, particularly in harsh acid-catalyzed methods like the Skraup synthesis, can lead to the formation of unwanted byproducts and significant tarring[1][2]. Conversely, temperatures that are too low will result in slow or incomplete reactions. Reaction time must be carefully optimized to drive the reaction to completion without causing degradation of the starting materials or the desired quinoline product[1][3]. Continuous monitoring of the reaction's progress is essential for determining the optimal endpoint[1][4].

Q2: What is the role of the catalyst and how do I select the appropriate one for my reaction?

A2: The catalyst is fundamental as it dictates the reaction's activation energy, thereby influencing the required temperature and time[1]. The choice is highly substrate-dependent.

  • Acid Catalysts: Strong Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) are traditionally used and are effective for a wide range of substrates, though they often require high temperatures[5][6][7][8].

  • Base Catalysts: Bases like KOH, NaOH, or piperidine are often employed for more reactive substrates and are common in reactions like the Friedländer synthesis[5][6].

  • Modern Catalysts: Contemporary methods utilize transition-metal catalysts (e.g., cobalt, palladium), nanocatalysts, or ionic liquids, which can significantly lower the activation energy.[1][9][10]. This allows for milder reaction conditions (lower temperatures, shorter times) and often leads to improved yields and selectivity[1][9]. For instance, gold(III)-catalyzed reactions can proceed under much milder conditions than traditional methods[3].

Q3: How does solvent selection impact the outcome of my synthesis?

A3: The solvent is not merely a medium for dissolving reactants; it can profoundly influence reaction pathways, rates, and even yields[1][5]. For thermal cyclizations, such as the Conrad-Limpach synthesis, high-boiling inert solvents like mineral oil are crucial for reaching the necessary high temperatures (often around 250°C) and improving yields[6][11]. In some modern protocols, solvents like DMSO can even participate as a reactant[1]. The trend towards green chemistry has also shown that catalyst-free reactions in water at elevated temperatures can produce excellent yields for certain substrates, highlighting the need to consider unconventional solvent choices[6][12].

General Troubleshooting Guide

Issue: Low Yield or Incomplete Reaction

This is one of the most common challenges in organic synthesis. The underlying causes can be multifaceted.

Potential Cause Explanation & Validation Suggested Solution
Inappropriate Catalyst The catalyst's activity may be insufficient for your specific substrates. Lewis acid catalysts can be particularly sensitive to moisture.[8]Screen different catalysts, including Brønsted acids, Lewis acids, or heterogeneous catalysts.[8] Ensure anhydrous conditions if using a moisture-sensitive catalyst. Consider increasing catalyst loading (e.g., from 5 mol% to 10 mol%)[3].
Suboptimal Temperature The reaction may be highly sensitive to temperature. Insufficient heat leads to low conversion, while excessive heat can cause degradation.[1][3]Incrementally increase the reaction temperature (e.g., in 10°C steps), monitoring the progress closely by TLC to find the optimal balance.[3] For exothermic reactions, ensure efficient cooling and stirring to prevent hotspots[2].
Poor Reactant Solubility If reactants are not fully dissolved, the reaction will be slow and incomplete. This is especially critical in microwave-assisted synthesis where energy absorption is key.Switch to a more polar solvent such as DMF or ethanol to improve solubility[3]. Ensure vigorous stirring throughout the reaction.
Insufficient Reaction Time The reaction may simply not have had enough time to proceed to completion.Continue to monitor the reaction using TLC or LC-MS until the starting material spot is no longer visible or its concentration plateaus[11].
Poor Substrate Reactivity Steric hindrance or strong electron-withdrawing groups on the starting materials can significantly deactivate them, slowing the reaction.[5][13]For less reactive substrates, harsher conditions (higher temperature, stronger catalyst) may be necessary. Alternatively, a different synthetic route or a more active modern catalyst might be required[1][13].

Section 2: Method-Specific Troubleshooting

This section provides targeted advice for common named reactions used in quinoline synthesis.

Friedländer Synthesis Troubleshooting

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group[3][5].

Q: My Friedländer reaction is resulting in a very low yield or no product. What's going on?

A: Low yields in this synthesis are a frequent issue. The primary culprits are often an inappropriate catalyst, suboptimal temperature, or competing side reactions[3][5]. The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions[5][14]. To troubleshoot, first ensure your catalyst choice is appropriate for your substrate's reactivity—acidic catalysts like p-TsOH are generally robust, while basic catalysts like KOH are better for more reactive starting materials[5]. Then, optimize the temperature, as excessive heat can cause decomposition[5].

Q: How can I minimize the formation of aldol condensation byproducts?

A: To suppress the self-condensation of your ketone starting material, several strategies can be employed:

  • Switch to Acidic Conditions: Aldol condensation is significantly more prevalent under basic catalysis. Using an acidic catalyst like p-toluenesulfonic acid can greatly reduce this side reaction[14].

  • Use an Imine Analog: Instead of the o-aminoaryl aldehyde or ketone, its imine analog can be used. This modification helps to avoid the conditions that promote aldol reactions[6].

  • Modify the Ketone: In some cases, introducing a phosphoryl group on the α-carbon of the ketone has been shown to help prevent self-condensation[14].

Skraup Synthesis Troubleshooting

The Skraup synthesis is a classic but notoriously vigorous reaction involving the condensation of aniline with glycerol in the presence of a strong acid and an oxidizing agent[12][15].

Q: My Skraup synthesis is extremely exothermic and difficult to control. How can I moderate it?

A: The violent and exothermic nature of the Skraup synthesis is its primary drawback[2][16]. The key to a successful reaction is moderation.

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) is the most common and effective method. It appears to function as an oxygen carrier, extending the reaction over a longer period and preventing it from spiraling out of control[2][16]. Boric acid can also be used for this purpose[2][15].

  • Control Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to help dissipate heat and prevent the formation of localized hotspots[2].

  • Optimize Temperature: The reaction should be heated gently only to initiate it. Once the exothermic phase begins, it must be carefully controlled[2].

Q: I'm observing significant tar formation, making product isolation nearly impossible. What can I do?

A: Tar formation is a classic sign of the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates[2][17]. To minimize this:

  • Employ a Moderator: As with controlling the exotherm, ferrous sulfate also helps to reduce charring and tar formation[2].

  • Purification Strategy: The crude product is often a thick, black, tarry substance[2]. A standard and effective method for isolating the quinoline from this tar is through steam distillation , followed by extraction of the distillate[2].

Doebner-von Miller Synthesis Troubleshooting

This reaction is a modification of the Skraup synthesis, typically using an α,β-unsaturated aldehyde or ketone reacting with an aniline under acidic conditions[7][18].

Q: My reaction yields are very low due to the formation of a thick, dark polymer. How can I prevent this?

A: This is the most common failure mode for the Doebner-von Miller reaction. The strong acidic conditions catalyze the self-polymerization of the α,β-unsaturated carbonyl compound[7][8].

  • Employ a Biphasic Solvent System: This is a highly effective solution. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene), you drastically reduce its concentration in the acidic aqueous phase where the aniline is protonated and the polymerization occurs[7].

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline helps maintain its concentration at a low level, favoring the desired intermolecular reaction over polymerization[7].

  • Optimize Acid and Temperature: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider screening different acids (e.g., HCl, H₂SO₄, p-TsOH) and maintaining the lowest effective temperature to find an optimal balance[7].

Combes Synthesis Troubleshooting

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone[19][20].

Q: I am getting a mixture of regioisomers when using an unsymmetrical β-diketone. How can I control the regioselectivity?

A: Achieving high regioselectivity is a common challenge in the Combes synthesis and is influenced by both steric and electronic factors[6].

  • Steric Effects: Increasing the steric bulk of one of the R groups on the β-diketone can effectively block reaction at the more hindered side, favoring the formation of one regioisomer[6].

  • Electronic Effects: The electronic nature of substituents on the aniline ring is crucial. For example, in certain syntheses, electron-donating methoxy-substituted anilines may favor one isomer, while electron-withdrawing chloro- or fluoro-substituted anilines favor the other[6].

  • Catalyst and Conditions: While traditionally catalyzed by strong acids like sulfuric acid, exploring alternative catalysts can influence regioselectivity. A mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), has been shown to be an effective alternative dehydrating agent that can alter the product ratio[6][20].

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: General Procedure for Reaction Monitoring by TLC

Monitoring your reaction is crucial for optimization. Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for visualizing the consumption of starting materials and the formation of products[4].

Materials:

  • TLC plates (e.g., silica gel with fluorescent indicator)

  • Developing chamber with a lid

  • Mobile phase (e.g., a starting mixture of 4:1 Hexane:Ethyl Acetate)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the starting line on the TLC plate. Cover the chamber to allow the atmosphere to saturate with solvent vapors[4].

  • Spot the Plate: Using a pencil, gently draw a starting line ~1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "RM" (Reaction Mixture), and "Co" (Co-spot).

    • Spot a dissolved sample of your starting material(s) in the "SM" lane.

    • Carefully spot an aliquot of your reaction mixture in the "RM" lane.

    • In the "Co" lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it[4].

  • Develop the Plate: Using tweezers, place the plate into the chamber. Ensure it stands upright and does not touch the sides. Cover the chamber and allow the solvent to travel up the plate via capillary action[4].

  • Analyze the Plate: When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely[4].

  • Visualize: View the dried plate under a UV lamp. Quinoline derivatives are often UV-active and will appear as dark spots[4]. Circle the spots with a pencil. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The co-spot lane helps confirm the identity of the spots.

Protocol 2: Iodine-Catalyzed Friedländer Annulation

This protocol describes a milder alternative to traditional high-temperature, strongly acidic/basic methods[3][11].

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (I₂) as a catalyst (e.g., 10 mol%).

  • Heat the reaction mixture to 80-100°C, stirring vigorously.

  • Monitor the reaction progress by TLC[11].

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography[11].

Visualizations

The following diagrams illustrate key workflows for troubleshooting and optimizing your quinoline synthesis.

TroubleshootingWorkflow Start Low Yield or Side Product Formation CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure Monitor Monitor Reaction by TLC/LC-MS CheckPurity->Monitor Purity OK AdjustTemp Optimize Temperature (Incremental Changes) Monitor->AdjustTemp Incomplete Reaction AdjustTime Optimize Reaction Time Monitor->AdjustTime Slow Reaction ScreenCatalyst Screen Alternative Catalysts Monitor->ScreenCatalyst No Reaction / Side Products Purify Purification & Characterization Monitor->Purify Reaction Complete AdjustTemp->Monitor AdjustTime->Monitor ScreenCatalyst->Monitor ScreenSolvent Screen Alternative Solvents ScreenCatalyst->ScreenSolvent ScreenSolvent->Monitor

Caption: A general workflow for troubleshooting common issues in quinoline synthesis.

CatalystSelection Substrate Substrate Reactivity Analysis Reactive Highly Reactive Substrates Substrate->Reactive Deactivated Deactivated or Sterically Hindered Substrate->Deactivated Standard Standard Reactivity Substrate->Standard BaseCat Consider Base Catalysis (e.g., KOH, Piperidine) Reactive->BaseCat HarshCond Requires Harsher Conditions (Stronger Acid, Higher Temp) Deactivated->HarshCond AcidCat Start with Acid Catalysis (p-TsOH, H2SO4) Standard->AcidCat ModernCat Consider Modern Catalysts (Transition Metal, Nanocatalyst) for Milder Conditions AcidCat->ModernCat If side reactions or degradation occur HarshCond->ModernCat To improve yield & selectivity

Caption: Decision-making process for selecting a suitable catalyst system.

References
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Friedländer Quinoline Synthesis.
  • BenchChem. (2025). Optimizing solvent and base conditions for quinoline synthesis.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis.
  • Organic Syntheses Procedure. (n.d.). The 12-l.
  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
  • PMC - NIH. (n.d.).
  • PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • BenchChem. (2025).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Combes Quinoline Synthesis. (n.d.).
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Preparation and Properties of Quinoline. (n.d.).
  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Wikipedia. (n.d.). Doebner–Miller reaction.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Hydroxy-6-methoxy-2-propylquinoline and Other Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. This guide offers a comparative analysis of the biological profile of 4-Hydroxy-6-methoxy-2-propylquinoline against other notable quinoline derivatives. By examining experimental data from structurally similar compounds, we aim to provide a predictive framework for the therapeutic potential of this specific molecule and highlight key structure-activity relationships within the broader quinoline class.

Introduction to the Quinoline Scaffold: A Versatile Pharmacophore

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone in drug discovery.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents, demonstrating a remarkable spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological activities. This guide will focus on the potential activities of 4-Hydroxy-6-methoxy-2-propylquinoline by comparing it with other quinolines that have been subjected to rigorous biological evaluation.

Comparative Biological Activity

While specific experimental data for 4-Hydroxy-6-methoxy-2-propylquinoline is not extensively available in the public domain, we can infer its potential biological activities by analyzing data from structurally related quinoline compounds. The presence of a hydroxyl group at the 4-position, a methoxy group at the 6-position, and a propyl group at the 2-position are key structural features that will influence its biological profile.

Antimicrobial Activity

Quinolines are well-established antimicrobial agents. The following table compares the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against pathogenic bacteria and fungi. The data suggests that substitutions on the quinoline ring significantly impact antimicrobial potency.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinoline Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliAspergillus flavusReference
6-Chloro-4-hydroxy-2-quinolone analog125-500>10004.60 ± 1.14 (IC₅₀)[5]
6-Bromo-4-hydroxy-2-quinolone analog125-1000>10001.05 ± 1.31 (IC₅₀)[5]
N-heptyl-9-t-Bu-pyranoquinolone≤2--[6]
Ciprofloxacin (Control)0.8350.0288-[5]
Amphotericin B (Control)--1.93 ± 1.04 (IC₅₀)[5]

Note: IC₅₀ (half maximal inhibitory concentration) is provided for fungal activity in some cases.

The structure-activity relationship studies on 4-hydroxy-2-quinolone analogs reveal that the nature of the substituent at the 6-position and the alkyl chain length at other positions can dramatically influence antimicrobial, particularly antifungal, activity.[5] The presence of a propyl group at the 2-position in our target compound suggests potential hydrophobic interactions with microbial targets.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. The cytotoxic effects of various quinoline derivatives against different cancer cell lines are summarized below.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Quinoline Derivatives

Compound/DerivativeHCT116 (Colon)A549 (Lung)PC3 (Prostate)MCF-7 (Breast)Reference
4-Hydroxyquinolone analog (3g)12.34 ± 0.5115.43 ± 0.6214.87 ± 0.5916.12 ± 0.64[5]
2',4'-Dihydroxy-6'-methoxychalcone---32.3 ± 1.13 (SMMC-7721)[7]
Doxorubicin (Control)0.45 ± 0.020.51 ± 0.030.62 ± 0.040.38 ± 0.02[5]

The data indicates that substituted 4-hydroxyquinolones can exhibit significant cytotoxicity against various cancer cell lines. The methoxy group, as seen in other classes of compounds like chalcones, can contribute to the anticancer activity.[7] The combination of hydroxyl and methoxy groups on the quinoline ring of our target compound may lead to interesting anticancer properties.

Anti-inflammatory Activity

Quinoline derivatives have been explored as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[8][9] The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.[1][10]

Table 3: Comparative Anti-inflammatory Activity of Quinoline Derivatives

Compound/DerivativeAnimal ModelEdema Inhibition (%)Reference
Quinoline-azetidinone derivative (6a)Carrageenan-induced rat paw edemaSignificant[3]
Quinoline-azetidinone derivative (6b)Carrageenan-induced rat paw edemaSignificant[3]
Ibuprofen (Control)Carrageenan-induced rat paw edemaPotent[11]

The anti-inflammatory potential of quinolines is evident, with some derivatives showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of 4-Hydroxy-6-methoxy-2-propylquinoline suggest it may interact with inflammatory targets.

Antiviral Activity

The quinoline scaffold is present in several antiviral drugs. The antiviral activity of quinoline derivatives is often evaluated using plaque reduction assays, which measure the inhibition of virus-induced cell death.[12]

Table 4: Comparative Antiviral Activity (IC₅₀ or EC₅₀ in µM) of Quinoline Derivatives

Compound/DerivativeVirusCell LineIC₅₀/EC₅₀ (µM)Reference
Quinoline derivative 1Dengue Virus Serotype 2Vero3.03[4]
Quinoline derivative 2Dengue Virus Serotype 2Vero0.59[4]
MefloquineZika Virus-~3x more potent than Chloroquine[4]
ChloroquineZika Virus--[4]

The broad-spectrum antiviral potential of quinolines is well-documented, with activity against a range of viruses.[2][4] The specific substitutions on the quinoline ring of 4-Hydroxy-6-methoxy-2-propylquinoline will determine its antiviral profile.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of quinoline compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[13]

Experimental Workflow for Broth Microdilution Assay

G prep Prepare bacterial inoculum (0.5 McFarland standard) dilute_compound Serially dilute quinoline compound in 96-well plate prep->dilute_compound Standardized culture inoculate Inoculate wells with bacterial suspension dilute_compound->inoculate Concentration gradient incubate Incubate at 37°C for 18-24 hours inoculate->incubate Inoculated plate read Read MIC as the lowest concentration with no visible growth incubate->read Assess turbidity

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[13]

  • Preparation of Quinoline Compound Dilutions: Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to obtain a range of concentrations.[14][15][16]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the quinoline dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the quinoline compound that completely inhibits visible bacterial growth.[13]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[17][18]

Experimental Workflow for MTT Assay

G seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with various concentrations of the quinoline compound seed_cells->treat_cells Adherent cell monolayer add_mtt Add MTT solution to each well treat_cells->add_mtt After 24-72h incubation incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt Metabolically active cells solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize Purple formazan crystals read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance Solubilized formazan

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[1][10][19]

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G administer_compound Administer quinoline compound or vehicle to rats (e.g., orally or intraperitoneally) induce_edema Inject carrageenan into the subplantar region of the hind paw administer_compound->induce_edema Pre-treatment measure_volume Measure paw volume at regular time intervals (e.g., 0-6 hours) induce_edema->measure_volume Inflammatory response calculate_inhibition Calculate the percentage of edema inhibition measure_volume->calculate_inhibition Paw volume data

Caption: Workflow for the in vivo anti-inflammatory assay.

Protocol Steps:

  • Animal Grouping: Divide rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the quinoline compound.[20]

  • Compound Administration: Administer the test compound or control substance to the animals, typically 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[1][10]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

Antiviral Activity: Plaque Reduction Assay

This assay is the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.[21][22]

Experimental Workflow for Plaque Reduction Assay

G prepare_cells Prepare a confluent monolayer of host cells in a multi-well plate treat_and_infect Incubate virus with different concentrations of the quinoline compound, then add to cells prepare_cells->treat_and_infect Susceptible cells overlay Add a semi-solid overlay (e.g., agarose) to restrict virus spread treat_and_infect->overlay Viral adsorption incubate_plaques Incubate for several days to allow plaque formation overlay->incubate_plaques Plaque development stain_and_count Stain the cells and count the number of plaques incubate_plaques->stain_and_count Visualize plaques

Caption: Workflow for the antiviral plaque reduction assay.

Protocol Steps:

  • Cell Culture: Grow a confluent monolayer of susceptible host cells in multi-well plates.

  • Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the quinoline compound.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.

  • Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.

  • Incubation: Incubate the plates for a period sufficient for plaques (zones of cell death) to develop.

  • Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction is calculated for each compound concentration to determine the IC₅₀.[21]

Conclusion and Future Directions

The quinoline scaffold remains a highly fruitful area of research in drug discovery. While direct experimental evidence for the biological activity of 4-Hydroxy-6-methoxy-2-propylquinoline is limited, a comparative analysis of structurally similar compounds suggests its potential as a versatile therapeutic agent with possible antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The provided experimental protocols offer a standardized framework for the systematic evaluation of this and other novel quinoline derivatives. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Asif, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. [Link]

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship. [Link]

  • Singh, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(4), 365-374. [Link]

  • Sławiński, J., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1025. [Link]

  • Kaur, M., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113284. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Kumar, A., & Kumar, S. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113284. [Link]

  • ResearchGate. (2025). Selected quinoline derivatives with anti-inflammatory activity. [Link]

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 25(32), 3894-3917. [Link]

  • Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 25(32), 3894-3917. [Link]

  • ResearchGate. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. [Link]

  • Khan, M. F., et al. (2005). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 48(10), 3465-3474. [Link]

  • ResearchGate. (2020). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. [Link]

  • Nguyen, T. T. T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3058. [Link]

  • Alfadil, A., et al. (2023). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences, 85(3), 776-783. [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • Kuete, V., et al. (2014). Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. Phytomedicine, 21(12-13), 1651-1658. [Link]

  • Ghavimi, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 47(3), 296. [Link]

  • Spengler, J. R., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 1-28. [Link]

  • Lleonart, R., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 675. [Link]

  • Csomos, P., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(17), 3073. [Link]

  • Alexpandi, R., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4398. [Link]

  • Wang, Y., et al. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS infectious diseases, 7(7), 1834-1842. [Link]

  • Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • ResearchGate. Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Chevrette, M. G., et al. (2025). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. bioRxiv. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Singh, C., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of medicinal chemistry, 54(19), 6757-6768. [Link]

  • Science.gov. cell lines ic50: Topics by Science.gov. [Link]

  • Ye, Z. W., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]

  • Niaz, A., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in pharmacology, 10, 279. [Link]

  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 7(1), 1-19. [Link]

  • ResearchGate. Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]

  • Moynihan, E., et al. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS medicinal chemistry letters, 13(8), 1358-1362. [Link]

  • ResearchGate. (2025). Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. [Link]

  • Lurain, N. S., et al. (1992). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial agents and chemotherapy, 36(10), 2200-2204. [Link]

  • Inbaraj, J. J., & Chignell, C. F. (2004). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. Bioorganic & medicinal chemistry, 12(19), 5131-5136. [Link]

  • Moynihan, E., et al. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Medicinal Chemistry Letters, 13(8), 1358-1362. [Link]

  • ResearchGate. (2022). (PDF) N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. [Link]

  • Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of visualized experiments: JoVE, (93), 52065. [Link]

Sources

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methoxy-2-propylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the quinoline scaffold stands as a privileged structure, a testament to its versatile pharmacological profile. This guide delves into the nuanced realm of structure-activity relationships (SAR) for a specific, promising class: 4-Hydroxy-6-methoxy-2-propylquinoline derivatives. Our exploration is grounded in empirical data and established methodologies, offering researchers and drug development professionals a comparative framework to navigate the chemical space of these potent molecules. We will dissect how subtle molecular modifications can dramatically influence biological activity, providing a rationale for future design and optimization efforts.

The quinoline core is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The focus of this guide, the 4-hydroxy-6-methoxy-2-propylquinoline backbone, presents a unique combination of hydrogen bonding capabilities, aromatic interactions, and lipophilic character, making it a fertile ground for medicinal chemistry exploration.

Core Scaffold and Key Interactive Moieties

The foundational structure of 4-Hydroxy-6-methoxy-2-propylquinoline provides several key points for chemical modification, each influencing the molecule's interaction with biological targets. Understanding the role of each component is paramount to rational drug design.

Caption: Core structure of 4-Hydroxy-6-methoxy-2-propylquinoline highlighting key functional groups.

Comparative Biological Activities: A Data-Driven Analysis

While a comprehensive SAR study on a single biological target for the precise 4-Hydroxy-6-methoxy-2-propylquinoline scaffold is not extensively documented in publicly available literature, we can infer valuable insights by comparing structurally related quinoline and quinolone derivatives. The following table summarizes the activities of various analogs, providing a basis for understanding the impact of substitutions on the quinoline ring.

Compound ID Core Scaffold Substitutions Biological Activity IC50 (µM) Cell Line/Target Reference Compound IC50 (µM)
Analog 1 6-methoxy-2-arylquinoline4-hydroxymethylP-glycoprotein Inhibition~1.3-2.1 fold stronger than VerapamilEPG85-257RDBVerapamil-
Analog 2 4-hydroxy-2-quinolinoneN-methyl, 3-(2-methyl-cyclohexyl)carboxamideLOX Inhibition10Soybean LOXNDGA-
Analog 3 4-hydroxy-2-quinolinoneN-phenyl, 3-(2-methyl-cyclohexyl)carboxamideLOX InhibitionInactiveSoybean LOXNDGA-
Analog 4 6-methoxyquinolin-2(1H)-one derivative-Anticancer----
4-HMQCA 4-Hydroxy-6-methoxyquinoline2-carboxylic acidAnticancer-Esophageal cancer cells--
MX-106 analog (12b) HydroxyquinolineComplex substitutionsCytotoxicity1.4Various cancer cell linesMX-1062.0

Data synthesized from multiple sources for comparative analysis.[3][4][5][6][7][8]

Key Insights from Comparative Analysis:

  • Substitution at Position 4: The presence of a hydroxyl or hydroxymethyl group at the 4-position appears to be crucial for certain biological activities. For instance, in 6-methoxy-2-arylquinolines, a hydroxymethyl group at C4 was key for P-glycoprotein efflux inhibition.[6][7] This suggests that the hydrogen bonding capacity at this position is a critical determinant of activity.

  • Substitution at the 2-Position: The nature of the substituent at the 2-position significantly impacts activity. The propyl group in our core scaffold imparts lipophilicity, which likely favors interaction with hydrophobic pockets in target proteins. In related 4-hydroxy-2-quinolinones, complex amide substitutions at the 3-position, adjacent to the 2-oxo group, were shown to be critical for lipoxygenase (LOX) inhibitory activity.[5]

  • Substitution on the Benzenoid Ring: The 6-methoxy group is a common feature in many bioactive quinolines.[6][7][8] It is known to influence the electronic properties of the aromatic system and can act as a hydrogen bond acceptor, potentially anchoring the molecule in a binding site. Studies on pyrimido[4,5-c]quinolin-1(2H)-ones have shown that methoxy substitutions play a crucial role in their anticancer activity.[9]

  • Nitrogen Substitution (N1): In the 4-hydroxy-2-quinolinone series, replacing an N-methyl substituent with an N-phenyl group led to a loss of LOX inhibitory activity, highlighting the sensitivity of this position to steric bulk and electronic effects.[5]

Experimental Protocols: A Guide to Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental method for assessing the ability of a compound to inhibit cell proliferation, a hallmark of anticancer activity.

Objective: To determine the concentration of a 4-Hydroxy-6-methoxy-2-propylquinoline derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[6][7]

MTT_Assay_Workflow start Start: Cancer Cell Seeding treatment Compound Treatment (Serial Dilutions) start->treatment incubation Incubation (48-72 hours) treatment->incubation mtt MTT Addition incubation->mtt formazan Formazan Formation (Viable Cells) mtt->formazan solubilize Solubilization (DMSO) formazan->solubilize read Absorbance Reading (570 nm) solubilize->read analysis IC50 Calculation read->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)

This assay evaluates the ability of a compound to inhibit the P-gp efflux pump, which is a key mechanism of multidrug resistance in cancer.

Objective: To determine if 4-Hydroxy-6-methoxy-2-propylquinoline derivatives can inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Methodology:

  • Cell Culture: Use a P-gp overexpressing cell line (e.g., EPG85-257RDB) and its drug-sensitive counterpart (EPG85-257P).

  • Compound Incubation: Pre-incubate the cells with the test compounds at a non-toxic concentration (e.g., 10 µM) for 30 minutes.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate for a further 60 minutes.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorometer.

  • Data Analysis: Increased intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.[6][7]

Mechanistic Insights: Potential Signaling Pathways

While the precise mechanisms of action for 4-Hydroxy-6-methoxy-2-propylquinoline derivatives require further elucidation, related compounds have been shown to modulate key cellular pathways. For example, some quinolinone derivatives exert their anticancer effects by inducing apoptosis.[3][8]

Apoptosis_Pathway compound 4-Hydroxy-6-methoxy-2-propylquinoline Derivative target Intracellular Target (e.g., Kinase, DNA) compound->target stress Cellular Stress target->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential mechanism of action involving the intrinsic apoptosis pathway.

Conclusion and Future Directions

The 4-Hydroxy-6-methoxy-2-propylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis of related structures underscores the importance of substitutions at the 2, 4, and 6-positions, as well as on the quinoline nitrogen. Future research should focus on the systematic synthesis and biological evaluation of a focused library of 4-Hydroxy-6-methoxy-2-propylquinoline derivatives to establish a more definitive SAR. This will involve varying the nature and size of the substituent at the 2-position, exploring different functional groups at the 4-position while retaining hydrogen bonding potential, and investigating the impact of alternative substitutions on the benzenoid ring. Such a systematic approach, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of new drug candidates with enhanced potency and selectivity.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold. PMC - NIH. Available from: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available from: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available from: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH. Available from: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. PubMed Central. Available from: [Link]

  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. Available from: [Link]

  • 4-Hydroxy-6-methoxy-2-propylquinoline. Chemical-Suppliers.com. Available from: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC - NIH. Available from: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. Available from: [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

  • (PDF) ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 180. Synthesis, Chemical Reactions, and Analgesic Activity of 1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ResearchGate. Available from: [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC - PubMed Central. Available from: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of the novel compound, 4-Hydroxy-6-methoxy-2-propylquinoline. Given the limited direct experimental data on this specific molecule, we will draw upon the well-established biological activities of structurally related quinoline derivatives to propose and rigorously test a hypothesized mechanism of action. This document will compare its potential performance against established alternatives, supported by detailed experimental protocols and data presentation formats.

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of hydroxyl and methoxy functional groups on the quinoline ring is known to significantly influence the biological activity of these compounds[1][2]. Based on these structural precedents, we hypothesize that 4-Hydroxy-6-methoxy-2-propylquinoline possesses potential anticancer and neuroprotective activities. This guide outlines a systematic approach to validate these hypotheses.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Given the structural motifs present in 4-Hydroxy-6-methoxy-2-propylquinoline, we propose a dual-pronged investigation into its potential as both an anticancer and a neuroprotective agent.

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by inducing cell cycle arrest or inhibiting key enzymes involved in DNA replication and repair, such as topoisomerases[3][4]. The planar quinoline ring system can intercalate into DNA, while the substituents can interact with the active sites of enzymes.

  • Neuroprotective and Antioxidant Activity: The phenolic hydroxyl group suggests that the compound may act as a radical scavenger, a common mechanism for antioxidant and neuroprotective agents[5][6]. Furthermore, quinoline derivatives have been explored as inhibitors of enzymes implicated in neurodegenerative diseases[5][6].

To validate these hypotheses, a series of in vitro experiments are proposed, comparing the activity of 4-Hydroxy-6-methoxy-2-propylquinoline with well-characterized compounds: Topotecan , a known topoisomerase I inhibitor for anticancer activity, and Trolox , a potent antioxidant for neuroprotective activity.

Experimental Validation Workflow

The following diagram illustrates the proposed workflow for validating the mechanism of action of 4-Hydroxy-6-methoxy-2-propylquinoline.

Validation_Workflow cluster_Anticancer Anticancer Activity Validation cluster_Neuroprotective Neuroprotective & Antioxidant Activity Validation A1 Cell Viability Assay (MTT/XTT) A2 Cell Cycle Analysis (Flow Cytometry) A1->A2 Determine IC50 A3 Topoisomerase I Inhibition Assay A2->A3 Investigate cell cycle arrest A4 Apoptosis Assay (Annexin V/PI Staining) A3->A4 Confirm target engagement N1 Antioxidant Capacity Assay (DPPH/ABTS) N2 Cellular Antioxidant Assay (DCFH-DA) N1->N2 Assess radical scavenging N3 Neuroprotective Assay (Oxidative Stress Model) N2->N3 Confirm intracellular activity N4 Enzyme Inhibition Assay (e.g., AChE, MAO-B) N3->N4 Evaluate protection of neuronal cells Compound 4-Hydroxy-6-methoxy-2-propylquinoline Compound->A1 Compound->N1 Topotecan Topotecan (Positive Control) Topotecan->A1 Trolox Trolox (Positive Control) Trolox->N1

Caption: Proposed experimental workflow for validating the dual anticancer and neuroprotective mechanisms of action of 4-Hydroxy-6-methoxy-2-propylquinoline.

Part 1: Validation of Anticancer Activity

Cell Viability Assay

Rationale: The initial step is to determine the cytotoxic effects of 4-Hydroxy-6-methoxy-2-propylquinoline on various cancer cell lines. This will establish a dose-response relationship and determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with increasing concentrations of 4-Hydroxy-6-methoxy-2-propylquinoline and Topotecan (as a positive control) for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Data Presentation:

CompoundCell LineIC50 (µM)
4-Hydroxy-6-methoxy-2-propylquinolineMCF-7Experimental Value
HCT-116Experimental Value
TopotecanMCF-7Literature/Experimental Value
HCT-116Literature/Experimental Value
Cell Cycle Analysis

Rationale: To determine if the observed cytotoxicity is due to cell cycle arrest, flow cytometry analysis will be performed. Many quinoline derivatives are known to induce cell cycle arrest at different phases[7].

Experimental Protocol:

  • Treatment: Treat cancer cells with 4-Hydroxy-6-methoxy-2-propylquinoline and Topotecan at their respective IC50 concentrations for 24 hours.

  • Cell Staining: Harvest and fix the cells, then stain with propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Data Presentation:

Treatment% Cells in G1% Cells in S% Cells in G2/M
Control (Untreated)Experimental ValueExperimental ValueExperimental Value
4-Hydroxy-6-methoxy-2-propylquinolineExperimental ValueExperimental ValueExperimental Value
TopotecanExperimental ValueExperimental ValueExperimental Value
Topoisomerase I Inhibition Assay

Rationale: To directly test the hypothesis that 4-Hydroxy-6-methoxy-2-propylquinoline inhibits topoisomerase I, a cell-free enzymatic assay will be conducted.

Experimental Protocol:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and varying concentrations of 4-Hydroxy-6-methoxy-2-propylquinoline or Topotecan.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA.

Part 2: Validation of Neuroprotective and Antioxidant Activity

Antioxidant Capacity Assay (DPPH Radical Scavenging)

Rationale: This assay will quantify the intrinsic antioxidant potential of 4-Hydroxy-6-methoxy-2-propylquinoline by its ability to scavenge the stable DPPH free radical.

Experimental Protocol:

  • Reaction: Mix various concentrations of 4-Hydroxy-6-methoxy-2-propylquinoline or Trolox (positive control) with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature.

  • Measurement: Measure the decrease in absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Data Presentation:

CompoundDPPH Scavenging EC50 (µM)
4-Hydroxy-6-methoxy-2-propylquinolineExperimental Value
TroloxLiterature/Experimental Value
Cellular Antioxidant Assay

Rationale: To confirm that the antioxidant activity observed in the cell-free assay translates to a cellular context, a cellular antioxidant assay will be performed using a neuronal cell line (e.g., SH-SY5Y).

Experimental Protocol:

  • Cell Loading: Pre-incubate SH-SY5Y cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Treatment: Treat the cells with 4-Hydroxy-6-methoxy-2-propylquinoline or Trolox, followed by an oxidizing agent (e.g., H2O2) to induce oxidative stress.

  • Fluorescence Measurement: Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence plate reader.

  • Data Analysis: A reduction in DCF fluorescence indicates cellular antioxidant activity.

Neuroprotective Assay against Oxidative Stress

Rationale: This assay will directly assess the ability of 4-Hydroxy-6-methoxy-2-propylquinoline to protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol:

  • Cell Culture and Treatment: Pre-treat SH-SY5Y cells with 4-Hydroxy-6-methoxy-2-propylquinoline or Trolox for a few hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as H2O2 or 6-hydroxydopamine (6-OHDA).

  • Cell Viability Assessment: After 24 hours, assess cell viability using the MTT assay.

  • Data Analysis: An increase in cell viability in the treated groups compared to the oxidative stress-only group indicates a neuroprotective effect.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized signaling pathway for the anticancer activity of 4-Hydroxy-6-methoxy-2-propylquinoline, focusing on topoisomerase I inhibition and subsequent cell cycle arrest and apoptosis.

Anticancer_Pathway cluster_Nucleus Cell Nucleus cluster_Cytoplasm Cytoplasm Compound 4-Hydroxy-6-methoxy-2-propylquinoline TopoI Topoisomerase I Compound->TopoI Inhibition DNA DNA Replication Fork TopoI->DNA Relieves Torsional Strain DSB DNA Double-Strand Breaks TopoI->DSB Stabilizes Cleavage Complex p53 p53 Activation DSB->p53 Activation of DNA Damage Response CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Hypothesized signaling pathway for the anticancer action of 4-Hydroxy-6-methoxy-2-propylquinoline via topoisomerase I inhibition.

Conclusion

This guide provides a robust, hypothesis-driven framework for the validation of 4-Hydroxy-6-methoxy-2-propylquinoline's mechanism of action. By systematically investigating its potential anticancer and neuroprotective properties in comparison to established drugs, researchers can generate the necessary data to support its further development. The proposed experimental protocols and data presentation formats are designed to ensure scientific rigor and clarity, facilitating a comprehensive understanding of this novel compound's therapeutic potential.

References

  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers.Current Topics in Medicinal Chemistry.
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.RSC Advances.
  • Comprehensive review on current developments of quinoline-based anticancer agents.Bioorganic & Medicinal Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.PMC.
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.MDPI.
  • Small Molecule Drug Discovery.
  • Advancements in small molecule drug design: A structural perspective.PMC.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design.PMC.
  • Quinoline and its derivatives as corrosion inhibitors.IntechOpen.
  • New Synthetic Quinoline (Qui)
  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline deriv
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.MDPI.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.PubMed.
  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.PubMed.
  • Preparation of 4-hydroxyquinoline compounds.
  • Evaluating the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol against rel
  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor.PMC.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018.PMC.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.MDPI.
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.PMC.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and drug discovery. Its rigid, planar structure and versatile substitution points have made it a "privileged scaffold," a framework that can interact with a wide range of biological targets.[1][2] Consequently, quinoline derivatives are integral to a multitude of clinically approved drugs, demonstrating a vast spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4]

This guide provides a comparative analysis of 4-Hydroxy-6-methoxy-2-propylquinoline, a representative member of the 4-hydroxyquinoline class, and several of its structurally related analogs. While direct experimental data for this specific propyl derivative is limited in public literature, by examining the biological performance of its close relatives—varying at the C2, C4, and C6 positions—we can elucidate critical structure-activity relationships (SAR). This analysis serves to guide researchers in the rational design of novel quinoline-based therapeutics with enhanced potency and selectivity.

Synthetic Strategies: Building the Quinoline Core

The synthesis of the 4-hydroxyquinoline core is a well-established process in organic chemistry, with several named reactions providing reliable routes. The choice of synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials. The Conrad-Limpach reaction, for instance, is a robust method involving the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[5]

The causality behind this experimental choice lies in its efficiency and modularity. By selecting different substituted anilines (e.g., p-anisidine to introduce the 6-methoxy group) and various β-ketoesters, a diverse library of quinoline analogs can be generated for screening. The high-temperature cyclization step is critical for overcoming the activation energy required for the intramolecular ring closure, which forms the stable heterocyclic system.

Below is a generalized workflow for the synthesis of 4-hydroxyquinoline derivatives.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Purification A Substituted Aniline (e.g., p-Anisidine) C Enamine Intermediate A->C Acid Catalyst Reflux B β-Ketoester (e.g., Ethyl 3-oxohexanoate) B->C E 4-Hydroxyquinoline Core (e.g., 4-Hydroxy-6-methoxy-2-propylquinoline) C->E Heat (~250 °C) D High-Boiling Solvent (e.g., Dowtherm A) D->E F Crude Product E->F G Purified Product F->G Recrystallization or Chromatography

Caption: Generalized workflow for the synthesis of 4-hydroxyquinoline derivatives via the Conrad-Limpach reaction.

Comparative Analysis of Biological Activity

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. We will now compare the expected performance of our target compound, 4-Hydroxy-6-methoxy-2-propylquinoline, with known analogs, focusing on antimicrobial, antiviral, and anticancer activities.

Antimicrobial Activity: The Impact of Lipophilicity and Substitution

Quinolone and quinoline derivatives have long been a source of potent antibacterial agents.[6] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to cell death.[7] The structure of the quinoline core is critical for this interaction.

Structure-Activity Relationship Insights:

  • C2-Substituent: The alkyl group at the C2 position plays a significant role in modulating lipophilicity, which affects the compound's ability to penetrate the bacterial cell wall. We can infer that the propyl group in our target compound would confer greater lipophilicity compared to a methyl group, potentially enhancing activity against certain bacterial strains, particularly Gram-positive bacteria. A series of 2-sulfoether-4-quinolone scaffolds showed potent activity against S. aureus and B. cereus with MIC values as low as 0.8 µM.[2]

  • C4-Hydroxy Group: The 4-hydroxy group is crucial. It exists in tautomeric equilibrium with the 4-oxo form, a key feature for chelating metal ions in the active sites of target enzymes.[8]

  • C6-Methoxy Group: Electron-donating groups like methoxy at the C6 position have been shown to enhance the antibacterial properties of quinoline derivatives.[6]

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
4-Hydroxy-6-methoxy-2-propylquinoline S. aureusPredicted Potent(Inferred from SAR)
Compound 24 (a quinolone derivative)E. coli, S. aureus3.125[6]
6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one (6m )Various Bacteria & Fungi400
Quinolinequinone QQ2 & QQ6 Gram-positive bacteriaPotent Activity[9]
2-(amino)quinazolin-4(3H)-one (6y )S. aureus (MRSA)0.02 µM
Antiviral Activity: Targeting Viral Replication

The quinoline scaffold has emerged as a promising framework for the development of novel antiviral agents against a range of viruses, including Dengue virus, Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[10][11][12] The mechanism of action can vary, from inhibiting viral entry and replication to impairing the function of viral proteins.[12]

Structure-Activity Relationship Insights:

  • A study on novel quinoline derivatives against RSV and IAV found that specific substitutions led to compounds with potent activity, with the most active compound against IAV (1ae) being 8.2-fold more potent than the reference drug ribavirin.[11]

  • Another study showed that two quinoline derivatives inhibited Dengue virus serotype 2 in the low and sub-micromolar range, likely by interfering with the early stages of infection.[10][12]

  • The specific combination of the 2-propyl, 4-hydroxy, and 6-methoxy groups in our target compound presents a unique electronic and steric profile that warrants investigation for antiviral efficacy. The lipophilic propyl chain could enhance membrane interactions, potentially interfering with viral entry or budding processes.

Compound/DerivativeTarget VirusIC₅₀Reference
4-Hydroxy-6-methoxy-2-propylquinoline RSV, IAV, DengueCandidate for Screening(Inferred from SAR)
Compound 1ae Influenza A Virus (IAV)1.87 ± 0.58 µM[11]
Compound 1g Respiratory Syncytial Virus (RSV)3.70 ± 0.35 µM[11]
Unnamed Quinoline Derivatives Dengue Virus Serotype 2Low to sub-µM range[10][12]
Anticancer Activity: Targeting Cell Proliferation

Numerous quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][13] Their mechanisms can include the inhibition of protein kinases like EGFR, induction of apoptosis, and interference with cell cycle progression.[14]

Structure-Activity Relationship Insights:

  • Kinase Inhibition: The 4-anilino-quinazoline scaffold, structurally related to quinolines, is a well-known pharmacophore for EGFR kinase inhibitors.[14] The 4-hydroxyquinoline core can also participate in hydrogen bonding within kinase active sites.

  • Substituent Effects: The presence of methoxy groups can influence the molecule's interaction with biological targets. For instance, a 2-hydroxy-4-methoxy-substituted benzimidazole derivative showed potent antiproliferative activity in the low micromolar range (IC₅₀ = 2.2–4.4 µM) against several cancer cell lines.[13] This suggests that the 6-methoxy group on our target compound could be beneficial for anticancer activity.

  • The overall substitution pattern determines the selectivity and potency against different cancer cell types. A comparative analysis of various quinolinone derivatives showed that substitutions significantly influence cytotoxic efficacy.[1]

G cluster_SAR Structure-Activity Relationship (SAR) Factors Core Quinoline Core C2-Propyl C4-Hydroxy C6-Methoxy Lipophilicity Increased Lipophilicity (Cell Membrane Permeation) Core:f1->Lipophilicity Influences H_Bonding H-Bonding & Chelation (Enzyme Active Site Binding) Core:f2->H_Bonding Enables Electronics Electron-Donating Group (Modulates Reactivity) Core:f3->Electronics Provides Activity Biological Activity Lipophilicity->Activity H_Bonding->Activity Electronics->Activity

Caption: Logical relationship between the structural features of 4-Hydroxy-6-methoxy-2-propylquinoline and its potential biological activity.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized assays are paramount. Below are detailed protocols for evaluating the antimicrobial and cytotoxic activities discussed in this guide.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of the test compound stock solution to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2: Cytotoxicity Assay (MTT Assay for IC₅₀)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This guide establishes that 4-Hydroxy-6-methoxy-2-propylquinoline is a promising scaffold for therapeutic development. Based on the comparative analysis of its structural analogs, it is poised to exhibit significant antimicrobial, and potentially antiviral and anticancer, properties. The key structural motifs—the C2-propyl group for lipophilicity, the C4-hydroxy/oxo tautomer for target interaction, and the C6-methoxy group for electronic modulation—are all features associated with potent bioactivity in related compounds.

Future research should focus on the definitive synthesis and biological evaluation of 4-Hydroxy-6-methoxy-2-propylquinoline. Subsequent optimization could involve modifying the length and branching of the C2-alkyl chain, exploring alternative substitutions on the benzene ring, and derivatizing the C4-hydroxy group to create prodrugs with improved pharmacokinetic profiles. Such studies will further refine our understanding of the quinoline SAR and accelerate the development of next-generation therapeutics.

References

  • BenchChem. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | 52980-06-0. [URL: https://www.benchchem.com/product/bcp236528]
  • Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds. [URL: https://patents.google.
  • Guidechem. How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized? - FAQ. [URL: https://www.guidechem.com/cas-237/23756-02-7_faq.html]
  • Semantic Scholar. Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives. [URL: https://www.semanticscholar.org/paper/Study-on-Synthesis%2C-Antimicrobial-Properties%2C-and-of-Hussain-Ahmad/53a80695029b3a0df4c2c525f00e231174092b71]
  • National Institutes of Health. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10288863/]
  • MDPI. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. [URL: https://www.mdpi.com/1999-4915/10/3/133]
  • BenchChem. Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. [URL: https://www.benchchem.com/product/BCHM001925/technical-guide]
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [URL: https://www.mdpi.com/1420-3049/27/19/6265]
  • BenchChem. Evaluating the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol against related compounds. [URL: https://www.benchchem.
  • PubMed. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. [URL: https://pubmed.ncbi.nlm.nih.gov/33721919/]
  • Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/11/206958372111417211728.pdf]
  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [URL: https://www.mdpi.com/1420-3049/29/9/2056]
  • National Institutes of Health. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8786016/]
  • National Institutes of Health. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573809/]
  • MDPI. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [URL: https://www.mdpi.com/2079-6382/11/10/1115]
  • DOI. Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. [URL: https://www.doi.org/10.1080/14756366.2023.2241517]
  • PubMed. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. [URL: https://pubmed.ncbi.nlm.nih.gov/29547535/]
  • ResearchGate. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [URL: https://www.researchgate.net/publication/375217684_Synthesis_and_Structure-Activity_Relationship_Study_of_2-aminoquinazolin-43H-one_Derivatives_as_Potential_Inhibitors_of_Methicillin-Resistant_Staphylococcus_aureus_MRSA]
  • National Institutes of Health. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9532103/]
  • ResearchGate. ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. [URL: https://www.researchgate.net/publication/232014120_ChemInform_Abstract_4-Hydroxy-2-quinolones_Part_202_Synthesis_Chemical_and_Biological_Properties_of_4-Hydroxy-67-dimethoxy-2-oxo-12-dihydroquinoline-3-carboxylic_Acid_Alkylamides]
  • Eco-Vector Journals Portal. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [URL: https://journals.eco-vector.com/microbiol/article/view/10419]
  • PubMed. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). [URL: https://pubmed.ncbi.nlm.nih.gov/37111291/]
  • National Institutes of Health. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483482/]
  • MDPI. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. [URL: https://www.mdpi.com/1422-0067/25/16/8885]
  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [URL: https://www.mdpi.com/1420-3049/28/22/7573]
  • ResearchGate. Synthesis and antiviral activity of several quinoline derivatives. [URL: https://www.researchgate.
  • PubChem. 2-Hydroxy-6-methoxy-4-methylquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/220017]
  • MedChemExpress. 6-Methoxyquinoline (p-Quinanisole). [URL: https://www.medchemexpress.com/6-methoxyquinoline.html]
  • PubChemLite. 2-hydroxy-6-methoxy-4-methylquinoline (C11H11NO2). [URL: https://pubchemlite.acs.org/compound/220017]

Sources

A Comparative Guide to the Cytotoxicity of 4-Hydroxy-6-methoxy-2-propylquinoline Analogs for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent cytotoxic activity against various cancer cell lines.[1] Among these, 4-Hydroxy-6-methoxy-2-propylquinoline serves as a compelling parent compound for the development of novel anticancer agents. Its unique substitution pattern offers a versatile platform for analog synthesis, enabling a systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

This guide provides a comprehensive comparison of the cytotoxic profiles of various analogs of 4-Hydroxy-6-methoxy-2-propylquinoline. We will delve into the synthesis of these compounds, present a comparative analysis of their in vitro cytotoxicity, and provide a detailed protocol for assessing their efficacy. Furthermore, we will explore the potential mechanisms of action and signaling pathways implicated in their anticancer effects.

Synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline and its Analogs

The synthesis of 4-hydroxyquinoline derivatives is often achieved through the Conrad-Limpach reaction.[2] This method typically involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline, p-anisidine would be reacted with an appropriate β-ketoester, such as ethyl 3-oxohexanoate, followed by heating in a high-boiling point solvent to facilitate the cyclization and formation of the quinoline core.

Analog design can be systematically approached by modifying various positions of the parent molecule:

  • Modification of the 2-position alkyl chain: The propyl group can be replaced with other alkyl or aryl groups to investigate the influence of lipophilicity and steric bulk on cytotoxicity.

  • Substitution on the benzene ring: Introducing various functional groups (e.g., halogens, nitro groups, or other alkoxy groups) at available positions on the benzene ring can modulate the electronic properties and bioavailability of the compounds.

  • Derivatization of the 4-hydroxy group: The hydroxyl group can be etherified or esterified to create prodrugs or alter the compound's interaction with biological targets.

A general synthetic scheme for the preparation of these analogs is depicted below.

Synthesis_of_Analogs cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_analogs Analog Synthesis p_anisidine p-Anisidine condensation Condensation p_anisidine->condensation beta_ketoester β-Ketoester (e.g., Ethyl 3-oxohexanoate) beta_ketoester->condensation cyclization Thermal Cyclization (e.g., Dowtherm A, ~250°C) condensation->cyclization Intermediate parent_compound 4-Hydroxy-6-methoxy-2-propylquinoline cyclization->parent_compound modification Further Chemical Modifications (e.g., Alkylation, Halogenation) parent_compound->modification analogs Diverse Analogs modification->analogs

Caption: General synthetic workflow for 4-Hydroxy-6-methoxy-2-propylquinoline and its analogs.

Comparative Cytotoxicity of Quinolone Analogs

The cytotoxic potential of quinoline derivatives is typically evaluated using in vitro cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/Analog Modification from Parent Cancer Cell Line IC50 (µM) Reference
2-Aryl-4-alkoxy-6,7-dimethoxyquinoline (14m)Aryl at C2, alkoxy at C4, additional methoxy at C7Leukemia (SR)0.133[3]
2-Aryl-4-alkoxy-6,7-dimethoxyquinoline (14m)Aryl at C2, alkoxy at C4, additional methoxy at C7Colon Cancer (COLO205)0.401[3]
2-Aryl-4-alkoxy-6,7-dimethoxyquinoline (14m)Aryl at C2, alkoxy at C4, additional methoxy at C7Breast Cancer (T-47D)0.472[3]
4-Hydroxyquinoline benzylidene derivative (20)Benzylidene at C3, no propyl at C2Colon Adenocarcinoma (Colo 205)2.34[2]
4-Hydroxyquinoline benzylidene derivative (20)Benzylidene at C3, no propyl at C2Resistant Colon Adenocarcinoma (Colo 320)4.61[2]
4-Hydroxyquinoline benzylidene derivative (13b)Benzylidene at C3, no propyl at C2Colon Adenocarcinoma (Colo 205)8.1[2]
4-Hydroxyquinoline benzylidene derivative (13b)Benzylidene at C3, no propyl at C2Resistant Colon Adenocarcinoma (Colo 320)4.58[2]
Modified 4-hydroxyquinolone (3d)Modifications on the quinolone coreBreast Cancer (MCF-7)34.2[4]
Modified 4-hydroxyquinolone (3d)Modifications on the quinolone coreColon Carcinoma (HCT116)46.5[4]

Analysis of Structure-Activity Relationships (SAR):

From the limited available data on related compounds, several trends can be inferred:

  • Substituents at the 2-position: The nature of the substituent at the C2 position appears to be critical for cytotoxic activity. The high potency of 2-arylquinoline derivatives suggests that aromatic interactions may play a significant role in target binding.[3]

  • Alkoxy groups on the benzene ring: The presence of methoxy groups, as in the parent compound, is common in biologically active quinolines. The 6,7-dimethoxy substitution pattern in some highly potent analogs suggests that these groups may enhance activity, possibly by improving cellular uptake or interaction with the target.[3]

  • Modifications at the 3-position: The introduction of a benzylidene group at the C3 position of the 4-hydroxyquinoline scaffold has been shown to confer significant cytotoxic activity.[2] This indicates that this position is also amenable to modification to enhance potency.

Mechanism of Action and Signaling Pathways

Quinoline-based anticancer agents have been reported to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways involved in cancer progression.[1] While the precise mechanism for 4-Hydroxy-6-methoxy-2-propylquinoline and its analogs requires further investigation, related compounds have been shown to target topoisomerase I, an enzyme crucial for DNA replication and repair.[3] Inhibition of topoisomerase I leads to DNA damage and ultimately triggers apoptotic cell death.

The p53 tumor suppressor pathway is often implicated in the cellular response to DNA damage. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is too severe. It is plausible that potent 4-hydroxyquinoline analogs could activate this pathway as a consequence of their primary mechanism of action.

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Response drug 4-Hydroxy-6-methoxy-2-propylquinoline Analog topo1 Topoisomerase I Inhibition drug->topo1 Inhibits dna_damage DNA Damage topo1->dna_damage Leads to p53_activation p53 Activation dna_damage->p53_activation Induces bax_upregulation Bax Upregulation p53_activation->bax_upregulation Promotes cell_cycle_arrest Cell Cycle Arrest p53_activation->cell_cycle_arrest Induces apoptosis Apoptosis (Cell Death) bax_upregulation->apoptosis MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h_1 Incubate for 24h cell_seeding->incubation_24h_1 compound_treatment Treat cells with compound analogs incubation_24h_1->compound_treatment incubation_exposure Incubate for 24-72h compound_treatment->incubation_exposure mtt_addition Add MTT solution incubation_exposure->mtt_addition incubation_formazan Incubate for 2-4h mtt_addition->incubation_formazan solubilization Add solubilization solution incubation_formazan->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Analyze data and calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 4-Hydroxy-6-methoxy-2-propylquinoline scaffold represents a promising starting point for the development of novel anticancer agents. While direct comparative data for a systematic series of analogs is currently limited, the available information on related quinoline derivatives suggests that modifications at the 2-, 3-, and other positions on the quinoline ring can significantly impact cytotoxic potency. Future research should focus on the rational design and synthesis of a focused library of 4-Hydroxy-6-methoxy-2-propylquinoline analogs to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this class of compounds and advancing them toward clinical development.

References

Sources

A Comparative Guide to the In Vivo Validation of 4-Hydroxy-6-methoxy-2-propylquinoline's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 4-Hydroxy-6-methoxy-2-propylquinoline, a novel quinoline derivative with therapeutic potential. While direct in vivo studies on this specific molecule are not yet prevalent in published literature, this document outlines a robust, multi-stage validation plan based on established preclinical models for inflammation. We will compare the proposed experimental design and potential outcomes for 4-Hydroxy-6-methoxy-2-propylquinoline against well-characterized anti-inflammatory agents, providing a predictive benchmark for its efficacy.

Our approach is grounded in the principles of rigorous scientific methodology, ensuring that the proposed protocols are self-validating and built upon a foundation of established expertise in preclinical pharmacology.

Mechanistic Hypothesis and Rationale for In Vivo Studies

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The anti-inflammatory effects of many quinoline-based compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.

While the precise mechanism of 4-Hydroxy-6-methoxy-2-propylquinoline is yet to be fully elucidated, its structural similarity to other bioactive quinolines suggests a potential role in the inhibition of pro-inflammatory mediators. A plausible hypothesis is its interference with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

In vitro studies (hypothetical) would be a prerequisite to in vivo validation, likely demonstrating the compound's ability to suppress the production of cytokines like TNF-α and IL-6 in stimulated macrophages. The subsequent in vivo validation is essential to understand the compound's pharmacokinetics, pharmacodynamics, and overall efficacy and safety in a complex biological system.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Target of 4-Hydroxy-6-methoxy-2-propylquinoline cluster_3 Inflammatory Outcome Stimulus Inflammatory Stimulus TLR4 TLR4 Receptor Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription Target Hypothesized Target: IKK Inhibition Target->IKK inhibition

Caption: Hypothesized mechanism of action for 4-Hydroxy-6-methoxy-2-propylquinoline.

Proposed In Vivo Validation Workflow

A phased approach to in vivo validation is critical to systematically evaluate the therapeutic potential of 4-Hydroxy-6-methoxy-2-propylquinoline. This workflow ensures a logical progression from acute models of inflammation to more complex chronic disease models.

G Phase1 Phase 1: Acute Inflammation Models Phase2 Phase 2: Chronic Inflammation Models Phase1->Phase2 Phase3 Phase 3: Mechanistic & Biomarker Studies Phase2->Phase3 Phase4 Phase 4: Toxicology & Safety Pharmacology Phase3->Phase4

Caption: Phased approach for in vivo validation.

Phase 1: Evaluation in Acute Inflammation Models

The initial phase focuses on demonstrating the compound's ability to suppress acute inflammatory responses. These models are well-established, rapid, and provide a clear initial indication of anti-inflammatory potential.[1][2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation characterized by a biphasic edematous response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and leukotrienes.

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: 4-Hydroxy-6-methoxy-2-propylquinoline (Dose 1, e.g., 10 mg/kg, p.o.).

    • Group 3: 4-Hydroxy-6-methoxy-2-propylquinoline (Dose 2, e.g., 30 mg/kg, p.o.).

    • Group 4: 4-Hydroxy-6-methoxy-2-propylquinoline (Dose 3, e.g., 100 mg/kg, p.o.).

    • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Comparative Data: Expected Outcomes

CompoundDose (mg/kg, p.o.)Expected Inhibition of Paw Edema (%)
Vehicle Control-0
4-Hydroxy-6-methoxy-2-propylquinoline 10 - 100 Dose-dependent reduction
Indomethacin1040 - 60
Diclofenac Sodium1035 - 55
Phase 2: Assessment in Chronic Inflammation Models

Should the compound demonstrate significant activity in acute models, the next logical step is to evaluate its efficacy in a chronic inflammatory setting, which more closely mimics human diseases like rheumatoid arthritis.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

The CIA model in mice shares many immunological and pathological features with human rheumatoid arthritis, making it a highly relevant preclinical model.[3]

  • Animal Model: DBA/1 mice (8-10 weeks old).

  • Induction of Arthritis:

    • Day 0: Immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.

    • Day 21: Booster immunization with an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).

  • Treatment: Prophylactic or therapeutic dosing regimens can be employed. For a therapeutic study, treatment begins upon the first signs of arthritis (clinical score > 1).

    • Group 1: Vehicle control.

    • Group 2: 4-Hydroxy-6-methoxy-2-propylquinoline (e.g., 30 mg/kg/day, p.o.).

    • Group 3: Positive control (e.g., Methotrexate, 2 mg/kg, i.p., twice weekly).

  • Endpoints:

    • Clinical Scoring: Arthritis severity is scored 3-4 times per week based on paw swelling and erythema (scale of 0-4 per paw, maximum score of 16 per animal).

    • Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.

    • Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-collagen antibodies are measured.

Comparative Data: Expected Outcomes

Treatment GroupExpected Mean Arthritis Score (Day 42)Expected Reduction in Joint Inflammation (Histology)
Vehicle Control10 - 12Severe
4-Hydroxy-6-methoxy-2-propylquinoline 4 - 7 Moderate to significant reduction
Methotrexate2 - 4Significant reduction
Enbrel (Etanercept)1 - 3Pronounced reduction

Mechanistic Insights and Biomarker Analysis

To support the hypothesized mechanism of action, tissue and blood samples from the in vivo studies should be used for mechanistic and biomarker analyses.

  • Western Blot Analysis: Joint tissue homogenates from the CIA model can be analyzed for the phosphorylation status of key proteins in the NF-κB pathway (e.g., p-IKK, p-IκBα). A reduction in the phosphorylation of these proteins in the treated group would provide strong evidence for the proposed mechanism.

  • Multiplex Cytokine Assays: Serum samples can be analyzed to quantify a panel of pro- and anti-inflammatory cytokines. A significant reduction in TNF-α, IL-6, and IL-1β, coupled with a potential increase in anti-inflammatory cytokines like IL-10, would further validate the compound's efficacy.

Toxicology and Safety Pharmacology

A preliminary assessment of the compound's safety profile is crucial.

  • Acute Toxicity Study: A single high dose of 4-Hydroxy-6-methoxy-2-propylquinoline (e.g., up to 2000 mg/kg) is administered to a small group of rodents. The animals are observed for 14 days for any signs of toxicity or mortality. This helps in determining the LD50 (lethal dose, 50%). Studies on related quinoline derivatives suggest that many are of low to moderate toxicity.[4]

  • Observation of Side Effects: Throughout all efficacy studies, animals should be monitored for any adverse effects, such as changes in body weight, food and water intake, and general behavior.

Conclusion

While direct in vivo data for 4-Hydroxy-6-methoxy-2-propylquinoline is not yet available, this guide provides a scientifically rigorous and comprehensive roadmap for its validation as a potential anti-inflammatory agent. By employing a phased approach, starting with acute models and progressing to chronic disease models, researchers can systematically evaluate its efficacy. The comparison with established drugs like Indomethacin and Methotrexate provides a clear benchmark for success. The proposed mechanistic studies will not only support the in vivo findings but also provide crucial insights into its mode of action, which is essential for further drug development. This structured approach will enable a thorough and objective assessment of the therapeutic potential of 4-Hydroxy-6-methoxy-2-propylquinoline.

References

  • Patel, M. M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Covance. (2021).
  • Mitul Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmacy & Life Sciences.
  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Antibiotics (Basel). (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
  • PubMed. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. PubMed.
  • ResearchGate. (2025). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] However, this scaffold is also associated with a tendency for target promiscuity, leading to potential off-target effects that can impact both safety and efficacy.[1][3] This guide presents a comprehensive framework for characterizing the cross-reactivity profile of a novel quinoline derivative, 4-Hydroxy-6-methoxy-2-propylquinoline. We provide a comparative analysis of industry-standard methodologies for kinase and G-protein coupled receptor (GPCR) screening, detailed experimental protocols, and a logical framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously de-risk novel chemical entities and build a robust preclinical data package.

Introduction: The Imperative for Selectivity Profiling

4-Hydroxy-6-methoxy-2-propylquinoline is a novel chemical entity with potential therapeutic applications. Its core structure is analogous to other quinoline derivatives that have been shown to interact with a wide array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and various enzymes and ion channels.[3][4][5] This known polypharmacology of the quinoline class makes a thorough investigation of cross-reactivity not just a regulatory requirement, but a scientific necessity.[6][7]

Early, comprehensive cross-reactivity profiling provides critical insights that:

  • De-risk Development: Identifies potential safety liabilities (e.g., hERG channel inhibition, adrenergic receptor activity) before significant resources are invested.

  • Elucidate Mechanism of Action: Uncovers unexpected on-target activities that may contribute to the compound's efficacy or reveal novel therapeutic avenues.

  • Enable Structure-Activity Relationship (SAR): Guides medicinal chemistry efforts to optimize selectivity and minimize undesirable off-target interactions.

This guide outlines a strategic, multi-tiered approach to building a comprehensive selectivity profile for 4-Hydroxy-6-methoxy-2-propylquinoline.

A Strategic Framework for Cross-Reactivity Assessment

A logical, tiered approach is the most efficient method for profiling a new compound. The process begins with broad, high-throughput screening to cast a wide net, followed by more focused secondary and functional assays to confirm and characterize any initial "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & Functional Validation A Compound Synthesis (4-Hydroxy-6-methoxy-2-propylquinoline) B Large-Panel Kinase Screen (e.g., >300 kinases) A->B Test at 1-10 µM C Broad GPCR / Safety Panel (e.g., SafetyScreen44) A->C Test at 1-10 µM D IC50/Ki Determination (Dose-Response) B->D Hits with >70% Inhibition C->D Hits with >50% Activity E Orthogonal Assay (e.g., Binding vs. Functional) D->E Confirmed Hits F Target Engagement Assay (e.g., NanoBRET) E->F Validate in Cellular Context G Cellular Signaling Assay (e.g., Phospho-Flow, cAMP) F->G Confirm Downstream Effect G A Primary Screen Hits (e.g., LCK Kinase, 5-HT2B Receptor) B Potency Determination (Biochemical IC50) A->B Confirm Potency C Orthogonal Functional Assay (e.g., cAMP for GPCR hit) A->C Confirm Function D Cellular Target Engagement (NanoBRET IC50) B->D Confirm in Cell C->D E Downstream Signaling Assay (e.g., Phospho-LCK Western Blot) D->E Confirm Pathway Modulation F Decision Point E->F G Advance to In Vivo Toxicology Studies F->G Acceptable Window (e.g., >30-fold vs. Primary Target) H Initiate SAR to Improve Selectivity F->H Unacceptable Window

Caption: Hit validation and decision-making workflow.

A significant off-target hit is typically defined as one with potency within 30-fold of the on-target therapeutic potency. If such a liability is identified for 4-Hydroxy-6-methoxy-2-propylquinoline (e.g., the hypothetical LCK hit), a decision must be made. If the off-target activity is undesirable, medicinal chemistry efforts should be initiated to engineer out the liability. If the off-target is deemed acceptable or even potentially beneficial, the compound can proceed to further safety and in vivo studies, but with a full understanding of its polypharmacology.

Conclusion

The therapeutic potential of 4-Hydroxy-6-methoxy-2-propylquinoline can only be realized through a deep and rigorous understanding of its biological interactions. A strategic, multi-platform approach to cross-reactivity profiling is not merely a data-gathering exercise; it is a foundational component of modern drug discovery. By systematically screening against broad panels of kinases and safety-relevant targets, confirming hits in orthogonal and cell-based assays, and integrating this data to inform decision-making, researchers can build a comprehensive data package that maximizes the probability of clinical success while ensuring patient safety.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service . [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services . [Link]

  • Luceome Biotechnologies. Kinase Profiling Services . [Link]

  • ResearchGate. Cross-reactivity among drugs: Clinical problems | Request PDF . [Link]

  • National Institutes of Health. Testing for Drug Hypersensitivity Syndromes - PMC . [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity . [Link]

  • Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits . [Link]

  • National Institutes of Health. Guideline for the diagnosis of drug hypersensitivity reactions . [Link]

  • Profacgen. An Optimization Platform of High-Throughput GPCR for Drug Discovery . [Link]

  • Direct MS. Cross-Reactivity With Drugs at the T Cell Level . [Link]

  • American Academy of Allergy, Asthma & Immunology. Practical Guidance for the Evaluation and Management of Drug Hypersensitivity . [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC . [Link]

  • National Institutes of Health. Trends in GPCR drug discovery: new agents, targets and indications - PMC . [Link]

  • Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? . [Link]

  • ResearchGate. Molecular target interactions of quinoline derivatives as anticancer agents: A review | Request PDF . [Link]

  • PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . [Link]

  • MDPI. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican . [Link]

  • National Institutes of Health. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC . [Link]

Sources

A Comparative Guide to Confirming the Purity of Synthesized 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. The biological activity, safety, and reproducibility of any study hinge on the unambiguous characterization of the molecule . This guide provides an in-depth comparison of essential analytical techniques for validating the purity of synthesized 4-Hydroxy-6-methoxy-2-propylquinoline, a heterocyclic compound of interest in medicinal chemistry.

Our approach is not merely a list of protocols but a self-validating system. We will explore the causality behind each experimental choice, grounding our methods in authoritative analytical principles. The goal is to establish a comprehensive, multi-technique workflow that ensures the material proceeding to further studies is of the highest possible quality.

The Imperative of a Multi-Modal Analytical Approach

No single analytical technique is sufficient to declare a compound "pure." Each method interrogates a different physicochemical property of the molecule. A truly validated system uses orthogonal methods—techniques that measure different properties—to build a cohesive and trustworthy purity profile. For 4-Hydroxy-6-methoxy-2-propylquinoline, we will focus on a quartet of powerful techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

dot graph TD { rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge[fontname="Helvetica", fontsize=9];

} Caption: Orthogonal Analytical Workflow for Purity Confirmation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination in the pharmaceutical industry. It separates the target compound from impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like 4-Hydroxy-6-methoxy-2-propylquinoline, a reversed-phase (RP-HPLC) method is the logical choice, as it effectively separates moderately polar to nonpolar compounds.

Causality of Method Choice: We select a C18 column because its long alkyl chains provide excellent hydrophobic retention for the quinoline ring system. A gradient elution, starting with a high-water content and gradually increasing the organic solvent (acetonitrile), is crucial. This ensures that highly polar impurities (like residual starting materials) elute early, while the main compound elutes with good peak shape, followed by any less polar byproducts. UV detection is ideal, as the aromatic quinoline core possesses a strong chromophore.

Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used as an ion-pairing agent to improve peak shape for the basic nitrogen in the quinoline ring).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

While HPLC indicates purity based on retention time, it does not confirm molecular identity. Mass spectrometry provides this crucial piece of the puzzle by measuring the mass-to-charge ratio (m/z) of the ionized molecule. For our target compound (Molecular Formula: C₁₃H₁₅NO₂, Molecular Weight: 217.26 g/mol ), we expect to see a specific ion.

Causality of Method Choice: Electrospray Ionization (ESI) in positive ion mode is the preferred technique. The nitrogen atom on the quinoline ring is readily protonated, making it easy to form the [M+H]⁺ ion. Coupling the HPLC directly to the mass spectrometer (LC-MS) is a powerful combination, allowing for the assignment of a molecular weight to each peak observed in the chromatogram. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) analyzer, can provide a mass measurement with high accuracy (typically <5 ppm error), which can be used to confirm the elemental composition.[1][2]

Experimental Protocol: LC-MS (Positive ESI)
  • LC System: Utilize the HPLC protocol described above.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 50-500.

  • Source Temperature: 250 °C.

  • Data Interpretation: Look for a prominent peak at m/z 218.12, corresponding to the [M+H]⁺ ion of 4-Hydroxy-6-methoxy-2-propylquinoline. The presence of other significant ions would suggest impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[3] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For purity assessment, ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons it represents, allowing for quantitative analysis of impurities if a certified internal standard is used (qNMR).[4]

Causality of Method Choice: A combination of 1D (¹H and ¹³C) and potentially 2D NMR experiments (like COSY and HSQC) provides a complete picture.[3] The ¹H NMR spectrum will confirm the presence and connectivity of the propyl group, the methoxy group, and the aromatic protons on the quinoline core. The ¹³C NMR will confirm the number of unique carbon atoms. The presence of small, unidentifiable peaks in the ¹H spectrum is a clear indication of impurities.

Expected ¹H NMR Signals (Illustrative, in DMSO-d₆)
  • Propyl Group: A triplet around 0.9 ppm (CH₃), a multiplet around 1.7 ppm (CH₂), and a triplet around 2.8 ppm (CH₂ attached to the ring).

  • Methoxy Group: A sharp singlet around 3.9 ppm (OCH₃).

  • Aromatic Protons: Several signals in the 7.0-8.5 ppm region, with specific splitting patterns indicating their positions on the substituted ring.

  • Hydroxyl Proton: A broad singlet, which may be exchangeable with D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. While not quantitative for purity, it serves as an excellent initial check to ensure the desired chemical transformation has occurred and that functional groups from starting materials are absent.

Causality of Method Choice: This technique is ideal for quickly verifying the key features of 4-Hydroxy-6-methoxy-2-propylquinoline. We expect to see characteristic absorption bands for the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic and aliphatic groups, C=C and C=N stretches within the aromatic ring system, and the C-O stretches of the hydroxyl and methoxy groups.[5][6]

Expected FTIR Absorption Bands (KBr Pellet)
  • ~3400 cm⁻¹ (broad): O-H stretching (hydroxyl group).

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2960-2850 cm⁻¹: Aliphatic C-H stretching (propyl group).

  • ~1620-1450 cm⁻¹: Aromatic C=C and C=N ring stretching.

  • ~1250 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric C-O stretching (methoxy and hydroxyl).

Comparative Data Summary

The following table illustrates the expected results from each technique for a high-purity sample versus one containing common impurities, such as unreacted starting materials or regioisomers.

Analytical TechniqueHigh Purity Sample (>99.5%)Sample with Common Impurities (~95%)
HPLC-UV Single major peak with an area % > 99.5%.Main peak at ~95% area, with one or more secondary peaks at different retention times.
LC-MS (ESI+) Base peak at m/z 218.12 ([M+H]⁺).Major peak at m/z 218.12, with additional m/z signals corresponding to the molecular weights of impurities.
¹H NMR Clean spectrum with all signals integrating correctly and matching the proposed structure.All expected signals are present, plus additional, smaller peaks in the aliphatic or aromatic regions.
FTIR Spectrum shows all expected functional group bands (O-H, C-H, C=C, C-O).May show unexpected bands, e.g., a strong C=O stretch from a β-ketoester starting material.

Logical Troubleshooting of Impurities

The detection of an impurity is not a failure, but a data point. The orthogonal nature of our workflow allows for logical troubleshooting.

dot graph TD { node[shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge[fontname="Helvetica", fontsize=9];

} Caption: Decision workflow for impurity identification.

Conclusion

Confirming the purity of a synthesized compound like 4-Hydroxy-6-methoxy-2-propylquinoline is a non-negotiable step in the research and development pipeline. A superficial analysis is insufficient and carries significant risk. By employing a validated, multi-modal workflow combining the quantitative power of HPLC, the molecular weight certainty of MS, the definitive structural detail of NMR, and the rapid functional group confirmation of FTIR, researchers can establish a comprehensive and trustworthy purity profile. This rigorous approach not only validates the success of the synthesis but also ensures the integrity of all subsequent biological and pharmacological evaluations.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • BenchChem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1401, 53-62.
  • ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • ResearchGate. (n.d.). FTIR spectroscopy of pure 8-hydroxyquinoline and the obtained....
  • ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8.
  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.
  • Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
  • BenchChem. (n.d.). Minimizing impurities in the final product of quinoline synthesis.
  • Wikipedia. (n.d.). Quinoline.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Hydroxy-6-methoxy-2-propylquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Imperative of Isomeric Purity

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The specific substitution pattern on the quinoline ring dictates the molecule's three-dimensional conformation, electronic distribution, and ultimately, its pharmacological profile. Consequently, the unambiguous structural elucidation and differentiation of closely related isomers are not merely academic exercises; they are critical checkpoints in the drug discovery and development pipeline to ensure safety, efficacy, and reproducibility.

This guide focuses on 4-Hydroxy-6-methoxy-2-propylquinoline and its key positional isomers. While appearing structurally similar, the placement of the methoxy group at different positions on the benzenoid ring (e.g., position 6, 7, or 8) induces subtle yet measurable changes in the molecule's electronic environment. These changes serve as unique fingerprints that can be detected and interpreted using a suite of spectroscopic techniques.

Herein, we provide an in-depth comparative analysis of 4-Hydroxy-6-methoxy-2-propylquinoline and its 7-methoxy and 8-methoxy positional isomers. We will dissect the nuances of their ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopic data, grounded in the fundamental principles of chemical structure and reactivity. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind the experimental observations and protocols.

Molecular Structures of the Isomers

The quinoline ring system is numbered systematically, allowing for the precise naming of each isomer. A crucial structural aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. In solution and the solid state, the quinolone tautomer often predominates, a factor that significantly influences the spectroscopic output, especially in IR and NMR spectroscopy. For the purpose of this guide, we will consider this equilibrium in our analysis.

G cluster_0 4-Hydroxy-6-methoxy-2-propylquinoline cluster_1 4-Hydroxy-7-methoxy-2-propylquinoline cluster_2 4-Hydroxy-8-methoxy-2-propylquinoline 6-methoxy 7-methoxy 8-methoxy G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample Isomer Sample Dissolve_NMR Dissolve in CDCl3 or DMSO-d6 Sample->Dissolve_NMR Dissolve_UV Dissolve in Spectro-grade EtOH Sample->Dissolve_UV Prepare_IR Prepare KBr pellet or ATR crystal Sample->Prepare_IR Dissolve_MS Dissolve in MeOH/H2O Sample->Dissolve_MS NMR_acq ¹H & ¹³C NMR Spectrometer Dissolve_NMR->NMR_acq UV_acq UV-Vis Spectrophotometer Dissolve_UV->UV_acq IR_acq FT-IR Spectrometer Prepare_IR->IR_acq MS_acq LC-MS or Direct Infusion MS Dissolve_MS->MS_acq Analysis Compare Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - Vibrational Freq. (cm⁻¹) - m/z Fragments - λ_max (nm) NMR_acq->Analysis UV_acq->Analysis IR_acq->Analysis MS_acq->Analysis Final Unambiguous Isomer Identification Analysis->Final

Figure 2: Standard workflow for the spectroscopic identification of quinoline isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the quinoline isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and pick all peaks for both spectra.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Background Collection: With the ATR crystal clean, collect a background spectrum. This is crucial to subtract the absorbance of CO₂ and water vapor from the final spectrum.

  • Sample Collection: Collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system with a C18 column to ensure purity before introduction to the mass spectrometer.

  • Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode, as the quinoline nitrogen is readily protonated.

  • Mass Analysis: Acquire full scan mass spectra over a range of m/z 50-500 using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

  • Fragmentation (MS/MS): Perform a product ion scan by selecting the molecular ion (m/z 218 for [M+H]⁺) in the first mass analyzer and fragmenting it with a collision gas (e.g., argon or nitrogen) to generate the MS/MS spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and its major fragments.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.0 (typically in the 10⁻⁵ M range).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Scan the sample from approximately 200 nm to 500 nm.

  • Data Analysis: The software will automatically subtract the blank spectrum. Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The differentiation of 4-Hydroxy-6-methoxy-2-propylquinoline and its positional isomers is a clear-cut task when a multi-spectroscopic approach is employed. While Mass Spectrometry and UV-Vis spectroscopy provide valuable corroborating evidence, NMR spectroscopy stands out as the definitive technique . The unique splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum, directly resulting from the specific electronic influence of the methoxy group's position, provide an unambiguous structural fingerprint for each isomer. This is further confirmed by the distinct chemical shifts of the aromatic carbons in the ¹³C NMR spectrum. By systematically applying these analytical techniques and understanding the underlying chemical principles, researchers can confidently elucidate the precise structure of their synthesized compounds, ensuring the integrity and validity of their subsequent scientific investigations.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Retrieved from [Link]

  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Retrieved from [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Retrieved from [Link]

  • Liu, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

  • Klasinc, L., et al. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org. Retrieved from [Link]

  • Novak, I., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... Retrieved from [Link]

  • Kaczmarek, M. T., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Retrieved from [Link]

  • Illyés, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). 4-Hydroxy-6-methoxy-2-propylquinoline. Retrieved from [Link]

  • Guntupalli, C., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. NIH. Retrieved from [Link]

  • Khoshneviszadeh, M., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. NIH. Retrieved from [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. Google Patents.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Hydroxy-6-methoxy-2-propylquinoline. As no specific Safety Data Sheet (SDS) is readily available for this particular compound, the following procedures are synthesized from established safety protocols for structurally analogous quinoline derivatives.[1][2][3] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and maintaining full compliance with environmental regulations. All personnel handling this compound must treat it as hazardous and be thoroughly familiar with the protocols outlined below.

Presumptive Hazard Assessment & Classification

The quinoline scaffold is a core component in many biologically active compounds, and its derivatives often present a consistent hazard profile.[2] Based on data from analogous compounds like 6-methoxyquinoline, 4-hydroxyquinoline, and other substituted quinolines, 4-Hydroxy-6-methoxy-2-propylquinoline must be handled with the assumption that it possesses similar toxicological and environmental properties.

The primary causality for this cautious approach is the established evidence that quinoline derivatives can be toxic, irritant, and harmful to the environment.[4][5][6] Therefore, for disposal purposes, 4-Hydroxy-6-methoxy-2-propylquinoline must be classified as hazardous chemical waste.

Table 1: Presumptive Hazard Profile

Hazard Classification Description Rationale & Basis (from Analogous Compounds)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9] Ingestion or exposure may lead to significant adverse health effects.
Skin & Eye Irritation Causes skin irritation and is expected to cause serious eye irritation or damage.[1][7][10][11] Direct contact can result in redness, inflammation, and potential long-term damage, particularly to the eyes.
Aquatic Toxicity Assumed to be toxic to aquatic life with long-lasting effects.[2][4][5] Release into the environment poses a significant risk to ecosystems. This classification strictly prohibits disposal via the sewer system.[4]

| Potential Mutagenicity | Suspected of causing genetic defects.[1][2] | Certain quinoline derivatives have demonstrated mutagenic properties, warranting cautious handling to minimize long-term exposure risks. |

Immediate Safety & Handling Protocols

Before initiating any disposal procedures, it is imperative to establish a safe working environment. This protocol is self-validating; proper equipment and location are the first steps in minimizing exposure risk.

  • Work Area: All handling and segregation of this chemical waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): The following PPE must be worn at all times. All equipment should be inspected for integrity before use.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard / Best Practice
Eye & Face Safety glasses with side-shields or chemical splash goggles.[2][12] A face shield is required if there is a risk of splashing. Must comply with OSHA 29 CFR 1910.133 or EN 166 standards.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[2][10] Inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.
Body A laboratory coat is mandatory. Consider an impervious apron if handling larger quantities.[7] Clothing must be long-sleeved.

| Respiratory | A respirator may be necessary if there is a risk of generating dust or aerosols.[5] | Consult your institution's Environmental Health and Safety (EHS) office for respirator fit testing and selection. |

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][4]

Step 1: Waste Identification and Segregation The first and most critical step is proper identification.

  • Classification: Treat all waste containing 4-Hydroxy-6-methoxy-2-propylquinoline (including pure compound, solutions, and contaminated materials) as hazardous waste.[3]

  • Segregation: This waste stream must be kept separate from others. It is particularly important to avoid mixing with strong oxidizing agents or strong acids, as this can lead to hazardous reactions.[7]

Step 2: Waste Collection and Containerization Proper containment is essential to prevent leaks and ensure safe transport.

  • Primary Container: Collect liquid waste in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.[1] Solid waste should be collected in a sturdy, sealed container.

  • Labeling: The container must be clearly and indelibly labeled. The label serves as the primary communication tool for all subsequent handlers.

Table 3: Waste Container & Labeling Specifications

Attribute Specification Rationale
Container Material Borosilicate Glass or other chemically inert material. Prevents degradation of the container and reaction with the waste.
Primary Label "HAZARDOUS WASTE"[1] Immediately communicates the nature of the contents.
Chemical Name "4-Hydroxy-6-methoxy-2-propylquinoline" Ensures accurate identification for proper disposal routing.
Hazard Pictograms Include pictograms for "Toxic," "Irritant," and "Environmental Hazard." Provides universal, at-a-glance safety information.

| Accumulation Date | The date you first added waste to the container. | Required for regulatory compliance regarding storage time limits. |

Step 3: Temporary Storage

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area. This location should be away from incompatible materials and general laboratory traffic.[1]

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Final Disposal

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5]

  • Provide them with a complete and accurate description of the waste. They will manage the final transport and disposal, which is typically accomplished via high-temperature incineration at a permitted facility.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Don PPE: Before addressing the spill, don the full PPE as described in Table 2.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][6][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it into your designated hazardous waste container.

  • Clean: Decontaminate the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), and collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Report the incident to your EHS department according to institutional policy.

Visualization of Disposal Workflow

The following diagram outlines the logical decision-making process for the safe management and disposal of 4-Hydroxy-6-methoxy-2-propylquinoline waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation (e.g., reaction mixture, surplus chemical) B Assess Hazards & Don PPE (Assume Toxic, Irritant, Environmental Hazard) A->B C Segregate Waste Stream (Keep separate from incompatible materials) B->C D Is there a spill? C->D E Follow Spill Management Protocol (Contain, Collect, Clean) D->E Yes F Containerize & Label Waste (Primary & Spill Debris) D->F No E->F G Store in Designated Secondary Containment Area F->G H Contact EHS or Licensed Contractor for Pickup and Final Disposal G->H

Disposal workflow for 4-Hydroxy-6-methoxy-2-propylquinoline.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydroxy-6-methoxy-2-propylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: The Rationale for Stringent PPE

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that often exhibit toxicological properties. Based on data from similar compounds, 4-Hydroxy-6-methoxy-2-propylquinoline is presumed to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] It is also expected to cause skin and serious eye irritation.[1][3][5][6] Some quinoline derivatives are suspected of causing genetic defects and may be carcinogenic.[1][2][7] Therefore, the selection and use of appropriate Personal Protective Equipment (PPE) are not merely procedural but a critical defense against potential chemical exposure.

Core PPE Requirements: A Multi-layered Defense

A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical. The following table summarizes the minimum required PPE for handling 4-Hydroxy-6-methoxy-2-propylquinoline.

PPE CategorySpecificationStandard Compliance
Eye Protection Tightly fitting safety goggles or a full-face shield.[2][7]EN 166 (EU) or NIOSH (US) approved.[2][7]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton).[7] Double gloving is recommended.Tested according to EN 374.[7]
Body Protection A lab coat with full-length sleeves, preferably a chemical-resistant type.[7] Ensure no exposed skin.N/A
Respiratory Protection A respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[7]NIOSH (US) or EN 14387 (EU) approved.

Operational Plan: Integrating PPE into Your Workflow

Proper use of PPE extends beyond simply wearing it. The following step-by-step workflow ensures that safety is integrated into every stage of handling 4-Hydroxy-6-methoxy-2-propylquinoline.

Preparation and Donning PPE
  • Inspect Your PPE: Before entering the laboratory, carefully inspect all PPE for signs of damage, such as cracks in goggles, or tears in gloves.

  • Hand Hygiene: Wash and dry your hands thoroughly before donning gloves.

  • Donning Sequence:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your respiratory protection, ensuring a proper fit and seal.

    • Put on your safety goggles or face shield.

    • Finally, don your inner and outer pairs of gloves, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.[8]

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for Damage Wash Wash and Dry Hands Inspect->Wash Coat Don Lab Coat Wash->Coat Respirator Don Respirator Coat->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves Don Gloves (Outer over Cuff) Goggles->Gloves

PPE Donning Workflow
Handling 4-Hydroxy-6-methoxy-2-propylquinoline
  • Engineering Controls: Always handle 4-Hydroxy-6-methoxy-2-propylquinoline in a well-ventilated area, preferably inside a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Avoid Inhalation and Contact: Use dispensing techniques that minimize the generation of dust or aerosols.

  • Contamination: If gloves become contaminated, remove them immediately, wash your hands, and don a fresh pair.[2]

Doffing PPE and Decontamination
  • Doffing Sequence (to avoid cross-contamination):

    • Remove outer gloves.

    • Remove your lab coat, turning it inside out as you remove it.

    • Remove your face shield or goggles from the back.

    • Remove your respirator from the back.

    • Remove inner gloves.

    • Wash your hands thoroughly with soap and water.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Step OuterGloves Remove Outer Gloves Coat Remove Lab Coat (Inside Out) OuterGloves->Coat Goggles Remove Goggles/Face Shield Coat->Goggles Respirator Remove Respirator Goggles->Respirator InnerGloves Remove Inner Gloves Respirator->InnerGloves Wash Wash Hands Thoroughly InnerGloves->Wash

PPE Doffing Workflow

Disposal Plan: Responsible Waste Management

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: 4-Hydroxy-6-methoxy-2-propylquinoline and any materials contaminated with it should be treated as hazardous waste.[9]

  • Containment:

    • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

    • Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled container.

    • Contaminated PPE: Dispose of all used PPE, including gloves and lab coats, in a designated hazardous waste container.[2]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[3][9] Do not pour waste down the drain or dispose of it with regular trash.[6]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]

  • Spill Cleanup:

    • Evacuate the area and restrict access.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10][11]

    • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

This guide provides a framework for the safe handling of 4-Hydroxy-6-methoxy-2-propylquinoline. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment. Always consult with your institution's EHS department for specific guidance.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.